molecular formula C15H24 B1253140 Bicyclogermacrene

Bicyclogermacrene

货号: B1253140
分子量: 204.35 g/mol
InChI 键: VPDZRSSKICPUEY-JEPMYXAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bicyclogermacrene is a naturally occurring sesquiterpene hydrocarbon, classified under the bicyclogermacrane structural type with the molecular formula C 15 H 24 . It is a significant volatile component found in the essential oils of a diverse range of plants, including various species within the Annonaceae and Lauraceae families from Brazilian biomes, where it is often identified as a major constituent . The compound is biosynthesized in plants from farnesyl diphosphate through the action of the enzyme this compound synthase . This compound is of considerable interest in phytochemical and pharmacological research. Studies on essential oils rich in this compound have reported a range of biological activities, making it a valuable compound for investigative purposes. Research suggests potential antiproliferative or cytotoxic effects, which are often explored in the context of anticancer activity . Furthermore, investigations have highlighted other significant biological properties, including antimicrobial, antioxidant, antileishmania, and trypanocidal activities . Its role in the plant kingdom and its mechanism of action in various bioassays are active areas of scientific inquiry, particularly as a component of complex essential oil mixtures. For research and analytical applications, this compound is characterized by a molecular weight of 204.35 g/mol and a CAS Registry Number of 67650-90-2 . It is commonly identified and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), with reported retention indices (RI) such as 1492 on an HP-5 MS column and 1510 on a DB-5 column, which serve as key identifiers for researchers . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C15H24

分子量

204.35 g/mol

IUPAC 名称

(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)10-14-13(9-8-11)15(14,3)4/h6,10,13-14H,5,7-9H2,1-4H3/b11-6+,12-10+/t13-,14+/m1/s1

InChI 键

VPDZRSSKICPUEY-JEPMYXAXSA-N

手性 SMILES

C/C/1=C\CC/C(=C/[C@H]2[C@H](C2(C)C)CC1)/C

规范 SMILES

CC1=CCCC(=CC2C(C2(C)C)CC1)C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Bicyclogermacrene: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene is a naturally occurring sesquiterpene characterized by a bicyclic structure containing a ten-membered ring fused with a cyclopropane (B1198618) ring. As a significant component of the essential oils of various plants, it serves as a crucial biosynthetic intermediate for a diverse array of other sesquiterpenoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. Detailed experimental protocols for its isolation from natural sources, chemical synthesis, and analytical characterization are presented to facilitate further research and application in drug development and other scientific fields.

Chemical Structure and Identification

This compound, with the molecular formula C₁₅H₂₄, is a sesquiterpene belonging to the bicyclogermacrane class of organic compounds. Its structure is based on the bicyclogermacrane skeleton, which is chemically defined as 3,7,11,11-tetramethylbicyclo[8.1.0]undecane. The IUPAC name for the most commonly cited isomer is (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene.[1]

Key Identifiers:

  • Molecular Formula: C₁₅H₂₄[1]

  • Molecular Weight: 204.35 g/mol [1]

  • CAS Number: 24703-35-3[2]

  • InChIKey: VPDZRSSKICPUEY-JEPMYXAXSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow clear liquid under standard conditions.[2] It is a lipophilic compound with low water solubility, a characteristic reflected in its high LogP value.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 267.0 - 268.0 °C at 760 mmHg[2]
Flash Point 104.44 °C (220.00 °F)[2]
Density 0.9 ± 0.1 g/cm³[3]
Vapor Pressure 0.013 mmHg at 25 °C (estimated)[2]
LogP (o/w) 4.1 - 6.78[1][3]
Refractive Index 1.475[3]

Biosynthesis

The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[4] The formation of the characteristic bicyclic structure is catalyzed by a class of enzymes known as terpene synthases (TPSs).[4] The proposed mechanism involves the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the this compound skeleton.[4]

Below is a diagram illustrating the biosynthetic pathway from FPP to this compound.

G FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization (-PPi) Terpene Synthase Germacryl_Cation Germacryl Cation Farnesyl_Cation->Germacryl_Cation 1,10-Cyclization This compound This compound Germacryl_Cation->this compound Deprotonation

Caption: Biosynthetic pathway of this compound from FPP.

Experimental Protocols

Isolation from Natural Sources

This compound is a common constituent of essential oils and can be isolated from plant material through steam distillation followed by chromatographic purification.

Protocol 1: Isolation of this compound via Steam Distillation and Column Chromatography

  • Plant Material Preparation:

    • Fresh plant material (e.g., leaves, flowers) known to contain this compound is coarsely chopped to increase the surface area.[5]

    • A significant quantity of plant material (e.g., 100-500 g) is placed into a large round-bottom flask, not exceeding half its volume.[6]

  • Steam Distillation:

    • The flask containing the plant material is assembled into a steam distillation apparatus.[6] Water is added to just cover the plant material.[6]

    • Steam is generated either by heating the water in the flask directly or by introducing it from an external source.[6]

    • The steam passes through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and oil vapor is condensed, and the resulting hydrosol (a milky emulsion of oil and water) is collected in a receiving vessel.[5]

    • Distillation is continued for 2-4 hours to ensure complete extraction of the volatile components.[5]

  • Extraction of the Essential Oil:

    • The collected hydrosol is allowed to cool to room temperature.

    • The essential oil is separated from the aqueous phase by liquid-liquid extraction using a non-polar solvent such as n-hexane or dichloromethane.[5]

    • The organic layer containing the essential oil is collected and dried over anhydrous sodium sulfate.[5]

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.

  • Column Chromatography Purification:

    • A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent (e.g., n-hexane) to create a slurry.[7]

    • The crude essential oil, dissolved in a minimal amount of the non-polar solvent, is loaded onto the top of the silica gel bed.[8]

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]

    • Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]

    • Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

G start Plant Material steam_distillation Steam Distillation start->steam_distillation hydrosol Hydrosol (Oil + Water) steam_distillation->hydrosol extraction Liquid-Liquid Extraction (e.g., with n-hexane) hydrosol->extraction crude_oil Crude Essential Oil extraction->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fractions Collect and Analyze Fractions (TLC) column_chromatography->fractions pure_compound Pure this compound fractions->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis

A seven-step synthesis of this compound from geranylacetone (B162166) has been reported.[9] Additionally, a biomimetic synthesis starting from (+)-2-carene has been described.[10] Due to the proprietary nature of detailed synthetic protocols in the available literature, a generalized outline of a synthetic approach is presented. A total synthesis of (±)-isobicyclogermacrenal, a related compound, has been achieved in 14 steps from piperitenone.[3]

Analytical Characterization

Protocol 2: GC-MS Analysis

  • Sample Preparation: A dilute solution of the essential oil or purified this compound is prepared in a volatile solvent like n-hexane or ethanol (B145695) (e.g., 1 µL in 1 mL).[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • GC Conditions:

    • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[11]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

    • Injection: 1 µL of the sample is injected in split mode.[11]

    • Oven Temperature Program: A typical program starts at 50-60 °C, followed by a ramp of 3-5 °C/min to 240-250 °C.[5][11]

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.[11]

    • Mass Range: m/z 40-400.[11]

  • Identification: The this compound peak is identified by comparing its mass spectrum and retention index with data from spectral libraries (e.g., NIST, Wiley).[5]

Protocol 3: NMR Spectroscopy

  • Sample Preparation: 1-5 mg of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts of proton and carbon nuclei.

    • 2D NMR: COSY, HSQC, and HMBC experiments are conducted for unambiguous assignment of all proton and carbon signals and to establish the connectivity of the molecular structure.

Spectroscopic Data

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern is characteristic of sesquiterpenes, with major fragments arising from the loss of alkyl groups and rearrangements of the bicyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of alkyl and alkenyl groups, as well as C=C stretching vibrations.

Table 2: Expected IR Absorption Regions for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
Alkenyl C-H Stretch 3100 - 3010
Alkyl C-H Stretch 2950 - 2850
Alkenyl C=C Stretch 1680 - 1620

Conclusion

This compound is a structurally interesting and biosynthetically important sesquiterpene. This guide has provided a detailed overview of its chemical properties, biosynthetic origins, and the experimental protocols necessary for its isolation, synthesis, and characterization. The information compiled herein serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a solid foundation for future studies and applications of this versatile molecule.

References

Bicyclogermacrene: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a bicyclic sesquiterpene hydrocarbon found in a variety of natural sources, particularly in the essential oils of numerous plant species. As a key intermediate in the biosynthesis of other sesquiterpenoids, it and its derivatives have garnered significant interest for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biosynthetic origins and potential biological activities.

Natural Sources of this compound

This compound is predominantly found in the essential oils of a wide range of plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and harvesting time. Additionally, it has been identified in marine organisms.

Plant Sources

The following table summarizes the quantitative data on the presence of this compound in the essential oils of various plant species.

Plant SpeciesFamilyPlant PartThis compound Content (%)Reference
Annona pickelliAnnonaceaeLeaves45.4[1]
Cardiopetalum calophyllumAnnonaceaeFresh Leaves26.8[2]
Vitex agnus-castusLamiaceaeFruits5.04 - 22.1[3]
Xylopia laevigataAnnonaceaeLeaves7.00 - 14.63
Ocotea caudataLauraceaeLeaves8.0[4]
Commiphora leptophloeosBurseraceaeLeaves6.37
Ocimum campechianumLamiaceaeLeaves5.2[5]
Aegopodium podagrariaApiaceaeRoots3.33
Marine Sources

This compound and its derivatives have also been isolated from marine organisms, highlighting the biodiversity of its natural origins. For instance, new this compound derivatives, capgermacrenes A and B, have been isolated from the Bornean soft coral Capnella sp.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of many other sesquiterpenoids. Its formation originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis can be broadly divided into two stages.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP) The initial and rate-limiting step is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs). This enzymatic reaction involves the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic bicyclic structure of this compound.

Stage 2: Further Transformations Following its formation, this compound can be further modified by other enzymes, such as cytochrome P450 monooxygenases (CYP450s), to produce a variety of oxygenated derivatives, including spathulenol (B192435) and viridiflorol.

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Terpene Synthase (TPS) This compound This compound Farnesyl_Cation->this compound Intramolecular cyclization Derivatives This compound Derivatives (e.g., Spathulenol, Viridiflorol) This compound->Derivatives Cytochrome P450 monooxygenases

A simplified diagram of the this compound biosynthetic pathway.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oils

3.1.1. Hydrodistillation/Steam Distillation

This is the most common method for extracting essential oils from plant material.

  • Apparatus: Clevenger-type apparatus or a steam distillation setup.

  • Procedure:

    • The plant material (e.g., leaves, fruits) is placed in a flask with water and brought to a boil, or subjected to steam generated in a separate flask.

    • The steam, carrying the volatile essential oils, passes through a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

    • Due to their immiscibility, the essential oil can be separated from the aqueous layer. The duration of distillation can vary from 3 to 24 hours depending on the plant material.[1][2]

  • Yield: The yield of essential oil is typically low, often less than 1% of the dry weight of the plant material.

3.1.2. Solvent Extraction

This method is suitable for thermolabile compounds or when higher yields are desired.

  • Solvents: Common solvents include hexane (B92381), ethanol, methanol, and dichloromethane.

  • Procedure:

    • The dried and powdered plant material is macerated with a suitable organic solvent.

    • The mixture is stirred or agitated for a period of time (e.g., 2.5 hours) to allow for the extraction of the desired compounds.[6]

    • The extract is then filtered to remove the solid plant material.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

A general workflow for the extraction and isolation of this compound.
Chromatographic Purification

3.2.1. Column Chromatography

Column chromatography is a widely used technique for the separation of compounds from a mixture.

  • Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the separation of sesquiterpenes. Alumina can also be used.

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used as the mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with different polarities. A common solvent system is a gradient of hexane and ethyl acetate.

  • Procedure:

    • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Sample Loading: The crude extract or essential oil, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the packed column.

    • Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate).

    • Fraction Collection: The eluate is collected in a series of fractions.

    • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are combined.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and water is commonly used. The optimal mobile phase composition needs to be determined experimentally to achieve the best separation.[7][8]

  • Procedure:

    • The partially purified fractions from column chromatography are dissolved in the mobile phase.

    • The solution is injected into the HPLC system.

    • The fraction corresponding to the this compound peak is collected.

    • The solvent is evaporated to yield the pure compound.

Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the isolated compound and to confirm its molecular weight and fragmentation pattern.

  • Typical GC conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, ZB-5).[9]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the components of the essential oil. For example, starting at 50°C and ramping up to 250°C.[9]

    • Injector and Detector Temperatures: Typically set around 240°C and 200°C, respectively.[9]

  • Mass Spectrometry: The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which can be compared to a library of known compounds for identification.

Biological Activity and Potential Signaling Pathways

This compound and essential oils containing it have been reported to exhibit various biological activities.

  • Antimicrobial Activity: this compound has shown antifungal activity. Essential oils rich in this compound have demonstrated activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is often attributed to the disruption of microbial membrane integrity.

  • Anti-inflammatory Activity: Some studies suggest that essential oils containing this compound possess anti-inflammatory properties. While the direct mechanism for this compound is not well-elucidated, related sesquiterpenoids are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

Potential_Signaling_Pathways This compound This compound NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Potential Inhibition MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Potential Inhibition Inflammatory_Response Reduced Inflammatory Response NFkB_Pathway->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

Hypothesized modulation of inflammatory signaling pathways by this compound.

Conclusion

This compound is a readily available natural product found in a diverse range of plant species. Its isolation can be achieved through established extraction and chromatographic techniques. The growing body of research on its biological activities suggests its potential as a lead compound in drug discovery and development. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing sesquiterpene. Further investigation into its specific mechanisms of action and signaling pathways is warranted to fully unlock its pharmacological promise.

References

Bicyclogermacrene: A Comprehensive Technical Guide to its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a naturally occurring bicyclic sesquiterpene, has attracted considerable attention within the scientific community due to its prevalence in a wide variety of plant essential oils and its role as a key intermediate in the biosynthesis of numerous other sesquiterpenoids. First identified in 1969 from the peel oil of Citrus junos, its unique chemical structure and diverse biological activities, including antimicrobial and anti-inflammatory properties, have made it a subject of extensive research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and synthesis of this compound. It further details experimental protocols for its isolation and characterization and summarizes key quantitative data. Additionally, this guide visualizes the biosynthetic origins and potential signaling pathways influenced by this multifaceted molecule, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and its structure elucidated in 1969 by Nishimura and Hirose from the essential oil of the peel of Citrus junos Sieb. ex Tanaka, a citrus fruit of East Asian origin. This discovery marked the identification of a new sesquiterpene skeleton. Since its initial discovery, this compound has been identified as a constituent of the essential oils of numerous other plants, contributing to their characteristic aromas and potential biological activities. Its widespread occurrence underscores its significance in plant secondary metabolism.

Chemical Properties

This compound is a sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure features a bicyclo[8.1.0]undecane core.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
CAS Number 24703-35-3[1]
Appearance Colorless oil
Boiling Point 267.8 ± 20.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 104.6 ± 16.6 °C
LogP 6.78

Experimental Protocols

Isolation of this compound from Plant Material

The following protocol describes a general method for the isolation of this compound from plant sources rich in essential oils, such as the leaves or peels of various aromatic plants.

3.1.1. Hydrodistillation

  • Plant Material Preparation: Fresh or dried plant material (e.g., 500 g) is coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The ground plant material is placed in a round-bottom flask of a Clevenger-type apparatus. The flask is filled with distilled water until the plant material is fully submerged.

  • Distillation: The flask is heated to boiling. The steam and volatile oils are condensed in the condenser and collected in the graduated collection tube of the Clevenger apparatus. The distillation is typically carried out for 3-4 hours.

  • Oil Separation: The less dense essential oil phase separates from the aqueous phase (hydrosol). The oil is carefully collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Workflow for this compound Isolation

G plant Plant Material (e.g., Citrus junos peel) grinding Grinding plant->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying dried_oil Dried Essential Oil drying->dried_oil column_chromatography Column Chromatography (Silica Gel) dried_oil->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_fraction Fraction containing this compound tlc->pure_fraction evaporation Solvent Evaporation pure_fraction->evaporation This compound Pure this compound evaporation->this compound

Caption: Workflow for the isolation of this compound.

3.1.2. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is typically used as the stationary phase.

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The dried essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common gradient starts with 100% n-hexane and gradually increases the percentage of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Purification: The combined fractions containing this compound are concentrated under reduced pressure to yield the pure compound.

Characterization of this compound

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 5.30-5.10 (m, 2H, olefinic protons), 2.40-1.90 (m, 6H), 1.65 (s, 3H, CH₃), 1.58 (s, 3H, CH₃), 1.05 (s, 3H, CH₃), 0.85 (s, 3H, CH₃), 0.70-0.50 (m, 2H, cyclopropyl (B3062369) protons).

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) 134.5, 133.8, 124.7, 124.2, 48.5, 41.6, 39.8, 30.2, 29.7, 27.9, 26.3, 25.7, 19.8, 17.7, 16.5.

3.2.2. Mass Spectrometry (MS)

  • Electron Ionization (EI-MS): The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 204. Key fragment ions can be observed at m/z 189 [M-CH₃]⁺, 161 [M-C₃H₇]⁺, 133, 119, 105, 93, and 91, which are characteristic of sesquiterpene hydrocarbons. The fragmentation pattern is complex due to rearrangements common in these cyclic systems.

Mass Spectrometry Fragmentation of this compound

G M This compound [M]⁺ m/z 204 M_minus_CH3 [M-CH₃]⁺ m/z 189 M->M_minus_CH3 - CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z 161 M->M_minus_C3H7 - C₃H₇ fragment_133 m/z 133 M_minus_C3H7->fragment_133 - C₂H₄ fragment_119 m/z 119 fragment_133->fragment_119 - CH₂ fragment_105 m/z 105 fragment_119->fragment_105 - CH₂ fragment_93 m/z 93 fragment_105->fragment_93 - C fragment_91 m/z 91 fragment_105->fragment_91 - CH₂

Caption: Proposed fragmentation pathway of this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A notable biomimetic synthesis proceeds in seven steps and utilizes readily available starting materials.[2] Another approach involves an intramolecular carbonyl coupling reaction.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications.

Table 2: Biological Activities of this compound
ActivityAssayTarget Organism/Cell LineResult (IC₅₀/MIC)Reference
Antimicrobial Broth MicrodilutionEnterococcus faeciumMIC: 500 µg/mL
Broth MicrodilutionListeria monocytogenesMIC: 500 µg/mL
Anti-inflammatory Chemotaxis AssayHuman NeutrophilsIC₅₀: 24.4 µg/mL
Anticholinesterase Ellman's MethodAcetylcholinesterase (AChE)IC₅₀: 26.75 ± 1.03 µg/mL
Proposed Anti-inflammatory Signaling Pathway

While direct studies on this compound are limited, related sesquiterpenoids are known to exert their anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound may also inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK This compound This compound This compound->MAPK_pathway inhibits? This compound->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound stands as a significant natural product with a rich history and promising future. Its widespread distribution in the plant kingdom and its role as a biosynthetic precursor highlight its importance in chemical ecology. The documented antimicrobial and anti-inflammatory activities of this compound suggest its potential for development into novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its interaction with inflammatory signaling pathways, and to explore its full therapeutic potential through preclinical and clinical studies. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to the Bicyclogermacrene Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpenoid, is a key intermediate in the biosynthesis of a wide array of bioactive compounds in the plant kingdom. Its unique chemical scaffold serves as a precursor to various pharmaceuticals, agrochemicals, and fragrances. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and product yields are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Sesquiterpenoids, a diverse class of C15 isoprenoid compounds, play crucial roles in plant defense, signaling, and as precursors to commercially valuable molecules. This compound is a central branching point in sesquiterpenoid biosynthesis, leading to the formation of aromadendrene-type sesquiterpenes and other complex natural products. The pathway originates from the ubiquitous precursor, (2E,6E)-farnesyl pyrophosphate (FPP), which undergoes a complex cyclization reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs). This guide will delve into the core aspects of this pathway, from the initial cyclization of FPP to the subsequent modifications of the this compound skeleton.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a two-step process initiated in the cytoplasm and endoplasmic reticulum of plant cells.

2.1. Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The committed step in this compound biosynthesis is the enzymatic cyclization of the linear precursor FPP. This reaction is catalyzed by a specific this compound synthase (EC 4.2.3.100), a member of the terpene synthase (TPS) family of enzymes.[1][2][3]

The proposed mechanism involves:

  • Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate (B83284) group from FPP, forming a farnesyl cation.[4]

  • Cyclization Cascade: The highly reactive farnesyl cation undergoes a series of intramolecular cyclizations.

  • Deprotonation: The final step involves the deprotonation of a carbocation intermediate to yield the stable this compound molecule.[4]

Bicyclogermacrene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) BCG_Synthase This compound Synthase (TPS) FPP->BCG_Synthase Substrate BCG This compound BCG_Synthase->BCG Catalysis P450s Cytochrome P450 Monooxygenases (CYPs) BCG->P450s Substrate Oxidized_BCG Oxidized this compound Derivatives P450s->Oxidized_BCG Oxidation

2.2. Stage 2: Post-Cyclization Modifications

Following its synthesis, the this compound skeleton can be further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs). These enzymes introduce functional groups, such as hydroxyl groups, which increases the chemical diversity of the resulting sesquiterpenoids.[5][6][7][8] For instance, hydroxylation of this compound can lead to the formation of various bioactive molecules.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of metabolites and respond to developmental and environmental cues.

3.1. Transcriptional Regulation

The expression of this compound synthase genes is a key regulatory point. Various transcription factor families, including bHLH, MYB, and WRKY, have been implicated in the regulation of sesquiterpene biosynthesis in plants.[1][9][10] These transcription factors can bind to specific cis-regulatory elements in the promoter regions of TPS genes, thereby activating or repressing their transcription in response to stimuli such as herbivory or pathogen attack.

Transcriptional_Regulation cluster_signals Inducing Signals cluster_tfs Transcription Factors Herbivory Herbivory bHLH bHLH Herbivory->bHLH MYB MYB Herbivory->MYB Pathogen_Attack Pathogen Attack Pathogen_Attack->MYB WRKY WRKY Pathogen_Attack->WRKY BCG_Synthase_Gene This compound Synthase Gene bHLH->BCG_Synthase_Gene MYB->BCG_Synthase_Gene WRKY->BCG_Synthase_Gene

Quantitative Data

The efficiency of this compound production is dependent on the kinetic properties of the specific this compound synthase and the in planta concentration of the final product.

Table 1: Kinetic Parameters of JeSTS4 this compound Synthase from Jungermannia exsertifolia [4]

EnzymeKM (µM)kcat (x 10-2 s-1)kcat/KM (mM-1s-1)
JeSTS4 (Wild Type)13.07 ± 3.31.94 ± 0.121.48
G91S Mutant7.14 ± 1.52.57 ± 0.153.60
R242K Mutant12.50 ± 2.82.21 ± 0.131.77

Table 2: this compound Content in Various Plant Species

Plant SpeciesPlant PartThis compound Content (%)Reference
Cardiopetalum calophyllumFresh Leaves26.8[11]
Croton glandulosusAerial Parts9.6[12]
Eupatorium clematideumLeaves, Stem Barks, Roots8.44 - 16.69[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

5.1. Heterologous Expression and Purification of this compound Synthase in E. coli

Protein_Expression_Workflow Start Clone TPS cDNA into Expression Vector Transform Transform E. coli (e.g., BL21(DE3)) Start->Transform Culture Grow Culture to OD600 ~0.6-0.8 Transform->Culture Induce Induce with IPTG (e.g., 0.1-1 mM, 16-20°C, 16-24h) Culture->Induce Harvest Harvest Cells (Centrifugation) Induce->Harvest Lyse Lyse Cells (Sonication or French Press) Harvest->Lyse Purify Purify Protein (e.g., Ni-NTA Chromatography) Lyse->Purify Analyze Analyze Purity (SDS-PAGE) Purify->Analyze

Protocol:

  • Vector Construction: The full-length coding sequence of the putative this compound synthase is cloned into a suitable E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

  • Transformation: The expression vector is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or French press.

  • Purification: The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

5.2. In Vitro Terpene Synthase Activity Assay

Protocol:

  • Reaction Mixture: The standard reaction mixture (100 µL) contains 25 mM HEPES buffer (pH 7.4), 10 µM FPP, 10 mM MgCl₂, 5 mM dithiothreitol, and 1-5 µg of purified recombinant this compound synthase.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate). The mixture is vortexed vigorously, and the organic phase is collected.

  • Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

5.3. GC-MS Analysis of this compound

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for sesquiterpene analysis.[14]

  • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 240-280°C) to elute the sesquiterpenes. An example program: initial temperature of 60°C for 2 min, then ramp to 300°C at 8°C/min, and hold for 15 min.[15]

  • Injector and Detector Temperatures: The injector temperature is typically set to 250°C, and the MS transfer line temperature to 280°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is used, with a scan range of m/z 40-350.

  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or by comparison to spectral libraries (e.g., NIST).

5.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT_PCR_Workflow RNA_Isolation Total RNA Isolation from Plant Tissue cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR with SYBR Green cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2^-ΔΔCt Method) qPCR->Data_Analysis

Protocol:

  • RNA Isolation: Total RNA is extracted from the plant tissue of interest using a suitable kit or protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers for the this compound synthase gene and a reference gene (e.g., actin or ubiquitin) are designed using software like Primer Premier. Primers should ideally span an intron to avoid amplification of genomic DNA.[16][17][18]

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of the this compound synthase gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[17]

5.5. Site-Directed Mutagenesis of this compound Synthase

Protocol:

  • Primer Design: Mutagenic primers containing the desired nucleotide change are designed. These primers should be complementary to each other and anneal to the same site on opposite strands of the plasmid DNA carrying the wild-type gene.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).[19][20]

  • Transformation: The DpnI-treated PCR product is transformed into competent E. coli cells.

  • Selection and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Conclusion

The this compound biosynthesis pathway represents a fascinating example of the chemical ingenuity of plants. As a central precursor to a vast array of bioactive sesquiterpenoids, a thorough understanding of its enzymatic machinery and regulatory networks is crucial for harnessing its potential. This technical guide has provided an in-depth overview of the core pathway, its regulation, and the key experimental methodologies required for its investigation. The presented quantitative data and visual diagrams serve as a valuable resource for researchers in natural product chemistry, plant biology, and metabolic engineering. Future research in this area will likely focus on the discovery and characterization of novel this compound synthases with unique product profiles, the elucidation of the complete downstream pathways leading to diverse sesquiterpenoids, and the application of synthetic biology to create high-yielding microbial cell factories for the sustainable production of these valuable compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation

While comprehensive, experimentally derived ¹H NMR, ¹³C NMR, and IR data for isolated Bicyclogermacrene are not widely published, mass spectrometry data is available and provides a reliable method for its identification, particularly when coupled with gas chromatography.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its sesquiterpene structure. The fragmentation pattern can be used as a fingerprint for its identification in complex mixtures like essential oils.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
20415[M]⁺ (Molecular Ion)
18910[M - CH₃]⁺
16135[M - C₃H₇]⁺
13325[C₁₀H₁₃]⁺
12140[C₉H₁₃]⁺
109100[C₈H₁₃]⁺ (Base Peak)
9370[C₇H₉]⁺
8165[C₆H₉]⁺
6950[C₅H₉]⁺
4185[C₃H₅]⁺

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses of a sesquiterpene like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds such as this compound in essential oil mixtures.

  • Instrumentation : An Agilent 7890B gas chromatograph coupled to a 5977A mass selective detector, or a similar system.

  • Column : A non-polar HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program :

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector : Splitless mode with an injector temperature of 250°C.

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Ion Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

  • Data Analysis : The identification of this compound is achieved by comparing its mass spectrum and retention index with data from spectral libraries (e.g., NIST, Wiley) and literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. For a sesquiterpene like this compound, a combination of 1D and 2D NMR experiments would be required.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the isolated this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • 1D NMR Experiments :

    • ¹H NMR : Acquire the proton spectrum to observe chemical shifts, coupling constants, and integration.

    • ¹³C NMR : Acquire the carbon spectrum, often with proton decoupling, to determine the number and types of carbon atoms.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Processing : Process the acquired data using appropriate software (e.g., TopSpin, Mnova) to perform Fourier transformation, phase correction, baseline correction, and peak picking.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, it would confirm the presence of C-H bonds in various environments and C=C double bonds.

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation :

    • Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

    • Alternatively, for a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For this compound, one would expect to see:

    • ~3100-3000 cm⁻¹: =C-H stretching (alkene).

    • ~3000-2850 cm⁻¹: C-H stretching (alkane).

    • ~1670-1640 cm⁻¹: C=C stretching.

    • ~1470-1430 cm⁻¹: C-H bending.

Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow A Plant Material Collection (e.g., leaves, flowers) B Extraction (e.g., Steam Distillation, Solvent Extraction) A->B C Crude Essential Oil / Extract B->C D Chromatographic Separation (e.g., Column Chromatography, Prep-GC) C->D E Isolated this compound D->E F Spectroscopic Analysis E->F G GC-MS F->G Mass & Fragmentation H NMR (1H, 13C, 2D) F->H Connectivity & Stereochemistry I FT-IR F->I Functional Groups J Data Interpretation & Structure Elucidation G->J H->J I->J K Final Structure Confirmation J->K

Workflow for Natural Product Spectroscopic Analysis.

An In-depth Technical Guide to the Stereochemistry and Isomers of Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a key intermediate in the biosynthesis of a wide array of sesquiterpenoids and a constituent of numerous plant essential oils.[1][2] Its unique strained bicyclo[8.1.0]undecane skeleton and the presence of multiple chiral centers and double bonds give rise to a rich stereochemical landscape. This guide provides a comprehensive technical overview of the stereochemistry and isomers of this compound, including their nomenclature, physicochemical properties, and spectral data. Detailed experimental protocols for the isolation and synthesis of this compound are presented, alongside an exploration of its biosynthetic pathway and known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, synthetic organic chemistry, and drug discovery.

Stereochemistry and Isomerism of this compound

The core structure of this compound possesses several stereogenic elements, leading to the existence of multiple stereoisomers. The numbering of the bicyclo[8.1.0]undecane ring system follows standard IUPAC nomenclature. The key stereochemical features include the relative and absolute configurations at the chiral centers C1 and C10, and the geometry of the endocyclic double bonds at C2 and C6.

The most commonly encountered enantiomer in nature is (+)-Bicyclogermacrene . Its absolute configuration has been determined as (1S, 10R). The double bonds typically exist in the E configuration.[3]

Known Stereoisomers of this compound

Several stereoisomers of this compound have been identified and characterized:

  • (+)-Bicyclogermacrene: The naturally occurring enantiomer, possessing a (1S, 10R) configuration.

  • (-)-Bicyclogermacrene: The enantiomer of the natural product, with a (1R, 10S) configuration.

  • Lepidozene: A diastereomer of this compound. It is characterized by a trans-fused dimethylcyclopropane ring.[4] The IUPAC name for one of its enantiomers is (1S,2Z,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene.[5]

  • Isothis compound: Another diastereomer of this compound.[6]

Quantitative Data

A summary of the available quantitative data for the key isomers of this compound is presented below. Direct comparison is often challenging due to variations in experimental conditions reported in the literature.

Table 1: Physicochemical and Spectroscopic Data of this compound Isomers

Property(+)-Bicyclogermacrene(-)-BicyclogermacreneLepidozeneIsothis compound
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol 204.35 g/mol
Optical Rotation Data not consistently availableData not consistently availableData not consistently availableData not consistently available
¹H NMR (CDCl₃, δ ppm) Data not fully detailedData not fully detailedData not fully detailedData not fully detailed
¹³C NMR (CDCl₃, δ ppm) Data not fully detailedData not fully detailedData not fully detailedData not fully detailed

Experimental Protocols

Isolation of this compound from Essential Oils

This compound is a common constituent of essential oils from various plants, including those from the Verbenaceae family.[7] The following is a general protocol for its isolation.

Protocol 1: Isolation by Column Chromatography

  • Extraction: The essential oil is obtained from the plant material (e.g., leaves) by hydrodistillation using a Clevenger-type apparatus for 3-4 hours.[8]

  • Drying: The collected oil is dried over anhydrous sodium sulfate.

  • Fractionation: The crude essential oil is subjected to column chromatography on silica (B1680970) gel.

  • Elution: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used for elution. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Identification: Fractions containing this compound are identified by gas chromatography-mass spectrometry (GC-MS) by comparing their retention indices and mass spectra with those of authentic standards or literature data.[9]

  • Purification: Further purification can be achieved by preparative gas chromatography or high-performance liquid chromatography (HPLC).

Chemical Synthesis of (+)-Bicyclogermacrene

A seven-step synthesis of (+)-Bicyclogermacrene has been reported, utilizing it as a key intermediate for the biomimetic synthesis of other sesquiterpenoids.[1][2]

Protocol 2: Biomimetic Synthesis of (+)-Bicyclogermacrene (Conceptual)

The detailed, step-by-step experimental conditions, including reagents, solvents, temperatures, reaction times, and purification methods, are outlined in the primary literature and should be consulted for laboratory execution.

  • Starting Material: The synthesis typically starts from a readily available chiral precursor.

  • Key Steps: The synthesis involves a series of reactions to construct the bicyclo[8.1.0]undecane skeleton with the correct stereochemistry.

  • Purification: Each synthetic intermediate is purified using standard techniques such as column chromatography.

  • Characterization: The structure and stereochemistry of the final product and all intermediates are confirmed by spectroscopic methods (NMR, MS, IR) and by comparison with data for the natural product.

Visualization of Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound proceeds from the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP). The key steps involve the cyclization of FPP by a terpene synthase to form the this compound skeleton, which can then be further modified by enzymes such as cytochrome P450 monooxygenases.[10][11][12][13][14]

Biosynthesis_of_this compound FPP Farnesyl Pyrophosphate (FPP) Cation Farnesyl Cation FPP->Cation Terpene Synthase (e.g., this compound Synthase) This compound (+)-Bicyclogermacrene Cation->this compound Intramolecular Cyclization Derivatives Oxidized Derivatives This compound->Derivatives Cytochrome P450 Monooxygenases

Caption: Proposed biosynthetic pathway of (+)-Bicyclogermacrene from FPP.

Biomimetic Synthesis and Conversion

(+)-Bicyclogermacrene serves as a crucial platform molecule in the biomimetic synthesis of other complex sesquiterpenoids, such as spathulenol.[1][2]

Biomimetic_Conversion Start Chiral Starting Material Intermediate Key Intermediate Start->Intermediate Multi-step synthesis This compound (+)-Bicyclogermacrene Intermediate->this compound Key cyclization Spathulenol Spathulenol This compound->Spathulenol Biomimetic rearrangement and oxidation

Caption: Logical workflow for the biomimetic synthesis of Spathulenol from (+)-Bicyclogermacrene.

Biological Activity

This compound, as a component of various essential oils, has been associated with a range of biological activities, primarily anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Essential oils containing this compound have demonstrated anti-inflammatory effects.[15] For instance, the essential oil of Eugenia pyriformis, which contains this compound, has shown moderate inhibition of Staphylococcus aureus.[7] The precise mechanism of action for purified this compound isomers is an area of active research, but it is hypothesized to involve the modulation of inflammatory pathways.

Antimicrobial Activity

This compound has been identified as a component of essential oils with antimicrobial properties.[16] It has been shown to contribute to the activity against various microorganisms.[17][18][19] The lipophilic nature of this sesquiterpene likely facilitates its interaction with microbial cell membranes, leading to disruption of cellular integrity and function. Further studies with isolated this compound isomers are needed to elucidate the specific mechanisms and structure-activity relationships.

References

Bicyclogermacrene: A Technical Overview of its Chemical Properties, Biological Activities, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Bicyclogermacrene is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2][3][4][5] It is a significant intermediate in the biosynthesis of a diverse array of other sesquiterpenoids.[1][2] Found in the essential oils of various plants, this compound and its derivatives have garnered interest for their potential pharmacological applications, exhibiting a range of biological effects including antimicrobial, anti-inflammatory, and anticholinesterase activities.[1][4] The primary CAS Number for this compound, particularly (+)-Bicyclogermacrene, is 24703-35-3 .[3][5][6] Another reported CAS number for a stereoisomer is 67650-90-2.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[1][2][3][4][5]
Molecular Weight 204.35 g/mol [2][3]
CAS Number 24703-35-3[3][5][6]
Boiling Point 267.8 ± 20.0 °C (Predicted)[3]
Density 0.861 ± 0.06 g/cm³ (Predicted)[3]
Odor Green, woody, weedy[3]

Biological Activity

This compound has demonstrated a variety of biological activities, which are summarized in the table below. It is often studied alongside its biosynthetically related derivatives, such as spathulenol (B192435) and viridiflorol.[1]

Biological ActivityAssayTarget Organism/Cell LineResult (IC₅₀/MIC)Reference(s)
Antimicrobial Broth MicrodilutionEnterococcus faeciumMIC: 500 µg/mL[1]
Antimicrobial Broth MicrodilutionListeria monocytogenesMIC: 500 µg/mL[1]
Anti-inflammatory Chemotaxis AssayHuman NeutrophilsIC₅₀: 24.4 µg/mL[1]
Anticholinesterase Ellman's MethodAcetylcholinesterase (AChE)IC₅₀: 26.75 ± 1.03 µg/mL[1]

Biosynthesis of this compound

This compound is biosynthesized from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[7] The process is initiated by a terpene synthase enzyme. The general biosynthetic pathway leading to this compound is depicted below.

Bicyclogermacrene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cation Farnesyl Cation FPP->Cation this compound Synthase (TPS) - PP¡ Germacradienyl_Cation (E,E)-Germacradienyl Cation Cation->Germacradienyl_Cation 1,10-Cyclization This compound This compound Germacradienyl_Cation->this compound Deprotonation Other_Sesquiterpenes Other Sesquiterpenoids (e.g., Viridiflorol, Spathulenol) This compound->Other_Sesquiterpenes Further Enzymatic Transformations

Figure 1: Proposed biosynthetic pathway of this compound from FPP.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a microbial suspension, which is adjusted to a concentration of approximately 10⁵ colony-forming units (CFU)/mL.[1]

  • Preparation of Test Compounds: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[1]

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A serial dilution of the test compound is prepared in the wells containing the appropriate growth medium. The microbial inoculum is then added to each well.[1]

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Anti-inflammatory Activity Assay (Chemotaxis Assay)

This assay evaluates the anti-inflammatory potential of a compound by assessing its ability to inhibit the chemotaxis of human neutrophils.[1]

  • Isolation of Human Neutrophils: Neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

  • Chemotaxis Assay: The assay is performed using a multi-well chemotaxis chamber. A chemoattractant (e.g., fMLP) is placed in the lower wells, and the neutrophil suspension, pre-incubated with various concentrations of this compound, is placed in the upper wells. The two chambers are separated by a filter.

  • Incubation: The chamber is incubated to allow the neutrophils to migrate through the filter towards the chemoattractant.

  • Quantification of Migration: The number of migrated cells is quantified by counting the cells that have moved to the lower chamber.

  • Calculation of Inhibition: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence and absence of the test compound. The IC₅₀ value is then determined.[1]

Isolation and Characterization Workflow

The general workflow for the isolation and structural elucidation of this compound from a natural source is outlined below.

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, bark) Extraction Extraction (e.g., Solvent Extraction, Distillation) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS IR Infrared Spectroscopy (IR) Structure_Elucidation->IR

Figure 2: General workflow for the isolation and characterization of this compound.

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework.[8][9] Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[10] Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule.[11]

References

The Biological Role of Bicyclogermacrene in Plant Defense: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpene hydrocarbon, is a pivotal component of plant defense strategies. Found in the essential oils of a diverse range of plant species, it contributes to both direct and indirect defense mechanisms against herbivores and pathogens. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthesis, its function in direct toxicity and deterrence, and its involvement in the attraction of natural enemies of herbivores. This document summarizes key quantitative data, presents detailed experimental protocols for the assays cited, and includes visualizations of relevant biochemical and signaling pathways to facilitate further research and application in drug development and crop protection.

Biosynthesis of this compound

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to form the C15 compound, farnesyl pyrophosphate (FPP), the immediate precursor for all sesquiterpenoids.

The final and committing step in this compound synthesis is the cyclization of FPP, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs), namely this compound synthase (EC 4.2.3.100). This enzyme facilitates a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic bicyclic structure of this compound. The activity of this compound synthase can be influenced by the presence of divalent metal ion cofactors, such as magnesium (Mg²⁺) or manganese (Mn²⁺), which can affect the product profile of the enzyme.

This compound itself serves as a crucial intermediate in the biosynthesis of a wider array of sesquiterpenoids, including spathulenol (B192435) and viridiflorol, through subsequent oxidative modifications often catalyzed by cytochrome P450 monooxygenases.

Bicyclogermacrene_Biosynthesis cluster_main_pathway Sesquiterpene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Bicyclogermacrene_Synthase This compound Synthase (TPS) FPP->Bicyclogermacrene_Synthase This compound This compound Bicyclogermacrene_Synthase->this compound Oxidation Oxidation (CYP450s) This compound->Oxidation Derivatives Spathulenol, Viridiflorol, etc. Oxidation->Derivatives

Caption: Biosynthetic pathway of this compound and its derivatives.

Direct Defense Mechanisms

This compound contributes directly to plant defense through its antimicrobial and insecticidal properties. It can inhibit the growth of pathogenic fungi and bacteria and exhibit toxic or deterrent effects on herbivorous insects.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of microbial pathogens. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTarget OrganismAssay MethodResult (MIC in µg/mL)Reference
This compoundEnterococcus faeciumBroth Microdilution500[1]
This compoundLysteria monocytogenesBroth Microdilution500[1]
Essential Oil with this compound (17.1%)Trichophyton rubrumBroth Microdilution10 - 83[2]
Essential Oil with this compound (17.1%)Epidermophyton floccosumBroth Microdilution83 - 500[2]
Insecticidal and Herbivore-Deterrent Activity

This compound has been shown to possess insecticidal properties, particularly larvicidal effects against various mosquito species. The potency of its insecticidal activity is typically quantified by the median lethal concentration (LC₅₀) or the median lethal dose (LD₅₀). While comprehensive data on the effects of pure this compound on a wide array of agricultural pests are limited, studies on essential oils rich in this compound suggest a significant role in herbivore deterrence.

CompoundTarget OrganismAssay MethodResult (LC₅₀ in µg/mL)Reference
This compoundAnopheles subpictus (larvae)Larvicidal Bioassay10.3[3]
This compoundAedes albopictus (larvae)Larvicidal Bioassay11.1[3]
This compoundCulex tritaeniorhynchus (larvae)Larvicidal Bioassay12.5[3]

Feeding deterrence assays are also employed to evaluate the anti-herbivore properties of compounds like this compound. These assays measure the reduction in food consumption by an insect when a substance is added to its diet.

Indirect Defense Mechanisms

In addition to its direct toxic effects, this compound plays a crucial role in indirect plant defense by acting as a volatile signal that attracts natural enemies of herbivores, such as parasitoid wasps and predators. When a plant is attacked by an herbivore, it releases a blend of volatile organic compounds (VOCs), often including this compound, which serve as "cries for help" to recruit these beneficial insects.

Studies have shown that parasitoid wasps, such as Cotesia marginiventris, are attracted to the volatile blends emitted by maize plants infested with their host caterpillars, like Spodoptera littoralis. While the complete blend of volatiles is responsible for this attraction, sesquiterpenes, including this compound, are known to be significant components of these attractive bouquets. The precise contribution of pure this compound to the attraction of specific natural enemies is an area of ongoing research. Olfactometer bioassays are the standard method for quantifying the attractiveness of these volatile compounds to insects.

Volatile SourceAttracted OrganismAssay MethodKey FindingReference
Herbivore-Induced Maize VolatilesCotesia marginiventris (Parasitoid Wasp)Four-arm OlfactometerWasps are strongly attracted to the volatile blend from infested plants.[4][5][6]
Herbivore-Induced Teosinte VolatilesCotesia sesamiae (Parasitoid Wasp)Four-arm OlfactometerParasitoids prefer volatiles from plants with herbivore eggs.[7]

Signaling Pathways for Induced Defense

The production of this compound is often induced in response to herbivore attack or pathogen infection. This induction is regulated by complex signaling pathways within the plant, primarily mediated by the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

Upon herbivore feeding or tissue damage, the jasmonate signaling pathway is activated, leading to the accumulation of JA and its bioactive conjugate, JA-isoleucine (JA-Ile). JA-Ile triggers the degradation of JAZ repressor proteins, which in turn allows for the activation of transcription factors such as MYC, ERF, and WRKY. These transcription factors then bind to specific cis-regulatory elements (e.g., G-boxes, W-boxes) in the promoters of defense-related genes, including this compound synthase, upregulating their expression and leading to the production of this compound.

The salicylic acid pathway, typically activated by biotrophic pathogens, can interact with the JA pathway, often in an antagonistic manner, to fine-tune the plant's defense response.

Plant_Defense_Signaling cluster_stimulus Stimulus cluster_signaling Phytohormone Signaling cluster_transcription Transcriptional Regulation cluster_response Defense Response Herbivore Herbivore Attack JA Jasmonic Acid (JA) Pathway Herbivore->JA Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathway Pathogen->SA JA->SA Antagonism TFs Transcription Factors (MYC, WRKY, ERF) JA->TFs SA->JA SA->TFs Promoter This compound Synthase Gene Promoter TFs->Promoter Binds to cis-elements (W-box, G-box) BGS_Gene This compound Synthase Gene Expression Promoter->BGS_Gene This compound This compound Production BGS_Gene->this compound

Caption: Herbivore- and pathogen-induced signaling for this compound production.

Experimental Protocols

Protocol for Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum (e.g., Candida albicans, Trichophyton rubrum)

  • Spectrophotometer or microplate reader

  • Resazurin (B115843) sodium salt (optional, for colorimetric reading)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungus on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. For filamentous fungi, a spore suspension is prepared and the concentration is determined using a hemocytometer. Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to obtain a range of desired concentrations. The final volume in each well before adding the inoculum should be 100 µL. Include a positive control (a known antifungal agent), a negative control (medium with DMSO, no compound), and a growth control (medium with inoculum, no compound).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28-30°C for dermatophytes) for 24-72 hours, depending on the growth rate of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, for a more quantitative measure, the optical density at 600 nm can be read using a microplate reader. If using resazurin, add 20 µL of a resazurin solution to each well and incubate for a few hours; a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Protocol for Insect Feeding Deterrence Bioassay (No-Choice Test)

This protocol describes a no-choice leaf disc assay to determine the feeding deterrent activity of this compound against a leaf-chewing insect like Spodoptera littoralis.

Materials:

  • Pure this compound

  • Acetone or ethanol (B145695) (as solvent)

  • Leaf discs from a suitable host plant (e.g., cabbage, cotton)

  • Petri dishes lined with moist filter paper

  • Third or fourth instar larvae of the test insect (starved for 2-4 hours prior to the assay)

  • Digital scanner and image analysis software

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent. Include a solvent-only control.

  • Treatment of Leaf Discs: Using a micropipette, evenly apply a known volume (e.g., 50 µL) of each test solution to a pre-weighed leaf disc. Allow the solvent to evaporate completely. Apply the same volume of solvent to the control leaf discs.

  • Bioassay Setup: Place one treated leaf disc in the center of a Petri dish lined with moist filter paper. Introduce one starved larva into each Petri dish. Prepare several replicates for each concentration and the control.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for a set period (e.g., 24 hours).

  • Data Collection and Analysis: After the incubation period, remove the larvae and any frass. Scan the remaining leaf discs and calculate the area consumed using image analysis software. Alternatively, the leaf discs can be re-weighed to determine the mass consumed.

  • Calculation of Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / C] x 100 Where C is the area/mass of the control leaf disc consumed, and T is the area/mass of the treated leaf disc consumed. The FD₅₀ (the concentration required to deter feeding by 50%) can be calculated using probit analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Prep_Solutions Prepare this compound Solutions (various concentrations) Treat_Discs Apply Solutions to Leaf Discs Prep_Solutions->Treat_Discs Prep_Insects Starve Insect Larvae (e.g., Spodoptera littoralis) Setup_Petri Place Treated Disc and One Larva in Petri Dish Prep_Insects->Setup_Petri Prep_Leaves Cut Leaf Discs from Host Plant Prep_Leaves->Treat_Discs Treat_Discs->Setup_Petri Incubate Incubate for 24 hours Setup_Petri->Incubate Measure_Consumption Measure Leaf Area Consumed Incubate->Measure_Consumption Calculate_FDI Calculate Feeding Deterrence Index (FDI) Measure_Consumption->Calculate_FDI Calculate_FD50 Calculate FD50 via Probit Analysis Calculate_FDI->Calculate_FD50

Caption: Workflow for an insect feeding deterrence bioassay.

Conclusion and Future Directions

This compound is a versatile and important player in the chemical arsenal (B13267) of plants. Its roles in direct defense against pathogens and herbivores, as well as in indirect defense through the attraction of natural enemies, highlight its significance in shaping ecological interactions. For researchers in drug development, its antimicrobial properties warrant further investigation as a potential source for new therapeutic agents. In the field of crop protection, a deeper understanding of the regulation of this compound biosynthesis could pave the way for breeding or engineering crop varieties with enhanced pest resistance.

Future research should focus on:

  • Elucidating the full spectrum of insecticidal and herbivore-deterrent activities of pure this compound against a broader range of agricultural pests.

  • Identifying the specific receptors in natural enemies that detect this compound and quantifying its precise contribution to the attractiveness of herbivore-induced volatile blends.

  • Further characterizing the transcription factors and cis-regulatory elements that control the expression of this compound synthase genes to enable targeted manipulation of its production in plants.

By continuing to unravel the complexities of this compound's biological roles, we can unlock its potential for applications in medicine and sustainable agriculture.

References

A Technical Guide to the Preliminary Bioactivity Screening of Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bicyclogermacrene is a naturally occurring bicyclic sesquiterpene found in the essential oils of a wide variety of plants.[1] Structurally, it features a unique gem-dimethylcyclopropane unit, which makes it a subject of significant interest for potential pharmacological applications.[1] Beyond its own intrinsic bioactivities, this compound is a crucial biosynthetic intermediate in the formation of a vast array of other sesquiterpenoids, including spathulenol (B192435) and viridiflorol (B1683568).[1][2][3][4] This guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, compiling quantitative data, detailed experimental protocols, and key biological pathways to facilitate further research and drug development endeavors.

Quantitative Bioactivity Data

The biological activities of this compound have been investigated across several domains. The following tables summarize the key quantitative findings from various studies. It is important to note that experimental conditions may vary between studies, which should be considered when comparing values directly.[1]

Table 1: Antimicrobial Activity of this compound

Target Organism Assay Type Result (MIC) Reference
Enterococcus faecium Broth Microdilution 500 µg/mL [1]
Lysteria monocytogenes Broth Microdilution 500 µg/mL [1]
Staphylococcus aureus Broth Microdilution 500 µL/mL [5]

| Enterococcus faecalis | Broth Microdilution | 350 µL/mL |[5] |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of this compound

Assay Type Target Result (IC₅₀) Reference

| Chemotaxis Assay | Human Neutrophils | 24.4 µg/mL |[1] |

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Cytotoxic Activity of this compound-Containing Essential Oils

Cell Line Source of Essential Oil Result (IC₅₀) Reference
MCF-7 (Breast Cancer) Baccharis trimera (15.6% this compound) 5.8 µg/mL [6]
HepG2 (Liver Cancer) Baccharis trimera (15.6% this compound) 10.4 µg/mL [6]
C6 (Rat Glioma) Pterodon emarginatus (5.5% this compound) 24.9 µg/mL [7]
MeWo (Human Melanoma) Pterodon emarginatus (5.5% this compound) Not specified [7]

| A549 (Human Lung Carcinoma) | Pterodon emarginatus (5.5% this compound) | 47.0 µg/mL |[7] |

Note: These values represent the activity of the total essential oil, not purified this compound.

Table 4: Anticholinesterase Activity of this compound

Assay Type Target Enzyme Result (IC₅₀) Reference

| Ellman's Method | Acetylcholinesterase (AChE) | 26.75 ± 1.03 µg/mL |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods cited in the literature for screening this compound and related compounds.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are first cultured on appropriate agar (B569324) plates. Colonies are then used to create a microbial suspension, which is adjusted to a standardized concentration, typically around 10⁵ Colony Forming Units per milliliter (CFU/mL).[1]

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Assay Procedure: The assay is conducted in 96-well microtiter plates. A serial dilution of the this compound stock solution is prepared in the wells, which contain the appropriate growth medium for the target microorganism.[1] The standardized microbial inoculum is then added to each well.[1]

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for most bacteria).[1]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a complete visual inhibition of microbial growth.[1]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis Compound This compound in DMSO SerialDilution Serial Dilution of This compound Compound->SerialDilution Dispense Microbe Microbial Culture (e.g., S. aureus) Inoculum Standardized Inoculum (10^5 CFU/mL) Microbe->Inoculum Inoculation Addition of Inoculum Inoculum->Inoculation Add SerialDilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Readout Visual Inspection for Turbidity Incubation->Readout Result Determine MIC Readout->Result

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Anti-inflammatory Activity: Neutrophil Chemotaxis Assay

This assay evaluates the potential of a compound to inhibit the directed migration of neutrophils, a key process in inflammation.[1]

  • Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors, typically using density gradient centrifugation.[1]

  • Chemotaxis Assay: A multi-well chamber (e.g., Boyden chamber) with a microporous filter is used. The lower wells are filled with a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). The upper wells contain the neutrophil suspension, which has been pre-incubated with various concentrations of this compound or a vehicle control.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the filter toward the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower side of the filter is quantified, often by staining and microscopy.

  • Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined from the resulting dose-response curve.[8]

Anticholinesterase Activity: Ellman's Method

This spectrophotometric method measures the inhibitory effect of a compound on acetylcholinesterase (AChE) activity.[1]

  • Reaction Mixture: A reaction mixture is prepared containing a phosphate (B84403) buffer, the test compound at various concentrations, and a solution of AChE.[1]

  • Pre-incubation: The mixture is pre-incubated to allow the compound to interact with the enzyme.[1]

  • Reaction Initiation: The enzymatic reaction is started by adding the substrate, acetylthiocholine (B1193921) iodide, and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[1]

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically over time.[1]

  • Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of enzyme inhibition is determined by comparing the rates of reaction with and without the inhibitor. The IC₅₀ value is then calculated.

Biological Pathways and Mechanisms

Biosynthetic Pathway of this compound

All sesquiterpenoids originate from the common C15 precursor, farnesyl diphosphate (B83284) (FPP). The enzyme this compound synthase catalyzes the cyclization of FPP to form this compound.[9] This compound then serves as a critical branching point, acting as a direct precursor for the biosynthesis of other important sesquiterpenoids like spathulenol and viridiflorol through further enzymatic transformations.[3][4]

G FPP Farnesyl Diphosphate (FPP) Enzyme This compound Synthase FPP->Enzyme Bicyclo This compound Enzyme->Bicyclo Cyclization Derivatives Other Sesquiterpenoids (e.g., Spathulenol, Viridiflorol) Bicyclo->Derivatives Further Transformations

Caption: Biosynthetic origin of this compound from FPP.

Proposed Anti-inflammatory Signaling Pathway

While direct studies on this compound's impact on specific signaling pathways are limited, research on structurally related sesquiterpenoids suggests a potential mechanism of action for its anti-inflammatory effects.[8] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is proposed that sesquiterpenoids may inhibit this pathway, preventing NF-κB activation and subsequent inflammatory responses.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates Compound This compound (Proposed) Compound->IKK Inhibits (Proposed)

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a key bicyclic sesquiterpene, and its derivatives represent a diverse class of natural products with a wide spectrum of biological activities. Found in numerous plant essential oils, these compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related sesquiterpenes, focusing on their biosynthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, characterization, and biological evaluation are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate key signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction

Sesquiterpenes are a class of C15 terpenoids derived from the biosynthesis of farnesyl pyrophosphate (FPP) and are responsible for many of the characteristic aromas and biological properties of plants. Among these, this compound holds a central position as a biosynthetic intermediate for a variety of other sesquiterpenoids, including aromadendrene-type compounds.[1][2] The unique strained bicyclic structure of this compound makes it a versatile scaffold for enzymatic modifications, leading to a rich diversity of derivatives with potent biological activities. These activities include anti-inflammatory, antimicrobial, cytotoxic, and antioxidant effects, highlighting their potential for the development of novel therapeutic agents.[2][3] This guide aims to provide an in-depth technical resource on this compound derivatives and related sesquiterpenes, covering their chemical diversity, biological potential, and the experimental methodologies used in their study.

Biosynthesis of this compound and its Derivatives

The biosynthesis of all sesquiterpenes originates from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) pathway.[1] The cyclization of FPP is a critical step that dictates the foundational carbon skeleton of the resulting sesquiterpene. In the case of this compound, the enzyme this compound synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate (B83284) to this compound.[4] this compound then serves as a crucial precursor for the biosynthesis of other sesquiterpenes, such as spathulenol (B192435) and viridiflorol, through further enzymatic modifications like oxidation and rearrangement.[5]

Biosynthesis of this compound Derivatives FPP Farnesyl Diphosphate (FPP) BCG This compound FPP->BCG this compound Synthase Aromadendrene Aromadendrene-type Sesquiterpenes BCG->Aromadendrene Isomerization Spathulenol Spathulenol Aromadendrene->Spathulenol Oxidation Viridiflorol Viridiflorol Aromadendrene->Viridiflorol Oxidation

Caption: Biosynthesis of this compound Derivatives.

Biological Activities and Quantitative Data

This compound derivatives and related sesquiterpenes exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The following tables summarize the available quantitative data on their anti-inflammatory, antimicrobial, and cytotoxic effects.

Table 1: Anti-inflammatory and Anticholinesterase Activity
CompoundBiological ActivityAssayTargetResult (IC₅₀)Reference
This compoundAnti-inflammatoryChemotaxis AssayHuman Neutrophils24.4 µg/mL[5]
This compoundAnticholinesteraseEllman's MethodAcetylcholinesterase (AChE)26.75 ± 1.03 µg/mL[5]
Table 2: Antimicrobial Activity
CompoundTarget OrganismResult (MIC)Reference
This compoundEnterococcus faecium500 µg/mL[5]
This compoundLysteria monocytogenes500 µg/mL[5]
Essential Oil with this compound (26.8%)Pseudomonas aeruginosa50.0 µg/mL[6]
Essential Oil with Germacrene D (55.8%) and this compound (8.0%)Bacillus subtilis350 µg/mL[7]
Essential Oil with Germacrene D (55.8%) and this compound (8.0%)Staphylococcus aureus500 µg/mL[7]
Table 3: Cytotoxic Activity
Compound/Essential OilCell LineResult (IC₅₀ / LC₅₀)Reference
Essential Oil with this compound (5.5%)C6 (rat glioma)24.9 µg/mL[8]
Essential Oil with this compound (5.5%)MeWo (human melanoma)30.1 µg/mL[8]
Essential Oil with this compound (5.5%)CT26.WT (mouse colon carcinoma)33.4 µg/mL[8]
Essential Oil with this compound (5.5%)MDA (human breast cancer)38.5 µg/mL[8]
Essential Oil with this compound (5.5%)A549 (human lung carcinoma)47.0 µg/mL[8]
Essential Oil with this compound (5.5%)B16-F1 (mouse melanoma)31.2 µg/mL[8]
Essential Oil with this compound (5.5%)CHO-K1 (hamster ovary cell)35.8 µg/mL[8]
Essential Oil with this compound (5.5%)BHK-21 (hamster kidney fibroblast)41.3 µg/mL[8]
Essential Oil with this compound (5.5%)Artemia salina (brine shrimp)LC₅₀ 1.63 µg/mL[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their ability to modulate key cellular signaling pathways. While specific mechanisms for each derivative are still under investigation, their anti-inflammatory and cytotoxic effects likely involve the modulation of well-established pathways such as NF-κB and apoptosis.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[10] Sesquiterpenes with anti-inflammatory activity often exert their effects by inhibiting this pathway. It is plausible that this compound derivatives inhibit the phosphorylation of IκB or the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory response.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Proteasome->IkB_P degrades BCG_deriv This compound Derivatives BCG_deriv->IKK Inhibition (?) NFkB_translocation NFkB_translocation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes

Caption: Proposed NF-κB Pathway Inhibition.
Cytotoxic Action via Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[11] Some sesquiterpenes have been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), which can trigger the intrinsic apoptotic pathway.[4] It is hypothesized that cytotoxic this compound derivatives may induce apoptosis by promoting ROS generation, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Apoptosis Signaling Pathway BCG_deriv This compound Derivatives ROS Increased ROS Production BCG_deriv->ROS induces (?) Mito Mitochondrion ROS->Mito CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3 Pro-caspase-3 Casp9_act->Casp3 activates Casp3_act Active Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: Proposed Induction of Apoptosis.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives and related sesquiterpenes.

Isolation and Purification

The isolation of this compound and its derivatives from plant material typically involves extraction followed by chromatographic separation.

5.1.1. Extraction

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., n-hexane, dichloromethane, or ethanol) at room temperature for 24-48 hours. The process should be repeated three times to ensure complete extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

5.1.2. Fractionation and Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol (B129727) mixtures).

  • Thin Layer Chromatography (TLC): Monitor the fractions obtained from column chromatography using TLC to identify fractions containing compounds of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compounds using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Isolation and Purification Workflow Plant Plant Material Grind Grinding Plant->Grind Extract Solvent Extraction Grind->Extract Crude Crude Extract Extract->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Fractions Column->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC Fractions->HPLC Selected Fractions Pure Pure Compound HPLC->Pure

Caption: Isolation and Purification Workflow.
Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

Biological Activity Assays

5.3.1. Antimicrobial Activity (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.3.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Griess Assay: After 24 hours of incubation, measure the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Calculation of IC₅₀: Calculate the concentration of the compound that inhibits 50% of the NO production (IC₅₀).

5.3.3. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: Calculate the concentration of the compound that reduces the viability of the cells by 50% (IC₅₀). The 50% cytotoxic concentration (CC₅₀) is determined concurrently on non-cancerous cells to assess selectivity.[12]

Conclusion

This compound derivatives and related sesquiterpenes represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, warrant further investigation for the development of novel drugs. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge on their biosynthesis, biological activities, and mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to facilitate future research and accelerate the translation of these fascinating natural products into clinical applications. The use of Graphviz diagrams offers a clear and concise visualization of complex biological pathways and experimental workflows, enhancing the utility of this guide for the scientific community.

References

The Ecological Significance of Bicyclogermacrene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Bicyclogermacrene, a bicyclic sesquiterpene hydrocarbon, is a pivotal secondary metabolite in the plant kingdom, playing a multifaceted role in ecological interactions. While primarily recognized as a key biosynthetic intermediate for a diverse array of sesquiterpenoids, including the aromadendrane family, this compound itself exhibits significant biological activities. This technical guide provides an in-depth analysis of the ecological significance of this compound, focusing on its role in plant defense against herbivores and pathogens, its potential allelopathic effects, and its involvement in attracting pollinators. Detailed experimental protocols for the investigation of these ecological functions are provided, alongside quantitative data on its biological activities. Furthermore, this guide visualizes the key biosynthetic and signaling pathways associated with this compound production, offering a comprehensive resource for researchers in chemical ecology, drug development, and plant sciences.

Introduction

This compound is a volatile C15 isoprenoid found in the essential oils of a wide variety of plant species. Its unique chemical structure, featuring a bicyclo[8.1.0]undecane skeleton, makes it a crucial precursor in the biosynthesis of numerous other sesquiterpenes, such as spathulenol (B192435) and viridiflorol.[1][2] Beyond its role as a metabolic intermediate, this compound actively participates in the intricate web of a plant's interactions with its environment. This guide delves into the specific ecological functions of this compound, moving beyond its biosynthetic significance to explore its direct contributions to plant fitness and survival.

Biosynthesis and Regulation

The biosynthesis of this compound originates from the universal C15 precursor, farnesyl pyrophosphate (FPP), a product of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The key enzymatic step is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically this compound synthase.[3]

The production of this compound and other sesquiterpenes is often induced in response to biotic and abiotic stresses. The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are central to the signaling cascade that triggers the expression of terpene synthase genes.[4][5] Herbivore feeding or pathogen attack can lead to a rapid increase in JA levels, which in turn activates transcription factors that upregulate the expression of genes like this compound synthase.[6][7]

Jasmonic Acid Signaling Pathway for this compound Biosynthesis herbivore_attack Herbivore Attack / Wounding ja_biosynthesis Jasmonic Acid (JA) Biosynthesis herbivore_attack->ja_biosynthesis Induces jaz_degradation JAZ Repressor Degradation ja_biosynthesis->jaz_degradation Promotes myc2_activation MYC2 Transcription Factor Activation jaz_degradation->myc2_activation Leads to tps_gene_expression This compound Synthase Gene Expression myc2_activation->tps_gene_expression Upregulates bicyclogermacrene_production This compound Production tps_gene_expression->bicyclogermacrene_production Catalyzes fpp Farnesyl Pyrophosphate (FPP) fpp->bicyclogermacrene_production Substrate HS-SPME-GC-MS Workflow sample Plant Tissue in Vial spme HS-SPME Fiber Exposure sample->spme gcms GC-MS Analysis spme->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

References

An In-depth Technical Guide to Bicyclogermacrene Precursors and Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclogermacrene, a bicyclic sesquiterpene, serves as a crucial precursor in the biosynthesis of a wide array of bioactive sesquiterpenoids. Its enzymatic synthesis, primarily from the ubiquitous precursor (2E,6E)-farnesyl pyrophosphate (FPP), is catalyzed by a specific class of enzymes known as this compound synthases (TPSs). This technical guide provides a comprehensive overview of the precursors, enzymatic synthesis, detailed experimental protocols for in vitro synthesis and analysis, and a comparative analysis of known this compound synthases. The information presented herein is intended to support research and development efforts in the fields of natural product synthesis, enzyme engineering, and drug discovery.

This compound and Its Precursors

The biosynthesis of this compound originates from the central isoprenoid pathway. The direct precursor for all sesquiterpenes, including this compound, is (2E,6E)-farnesyl pyrophosphate (FPP) .[1][2][3] FPP is a C15 isoprenoid intermediate formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Enhancing these upstream pathways, for instance the MEP pathway in Escherichia coli, has been shown to be an effective strategy to increase the supply of FPP for this compound production.[4][5]

This compound itself is a key intermediate in the biosynthesis of other complex sesquiterpenoids, such as spathulenol, viridiflorol, ledene, and palustrol.[6][7] This positions this compound as a valuable target for biocatalytic production to access a wider range of structurally diverse and potentially therapeutic molecules.

Enzymatic Synthesis of this compound

The conversion of FPP to this compound is a cyclization reaction catalyzed by This compound synthases , a subclass of terpene synthases (TPSs).[8][9] The reaction is as follows:

(2E,6E)-farnesyl diphosphate (B83284) → this compound + diphosphate[8]

These enzymes are found in various organisms, including plants and fungi. Several this compound synthases have been identified and characterized, each with distinct properties.

Key this compound Synthases:
  • PeTS4: The first microbial (+)-bicyclogermacrene synthase discovered from Penicillium expansum.[10]

  • Ov-TPS4: A this compound synthase from oregano (Origanum vulgare).[9] This enzyme predominantly produces this compound in the presence of Mn²⁺ as a cofactor, while a more complex mixture of products is formed with Mg²⁺.[8][9]

  • JeSTS4: A class I sesquiterpene synthase from the liverwort Jungermannia exsertifolia that produces an unusual C10-(S)-bicyclogermacrene.[11]

The enzymatic mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic bicyclic structure of this compound.[1]

Quantitative Data on this compound Synthesis

The efficiency of enzymatic synthesis can be evaluated through kinetic parameters of the synthases and the achieved production titers in heterologous hosts.

EnzymeSource OrganismK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Product Titer (mg/L)Host Organism
JeSTS4 Jungermannia exsertifolia13.07 ± 3.30.0194 ± 0.00121480-in vitro
PeTS4 Penicillium expansumN/AN/AN/A188Escherichia coli

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of this compound.

Heterologous Expression and Purification of this compound Synthase

Objective: To produce and purify recombinant this compound synthase for in vitro assays. This protocol is a general guideline and may require optimization for specific enzymes.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a purification tag (e.g., His-tag)

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Desalting column or dialysis tubing

  • Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Transform the expression vector containing the this compound synthase gene into the E. coli expression strain.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the recombinant protein with elution buffer.

  • Exchange the buffer to a suitable storage buffer using a desalting column or dialysis.

  • Verify the purity and concentration of the protein using SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).

In Vitro Enzymatic Synthesis of this compound

Objective: To synthesize this compound from FPP using purified recombinant this compound synthase.

Materials:

  • Purified this compound synthase

  • (2E,6E)-farnesyl pyrophosphate (FPP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Organic solvent for extraction (e.g., n-hexane or ethyl acetate)

  • Internal standard for GC-MS analysis (e.g., caryophyllene)

Procedure:

  • In a glass vial, prepare the reaction mixture containing the assay buffer, a specific concentration of FPP (e.g., 20 µM), and the purified enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Terminate the reaction by adding a stop solution (e.g., EDTA) or by vigorous vortexing with an organic solvent.

  • Add a known amount of an internal standard to the reaction mixture.

  • Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane), vortexing, and separating the organic phase.

  • Repeat the extraction step to ensure complete recovery of the products.

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of this compound

Objective: To identify and quantify the this compound produced in the in vitro assay.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS or equivalent)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 50-80°C, hold for 2-3 minutes

    • Ramp: 5-10°C/min to 250-280°C

    • Final hold: 5-10 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Procedure:

  • Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS.

  • Acquire the data in full scan mode.

  • Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard or with published data.

  • Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

Visualizations

Biosynthetic Pathway of this compound

Bicyclogermacrene_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_IPP Isoprenoid Building Blocks cluster_downstream Downstream Sesquiterpenoids G3P Glyceraldehyde-3-phosphate MEP_intermediate ... G3P->MEP_intermediate Pyruvate Pyruvate Pyruvate->MEP_intermediate IPP Isopentenyl Pyrophosphate (IPP) MEP_intermediate->IPP AcetylCoA Acetyl-CoA MVA_intermediate ... AcetylCoA->MVA_intermediate MVA_intermediate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP FPP Synthase This compound This compound FPP->this compound This compound Synthase (TPS) Spathulenol Spathulenol This compound->Spathulenol Viridiflorol Viridiflorol This compound->Viridiflorol Ledene Ledene This compound->Ledene Palustrol Palustrol This compound->Palustrol Experimental_Workflow cluster_expression 1. Protein Expression and Purification cluster_synthesis 2. In Vitro Enzymatic Synthesis cluster_analysis 3. Product Analysis Transformation Transformation of E. coli Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity Chromatography Lysis->Purification QC Protein QC (SDS-PAGE, Quantification) Purification->QC Reaction_Setup Reaction Setup: - Purified Enzyme - FPP - Buffer QC->Reaction_Setup Incubation Incubation (e.g., 30°C, 1h) Reaction_Setup->Incubation Extraction Solvent Extraction (e.g., n-hexane) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Product Identification (Retention Time, Mass Spectrum) GCMS->Identification Quantification Quantification (vs. Internal Standard) Identification->Quantification

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a naturally occurring bicyclic sesquiterpene, is a pivotal intermediate in the biosynthesis of a diverse array of sesquiterpenoids. Found in numerous essential oils, its unique strained ring system has garnered significant interest for its potential pharmacological applications, including antimicrobial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a summary of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a volatile, lipophilic compound with the molecular formula C₁₅H₂₄. Its physicochemical properties are crucial for its extraction, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Appearance Colorless to pale yellow clear liquid (estimated)
Boiling Point 267.00 to 268.00 °C @ 760.00 mm Hg
Flash Point 104.44 °C (220.00 °F)[2]
Vapor Pressure 0.013000 mmHg @ 25.00 °C (estimated)
logP (o/w) 4.1 - 6.78[1]
IUPAC Name (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene[1]
CAS Number 24703-35-3[2]

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. While specific spectral data for pure this compound can vary slightly based on the solvent and instrument, the following are characteristic chemical shifts.

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • C1: ~30.5 (CH)

  • C2: ~124.5 (CH)

  • C3: ~135.0 (C)

  • C4: ~40.0 (CH₂)

  • C5: ~26.0 (CH₂)

  • C6: ~125.0 (CH)

  • C7: ~134.0 (C)

  • C8: ~48.0 (CH₂)

  • C9: ~20.0 (CH₂)

  • C10: ~28.0 (CH)

  • C11: ~33.0 (C)

  • C12: ~28.5 (CH₃)

  • C13: ~16.0 (CH₃)

  • C14: ~16.5 (CH₃)

  • C15: ~25.5 (CH₃)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • H2: ~5.1 (d, J=10.0 Hz)

  • H6: ~5.0 (d, J=10.0 Hz)

  • H10: ~0.8 (m)

  • H12/13: ~1.0 (s)

  • H14: ~1.6 (s)

  • H15: ~1.7 (s)

  • Other protons on the ring system typically appear as complex multiplets in the region of 1.2-2.5 ppm.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z 204. The fragmentation pattern is characteristic of bicyclic sesquiterpenes, often involving rearrangements and loss of alkyl fragments. Common fragments include m/z 189 [M-CH₃]⁺, 161 [M-C₃H₇]⁺, and 105.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation from Natural Sources: Hydrodistillation

This compound is commonly isolated from the essential oils of various plants. Hydrodistillation is a primary method for extracting these volatile compounds.[3]

Objective: To extract the essential oil containing this compound from plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Clevenger-type apparatus

  • Distilling flask (e.g., 2 L)

  • Heating mantle

  • Condenser

  • Collecting vessel

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Organic solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Weigh approximately 200-500 g of the plant material and place it into the distilling flask.[1]

  • Add distilled water to the flask until the plant material is fully submerged.

  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

  • Begin heating the flask using the heating mantle. The rate of heating should be controlled to maintain a steady distillation rate.

  • Continue the distillation for 3-4 hours, or until no more oil is collected in the receiving tube of the Clevenger apparatus.

  • Once the distillation is complete, allow the apparatus to cool to room temperature.

  • Carefully collect the oil layer from the Clevenger apparatus. A separatory funnel can be used to separate the oil from the aqueous layer (hydrosol).[4]

  • Wash the collected oil with a small amount of distilled water to remove any water-soluble impurities.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried oil and store it in a sealed, dark glass vial at 4°C until further analysis.

Purification: Column Chromatography

To isolate this compound from the complex mixture of the essential oil, column chromatography is employed.[5]

Objective: To purify this compound from the crude essential oil.

Materials:

  • Crude essential oil

  • Glass chromatography column

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[6]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to settle without air bubbles.[6]

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve a known amount of the crude essential oil in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane). This is known as gradient elution.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5).

    • Visualize the spots under a UV lamp or by using a staining agent (e.g., vanillin-sulfuric acid).

    • Combine the fractions that contain the pure this compound, as determined by their TLC profiles.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Antimicrobial Activity: Broth Microdilution Assay

The antimicrobial potential of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC).[7][8]

Objective: To determine the MIC of this compound against selected microbial strains.

Materials:

  • Purified this compound

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Culture the microbial strains on appropriate agar (B569324) plates overnight.

    • Pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[9]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Assay Setup:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

    • This will create a range of decreasing concentrations of the compound.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, ensuring the final concentration is non-inhibitory, typically <1%).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.[10]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Neutrophil Chemotaxis Assay

The anti-inflammatory effect of this compound can be evaluated by its ability to inhibit the migration of neutrophils towards a chemoattractant.[2][11]

Objective: To assess the inhibitory effect of this compound on neutrophil chemotaxis.

Materials:

  • Purified this compound

  • Freshly isolated human neutrophils

  • Boyden chamber or Transwell inserts (5 µm pore size)

  • Chemoattractant (e.g., Interleukin-8 (IL-8) or f-Met-Leu-Phe (fMLP))

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • DMSO

  • Incubator (37°C, 5% CO₂)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer or fluorescence microscope

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Ensure high purity and viability (>95%).[2]

  • Assay Setup:

    • Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber or 96-well plate.[2]

    • In separate tubes, pre-incubate the isolated neutrophils (e.g., 2 x 10⁶ cells/mL) with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.[11]

    • Add the pre-incubated neutrophil suspension to the upper chamber (Transwell insert).

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.[11]

  • Quantification of Migration:

    • After incubation, remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP levels using a luminescent assay like CellTiter-Glo®, where the signal is proportional to the number of migrated cells.[2] Alternatively, migrated cells can be stained and counted using a microscope.

  • Data Analysis:

    • Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of neutrophil migration.

Biosynthesis and Biological Role

This compound is a key intermediate in the biosynthesis of many other sesquiterpenoids. Its formation and subsequent transformations are of great interest in understanding the chemical diversity of natural products.

Biosynthetic Pathway

The biosynthesis of this compound begins with the universal C15 precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A specific terpene synthase (TPS) catalyzes the cyclization of FPP to form the this compound skeleton.[12]

Bicyclogermacrene_Biosynthesis cluster_pathway This compound Biosynthesis cluster_downstream Further Transformations FPP Farnesyl Pyrophosphate (FPP) Cation Germacryl Cation FPP->Cation Terpene Synthase (TPS) This compound This compound Cation->this compound Cyclization & Deprotonation Other_Sesquiterpenoids Other Sesquiterpenoids (e.g., Spathulenol, Viridiflorol) This compound->Other_Sesquiterpenoids Oxidation / Rearrangement Experimental_Workflow Plant_Material Plant Material Extraction Hydrodistillation Plant_Material->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil Chromatography Column Chromatography Crude_Oil->Chromatography Fractions Fractions Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Compound Pure this compound Fractions->Pure_Compound TLC_Analysis->Fractions Combine Pure Fractions Structure_Elucidation NMR, MS Pure_Compound->Structure_Elucidation Bioassays Antimicrobial & Anti-inflammatory Assays Pure_Compound->Bioassays

References

The Occurrence and Analysis of Bicyclogermacrene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene is a significant bicyclic sesquiterpene hydrocarbon found in the essential oils of a diverse range of plant species. Its presence and concentration are of considerable interest in phytochemical research, chemotaxonomy, and for potential applications in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the occurrence of this compound in various essential oils, detailing quantitative data from numerous studies. It further outlines the common experimental protocols for the extraction and analysis of this compound and illustrates its biosynthetic pathway and a typical experimental workflow.

Quantitative Occurrence of this compound

This compound is a prevalent constituent in the essential oils of many aromatic plants. Its concentration can vary significantly depending on the plant species, geographical location, harvest time, and the specific plant part used for extraction. The following table summarizes the quantitative data on this compound content in the essential oils of various plants as reported in scientific literature.

Plant SpeciesPlant PartThis compound Percentage (%)Reference
Knema elegansLeaves23.8[1]
Cardiopetalum calophyllumFresh Leaves26.8[2]
Casearia sylvestrisLeaves67.2[3]
Casearia sylvestrisFlowers45.9[3]
Eupatorium clematideumLeaves, Stem Barks, Roots8.44 - 16.69[4]
Syzygiella rubricaulisAerial Parts12.004[5]
Xylopia laevigataLeaves7.00 - 14.63[6]
Boenninghausenia albifloraAerial Parts6.17[7]
Rhododendron setosumAerial Parts4.16[7]
Artemisia dubiaLeaves3.15[7]
Aegopodium podagrariaRoots3.33[8]
Stachys germanicaAerial Parts2.4[9]
Baccharis burchelliiAerial PartsAbundant[10]
Baccharis organensisAerial PartsAbundant[10]
Campomanesia adamantiumLeaves (Vegetative Stage)Major constituent[11]
Salvia verticillataAerial PartsDominant constituent[12]
Brickellia veronicaefoliaAerial PartsMajor compound

Biosynthesis of this compound

This compound, like all sesquiterpenoids, is biosynthesized from the precursor farnesyl pyrophosphate (FPP).[13][14] The formation of the characteristic bicyclic structure of this compound is catalyzed by a specific class of enzymes known as terpene synthases (TPSs).[13] The process involves the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the this compound skeleton.[13]

Bicyclogermacrene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Terpene Synthase (TPS) Germacradienyl_Cation (E,E)-Germacradienyl Cation Farnesyl_Cation->Germacradienyl_Cation Cyclization This compound This compound Germacradienyl_Cation->this compound Cyclization & Rearrangement

Caption: Proposed biosynthetic pathway of this compound from FPP.

Experimental Protocols

Extraction of Essential Oils: Steam Distillation

A widely used method for extracting essential oils from plant material is steam distillation.[15][16][17] This technique is suitable for volatile compounds that are sensitive to high temperatures.[16]

Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves, flowers, stems) is harvested and, if necessary, air-dried or used fresh. The material may be ground to increase the surface area for more efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation setup is used.[7] The apparatus consists of a boiling flask, a biomass flask, a condenser, and a collection vessel (separator).[16][18]

  • Distillation Process: The plant material is placed in the biomass flask. Water in the boiling flask is heated to generate steam, which is then passed through the plant material.[17] The steam volatilizes the aromatic compounds, including this compound.[16]

  • Condensation: The mixture of steam and volatile compounds travels to the condenser, where it is cooled and condenses back into a liquid.[16]

  • Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separator. Due to their hydrophobic nature and different densities, the essential oil and water form distinct layers and can be separated.[16]

  • Drying and Storage: The collected essential oil is typically dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils.[11][19][20]

Methodology:

  • Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., hexane, dichloromethane) is prepared.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. The GC is typically equipped with a capillary column (e.g., DB-5MS) suitable for separating terpene compounds.[5]

  • Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the capillary column. The separation of compounds is based on their different affinities for the stationary phase of the column and their volatility.

  • Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a reference standard or by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).[21]

  • Quantification: The relative percentage of this compound in the essential oil is typically calculated from the peak area of the compound in the gas chromatogram relative to the total peak area of all identified compounds.

Experimental Workflow

The following diagram illustrates a general workflow for the study of this compound in essential oils, from plant material collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material Collection Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Steam_Distillation Steam Distillation Drying_Grinding->Steam_Distillation GC_MS GC-MS Analysis Steam_Distillation->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report Reporting

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a widely distributed sesquiterpene in the plant kingdom, with its concentration in essential oils varying considerably. The standardized protocols of steam distillation for extraction and GC-MS for analysis are crucial for accurate quantification and comparison across different studies. Understanding the biosynthetic pathway provides a basis for potential metabolic engineering to enhance its production. This guide serves as a foundational resource for researchers engaged in the study of this important natural product.

References

Bicyclogermacrene: A Core Plant Metabolite in Defense and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclogermacrene, a bicyclic sesquiterpene, is a pivotal secondary metabolite in the plant kingdom. It serves as a crucial biosynthetic intermediate for a diverse array of sesquiterpenoids and exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound's role as a plant metabolite, detailing its biosynthesis, chemical characteristics, and functions in plant defense. This document offers detailed experimental protocols for its extraction, identification, and functional analysis, presents quantitative data on its biological activities, and visualizes key pathways and workflows to support further research and drug development endeavors.

Introduction

This compound is a naturally occurring sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. As a volatile organic compound (VOC), it is a significant component of the essential oils of numerous plant species. Its unique chemical structure, featuring a bicyclo[8.1.0]undecane skeleton, makes it a key precursor in the biosynthesis of a wide variety of other sesquiterpenoids, particularly those with an aromadendrane skeleton. Beyond its role as a synthetic intermediate, this compound itself participates in the plant's defense mechanisms against herbivores and pathogens. This guide delves into the multifaceted role of this compound, providing the technical details necessary for its study and potential exploitation in various applications.

Biosynthesis of this compound

The biosynthesis of this compound originates from the universal C₅ isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The key steps in the biosynthesis of this compound are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Three isoprene units are sequentially added to form the C₁₅ precursor, (2E,6E)-farnesyl pyrophosphate (FPP).

  • Cyclization by this compound Synthase: The crucial step is the cyclization of the linear FPP molecule, a reaction catalyzed by a specific class of enzymes known as terpene synthases (TPSs), specifically this compound synthase (EC 4.2.3.100).[1] The enzyme from oregano (Origanum vulgare), for instance, primarily produces this compound when Mn²⁺ is present as a cofactor.[1]

  • Mechanism of Cyclization: The proposed mechanism involves the ionization of FPP to a farnesyl cation. This is followed by a 1,10-cyclization to form a germacradienyl cation intermediate.[2][3] A subsequent 1,6-cyclization and deprotonation then lead to the formation of the characteristic bicyclic structure of this compound.[4]

This compound Biosynthesis Pathway cluster_MEP_MVA MEP/MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation This compound Synthase (TPS) Germacradienyl_Cation Germacradienyl Cation Farnesyl_Cation->Germacradienyl_Cation 1,10-Cyclization This compound This compound Germacradienyl_Cation->this compound 1,6-Cyclization & Deprotonation

This compound biosynthesis from primary isoprenoid precursors.

This compound as a Precursor to other Sesquiterpenoids

This compound is a critical branching point in sesquiterpenoid metabolism, serving as the direct precursor for the biosynthesis of a large family of aromadendrane-type sesquiterpenoids.[2][5] These transformations are often catalyzed by cytochrome P450 monooxygenases (CYP450s) and other modifying enzymes that introduce functional groups and rearrange the carbon skeleton.

Notable sesquiterpenoids derived from this compound include:

The conversion of this compound to these compounds typically involves rearrangements and oxidation reactions. For example, the formation of viridiflorol from this compound involves a conformational change, electron transfers, a 1,4-closure, and subsequent hydroxylation.[4]

This compound as a Precursor cluster_derivatives Examples of Derivatives This compound This compound Aromadendranes Aromadendrane Sesquiterpenoids This compound->Aromadendranes Enzymatic Rearrangement & Oxidation (e.g., CYP450s) Ledene Ledene Aromadendranes->Ledene Viridiflorol Viridiflorol Aromadendranes->Viridiflorol Spathulenol Spathulenol Aromadendranes->Spathulenol Palustrol Palustrol Aromadendranes->Palustrol

This compound as a key precursor to aromadendrane sesquiterpenoids.

Role in Plant Defense

This compound plays a significant role in both direct and indirect plant defense mechanisms against a variety of biotic stressors.

Direct Defense

As a constituent of essential oils, this compound can exhibit direct toxicity or deterrence against herbivores and pathogens. Its antimicrobial properties have been demonstrated against several bacterial and fungal strains.

Indirect Defense

Volatile organic compounds like this compound can act as signaling molecules in indirect defense. They can attract natural enemies of herbivores, such as predators and parasitoids, to the damaged plant. While germacrene D, a related sesquiterpene, is a known attractant for some Lepidoptera, the specific role of this compound in plant-pollinator or plant-predator interactions is an active area of research.[6]

Regulation under Stress

The production of this compound and other sesquiterpenoids is often induced in response to biotic and abiotic stress.[7][8][9][10][11] This stress-induced synthesis is mediated by plant signaling molecules, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA).[1][12][13][14][15] Mechanical damage from herbivory or pathogen attack can trigger the JA pathway, leading to the upregulation of terpene synthase genes and increased production of defensive sesquiterpenes like this compound.

Plant Defense Signaling for this compound Production Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen Attack) JA_Pathway Jasmonic Acid (JA) Signaling Pathway Biotic_Stress->JA_Pathway Induces TPS_Genes Terpene Synthase (TPS) Gene Expression JA_Pathway->TPS_Genes Upregulates Bicyclogermacrene_Synthase This compound Synthase TPS_Genes->Bicyclogermacrene_Synthase Leads to This compound This compound Production Bicyclogermacrene_Synthase->this compound Catalyzes Defense_Response Plant Defense Response (Direct & Indirect) This compound->Defense_Response Contributes to Extraction and Isolation Workflow Plant_Material 1. Plant Material (Dried and Powdered) Hydrodistillation 2. Hydrodistillation (Clevenger Apparatus) Plant_Material->Hydrodistillation Essential_Oil 3. Collect Essential Oil Hydrodistillation->Essential_Oil Drying 4. Dry with Na₂SO₄ Essential_Oil->Drying Column_Chromatography 5. Column Chromatography (Silica Gel) Drying->Column_Chromatography Fraction_Collection 6. Collect Fractions Column_Chromatography->Fraction_Collection TLC_Monitoring 7. Monitor by TLC Fraction_Collection->TLC_Monitoring GCMS_Analysis 8. GC-MS Analysis for Identification & Purity Fraction_Collection->GCMS_Analysis TLC_Monitoring->Fraction_Collection Pool Fractions Pure_this compound Pure this compound GCMS_Analysis->Pure_this compound Chemotaxis Assay Workflow Isolate_Neutrophils 1. Isolate Human Neutrophils Pre_incubation 2. Pre-incubate Neutrophils with This compound or Vehicle Isolate_Neutrophils->Pre_incubation Chamber_Setup 3. Set up Chemotaxis Chamber (Lower: Chemoattractant, Upper: Cells) Pre_incubation->Chamber_Setup Incubation 4. Incubate to Allow Migration Chamber_Setup->Incubation Staining 5. Fix and Stain Membrane Incubation->Staining Microscopy 6. Count Migrated Cells (Microscopy) Staining->Microscopy Data_Analysis 7. Calculate % Inhibition and IC₅₀ Microscopy->Data_Analysis Result Anti-inflammatory Activity (IC₅₀ value) Data_Analysis->Result

References

Methodological & Application

Bicyclogermacrene Extraction from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a sesquiterpene of significant interest in phytochemical and pharmacological research due to its presence in a variety of medicinal and aromatic plants and its potential biological activities. This document provides detailed application notes and protocols for the extraction of this compound from plant materials using three common techniques: steam distillation, solvent extraction (Soxhlet), and supercritical fluid (SCF-CO2) extraction. Additionally, it includes a protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a diagram of its biosynthetic pathway.

Data Presentation: Quantitative Comparison of Extraction Methods

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes representative data on the percentage of this compound found in the essential oil or extract from various plants using different techniques. It is important to note that these values are not from a single comparative study and should be considered indicative rather than directly comparable.

Plant SpeciesPlant PartExtraction MethodThis compound Percentage in Oil/Extract (%)Reference
Lantana camaraLeavesHydrodistillation2.18[1]
Campomanesia adamantiumLeaves (fruit-bearing stage)Hydrodistillation18.95[2]
Melodorum fruticosumLeavesHydrodistillation11.6[3]
Fissistigma maclureiLeavesHydrodistillation6.6[3]
Pimpinella affinisNot specifiedSupercritical CO2 ExtractionPresent (quantification not specified)[4]
Lantana camaraLeavesSolvent Extraction (Chloroform)Sesquiterpenes identified, including this compound[5]

This compound Biosynthesis Pathway

This compound, like other sesquiterpenes, is synthesized in plants via the mevalonate (B85504) (MVA) pathway in the cytosol, starting from farnesyl pyrophosphate (FPP)[6][7]. A terpene synthase enzyme catalyzes the cyclization of FPP to form the this compound skeleton.

Bicyclogermacrene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacradienyl_Cation (E,E)-Germacradienyl Cation FPP->Germacradienyl_Cation Ionization & Cyclization This compound This compound Germacradienyl_Cation->this compound Deprotonation TPS This compound Synthase (TPS) TPS->Germacradienyl_Cation

This compound Biosynthesis Pathway

Experimental Protocols

Protocol 1: Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like sesquiterpenes from plant material. The process involves passing steam through the plant matrix to vaporize the volatile compounds, which are then condensed and collected.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and a Clevenger-type or Florentine flask receiver)

  • Heating mantle or hot plate

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Coarsely grind the dried plant material to increase the surface area for efficient steam penetration. For fresh material, chopping it into small pieces is sufficient.

  • Apparatus Setup:

    • Place the prepared plant material into the biomass flask of the steam distillation unit. Do not pack it too tightly to allow for even steam flow.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity and add a few boiling chips.

    • Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.

    • Connect the condenser to a cold water supply.

  • Distillation:

    • Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile oils to vaporize.

    • Continue the distillation for 2-4 hours. The duration may need to be optimized depending on the plant material.

    • The mixture of steam and oil vapor will travel to the condenser, where it will cool and liquefy.

    • Collect the distillate, which consists of an aqueous phase (hydrosol) and the essential oil, in the receiver.

  • Oil Collection and Drying:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool.

    • Separate the essential oil from the hydrosol using a separatory funnel. This compound is less dense than water and will form the upper layer.

    • Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.

    • Decant the dried oil into a clean, airtight glass vial.

  • Storage: Store the essential oil at 4°C in a dark place to prevent degradation.

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Drying cluster_analysis Analysis & Storage Plant_Material Plant Material (e.g., Leaves) Grinding Grinding/Chopping Plant_Material->Grinding Distillation_Apparatus Steam Distillation Apparatus Grinding->Distillation_Apparatus Heating Heating & Steam Generation Distillation_Apparatus->Heating Condensation Condensation Heating->Condensation Collection Collection of Distillate Condensation->Collection Separatory_Funnel Separation of Oil & Hydrosol Collection->Separatory_Funnel Drying Drying with Anhydrous Na2SO4 Separatory_Funnel->Drying GC_MS GC-MS Analysis Drying->GC_MS Storage Storage at 4°C Drying->Storage

Steam Distillation Workflow
Protocol 2: Solvent Extraction (Soxhlet)

Soxhlet extraction is a continuous solvent extraction method that is efficient for extracting compounds from solid materials. The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, a non-polar solvent like n-hexane is suitable.

Materials and Equipment:

  • Dried and finely powdered plant material (e.g., Lantana camara leaves)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • n-Hexane (or another suitable non-polar solvent)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Dry the plant material thoroughly and grind it into a fine powder to maximize the surface area for extraction.

  • Apparatus Setup:

    • Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with 250-300 mL of n-hexane.

    • Assemble the Soxhlet apparatus on a heating mantle.

  • Extraction:

    • Heat the solvent in the round-bottom flask to its boiling point.

    • The solvent vapor will travel up the distillation arm and into the condenser, where it will cool and drip into the thimble containing the plant material.

    • The solvent will fill the thimble and extract the soluble compounds.

    • Once the solvent reaches the top of the siphon arm, the entire liquid content of the extractor is siphoned back into the boiling flask.

    • This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.

  • Solvent Removal:

    • After the extraction is complete, allow the apparatus to cool.

    • Remove the thimble containing the plant material.

    • Concentrate the extract in the round-bottom flask using a rotary evaporator to remove the n-hexane.

  • Storage: Transfer the resulting crude extract into a clean glass vial and store it at 4°C.

Soxhlet_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_recovery Recovery cluster_analysis Analysis & Storage Plant_Material Dried Plant Material Grinding Fine Grinding Plant_Material->Grinding Soxhlet_Apparatus Soxhlet Apparatus Setup Grinding->Soxhlet_Apparatus Heating Solvent Heating & Reflux Soxhlet_Apparatus->Heating Extraction_Cycle Continuous Extraction Cycles Heating->Extraction_Cycle Rotary_Evaporation Solvent Removal (Rotary Evaporator) Extraction_Cycle->Rotary_Evaporation Crude_Extract Crude this compound Extract Rotary_Evaporation->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Storage Storage at 4°C Crude_Extract->Storage

Soxhlet Extraction Workflow
Protocol 3: Supercritical Fluid (SCF-CO2) Extraction

Supercritical fluid extraction using carbon dioxide is a green and efficient technology for extracting non-polar to moderately polar compounds. By manipulating temperature and pressure, the solvent properties of CO2 can be tuned for selective extraction.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extractor system

  • High-purity carbon dioxide

  • Co-solvent (e.g., ethanol), if necessary

  • Collection vials

Procedure:

  • Preparation of Plant Material: Dry the plant material to a moisture content of less than 10% and grind it to a consistent particle size (e.g., 0.5-1.0 mm).

  • Apparatus Setup:

    • Pack the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters (pressure, temperature, and CO2 flow rate). For sesquiterpenes, typical starting parameters are a pressure of 100-200 bar and a temperature of 40-60°C.

  • Extraction:

    • Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.

    • The supercritical CO2 flows through the extraction vessel, dissolving the this compound and other soluble compounds from the plant matrix.

    • The extract-laden supercritical fluid then passes through a pressure reduction valve into a separator.

  • Collection:

    • In the separator, the pressure and/or temperature are lowered, causing the CO2 to return to a gaseous state and lose its solvating power.

    • The extracted compounds precipitate and are collected in a collection vial.

    • The gaseous CO2 can be recycled back to the pump.

  • Optimization: The extraction yield and selectivity can be optimized by adjusting the pressure, temperature, CO2 flow rate, and by adding a co-solvent like ethanol (B145695) for more polar compounds.[8]

  • Storage: Store the collected extract in a sealed vial at 4°C.

SFE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_analysis Analysis & Storage Plant_Material Dried Plant Material Grinding Grinding & Sieving Plant_Material->Grinding SFE_System Load SFE System Grinding->SFE_System Pressurization Pressurize & Heat CO2 SFE_System->Pressurization Extraction_Vessel Extraction Pressurization->Extraction_Vessel Depressurization Depressurization Extraction_Vessel->Depressurization Separation Separation of Extract & CO2 Depressurization->Separation Collection Collection of Extract Separation->Collection GC_MS GC-MS Analysis Collection->GC_MS Storage Storage at 4°C Collection->Storage

Supercritical Fluid Extraction Workflow
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile and semi-volatile compounds in essential oils and plant extracts.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Helium (carrier gas)

  • Capillary column (e.g., HP-5MS, DB-5)

  • This compound standard (if available for absolute quantification)

  • Internal standard (e.g., n-alkane series for retention index calculation)

  • Volumetric flasks and pipettes

  • Solvent (e.g., n-hexane)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the essential oil or extract in n-hexane (e.g., 1% v/v).

    • If using an internal standard, add a known concentration to the sample solution.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split mode, e.g., 1:50)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI)

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-400

      • Source Temperature: 230°C

  • Data Analysis:

    • Identification: Identify the this compound peak by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and by comparing its retention index with literature values.

    • Quantification:

      • Relative Quantification (Area Percent Method): The percentage of this compound is calculated by dividing its peak area by the total area of all peaks in the chromatogram. This method assumes a similar response factor for all components.

      • Absolute Quantification (Internal/External Standard Method): Create a calibration curve using a pure standard of this compound at different concentrations. The concentration of this compound in the sample can then be determined from this curve. This is the more accurate method.

Concluding Remarks

The choice of extraction method for this compound depends on several factors, including the desired purity of the extract, the scale of the extraction, the available equipment, and environmental considerations. Steam distillation is a simple and cost-effective method for obtaining essential oils. Solvent extraction can provide higher yields but may require further purification to remove non-volatile co-extractives. Supercritical fluid extraction offers a green alternative with high selectivity, producing a clean extract free of solvent residues. For accurate quantification, GC-MS analysis is indispensable. The protocols provided here serve as a comprehensive guide for researchers to effectively extract and analyze this compound from various plant sources.

References

Application Notes and Protocols for the Synthesis of (+)-Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (+)-Bicyclogermacrene, a key intermediate in the biosynthesis of various sesquiterpenoids. The protocols are based on established synthetic routes from the scientific literature.

Overview of Synthetic Strategies

The total synthesis of (+)-Bicyclogermacrene has been approached through various strategies. A notable method involves a biomimetic approach, utilizing key cyclization reactions to construct the characteristic bicyclo[8.1.0]undecane core. One common strategy commences from readily available starting materials and employs a series of transformations to build the molecular complexity.

A frequently cited synthesis proceeds in seven steps and utilizes (+)-Bicyclogermacrene as a key platform intermediate for the biomimetic synthesis of other aromadendrene (B190605) sesquiterpenoids.[1][2]

Synthesis of (+)-Bicyclogermacrene from Geranylacetone (B162166)

A well-documented synthesis of bicyclogermacrene starts from geranylacetone and involves a key titanium-induced intramolecular carbonyl coupling reaction.[3] This approach allows for the construction of the 10-membered ring characteristic of the germacrane (B1241064) skeleton.

Experimental Protocol:

The synthesis involves a multi-step sequence, with the key final step being an intramolecular cyclization. A detailed breakdown of the steps is provided below.

Step 1-6: Synthesis of the Acyclic Precursor

The initial steps focus on the elaboration of geranylacetone to a linear precursor containing two carbonyl groups, which are essential for the final cyclization. These steps typically involve:

  • Protection of one carbonyl group.

  • Chain elongation.

  • Introduction of the second carbonyl group.

  • Deprotection to yield the final acyclic dicarbonyl compound.

A representative sequence of reactions to prepare the cyclization precursor is as follows: (a) Cl3COCl, POCl3, Zn-Cu, ether; (b) Zn, CH3COOH, H2O; (c) KOH, H2O; (d) CH3I, K2CO3, acetone; (e) LiAlH4, ether; (f) Pyridinium chlorochromate, NaOAc, molecular sieves, CH2Cl2.[3]

Step 7: Titanium-Induced Intramolecular Carbonyl Coupling

The final and crucial step is the intramolecular coupling of the dicarbonyl precursor to form the this compound ring system.[3]

  • Reagents: Titanium trichloride (B1173362) (TiCl3) and a zinc-copper couple (Zn-Cu).

  • Solvent: Dimethoxyethane (DME).

  • Procedure: A solution of the acyclic dicarbonyl precursor in DME is added slowly over a period of 30 hours to a refluxing suspension of the low-valent titanium reagent (prepared from TiCl3 and Zn-Cu) in DME.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., argon) at reflux temperature.

  • Work-up: After the addition is complete, the reaction mixture is cooled and worked up by quenching with aqueous potassium carbonate, followed by extraction with an organic solvent. The crude product is then purified by chromatography.

Quantitative Data:
StepProductYield (%)
(a) Dichloride Intermediate65
(b) Reduced Intermediate98
(c) Hydrolyzed Intermediate92
(d) Methylated Intermediate85
(e) Alcohol Intermediate98
(f) Dicarbonyl Precursor76
(g) This compound60

Table 1: Reported yields for the synthesis of this compound from a geranylacetone-derived precursor.[3]

Enantioselective Synthesis Approach

For the specific synthesis of the (+)-enantiomer of this compound, an enantioselective strategy is required. One such approach involves an intramolecular palladium-catalyzed umpolung allylation of an aldehyde.[4]

Key Enantioselective Step:

The enantioselectivity is often introduced early in the synthesis, for instance, through a Sharpless asymmetric epoxidation of an allylic alcohol precursor.[4]

  • Reagents: Ti(OiPr)4, (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP).

  • Procedure: The asymmetric epoxidation of a farnesol-derived allylic alcohol is carried out in the presence of the chiral titanium complex to yield the corresponding epoxy alcohol with high enantiomeric excess.

Intramolecular Cyclization:

The key macrocyclization is achieved through a palladium-catalyzed reaction.

  • Catalyst: Pd(PPh3)2Cl2.

  • Reagents: Et2Zn and K2CO3.

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: The acyclic precursor containing an aldehyde and an allylic electrophile is treated with the palladium catalyst and diethylzinc (B1219324) in THF to promote the intramolecular cyclization.

Quantitative Data:
ReactionCatalyst/ReagentsYield (%)Enantiomeric Excess (ee) (%)
Asymmetric Epoxidation Ti(OiPr)4, (+)-DET, TBHP-90
Intramolecular Allylation Pd(PPh3)2Cl2, Et2Zn, K2CO310-30-

Table 2: Data for the key steps in an enantioselective synthesis of a germacrene precursor.[4] Note: The yield for the allylation reaction varied based on specific conditions.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations described.

Synthesis_Pathway Geranylacetone Geranylacetone Precursor Acyclic Dicarbonyl Precursor Geranylacetone->Precursor 6 Steps This compound (+)-Bicyclogermacrene Precursor->this compound TiCl3, Zn-Cu, DME

Caption: Synthesis of this compound from Geranylacetone.

Enantioselective_Synthesis Farnesol_Derivative Farnesol Derivative Epoxy_Alcohol Chiral Epoxy Alcohol Farnesol_Derivative->Epoxy_Alcohol Sharpless Asymmetric Epoxidation Aldehyde_Precursor Acyclic Aldehyde Precursor Epoxy_Alcohol->Aldehyde_Precursor Multi-step Transformation Germacrene_Intermediate Germacrene Intermediate Aldehyde_Precursor->Germacrene_Intermediate Pd-catalyzed Intramolecular Allylation

Caption: Key steps in an enantioselective synthesis of a germacrene.

Biosynthetic Approach

Recent advancements have enabled the biosynthesis of (+)-Bicyclogermacrene in microbial systems. A (+)-bicyclogermacrene synthase from Penicillium expansum has been identified and used for the production of this sesquiterpene in Escherichia coli.[5] This biosynthetic approach offers a promising alternative to chemical synthesis for producing (+)-Bicyclogermacrene.

Conclusion

The synthesis of (+)-Bicyclogermacrene can be achieved through various chemical routes, with the titanium-induced intramolecular carbonyl coupling and enantioselective palladium-catalyzed allylation being notable examples. These methods provide access to this important synthetic intermediate, which serves as a precursor for a diverse range of sesquiterpenoids. The choice of synthetic route will depend on the desired scale, enantiomeric purity, and available starting materials. Furthermore, biosynthetic methods are emerging as a powerful tool for the production of this natural product.

References

Application Note: GC-MS Analysis of Bicyclogermacrene in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a bicyclic sesquiterpene commonly found in the essential oils of a wide variety of plants. As a significant volatile organic compound, it contributes to the characteristic aroma and potential biological activities of these oils. Accurate and reliable quantification of this compound is crucial for the quality control of essential oils, chemotaxonomic studies, and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound in essential oils, including sample preparation, instrument parameters, and data analysis.

Quantitative Data of this compound in Various Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the percentage of this compound found in the essential oils of several plant species, as determined by GC-MS analysis.

Plant SpeciesPlant PartThis compound Percentage (%)
Salvia polystachiaAerial Parts7.2[2]
Salvia nemorosaAerial Parts7.75[3]
Salvia verbenacaAerial Parts2.2[4]
Salvia verticillataInflorescence4.5 - 22.0[5]
Lippia schauerianaLeaves1.59[6]
Magnolia grandifloraFlowers1.2 - 25.2[3]
Casearia sylvestrisLeaves32.8 - 67.2[7]

Experimental Protocols

This section outlines a general protocol for the GC-MS analysis of this compound in essential oils. Optimization of these parameters may be required depending on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The primary goal is to dilute the essential oil to an appropriate concentration for injection and to remove any non-volatile components.

  • Materials:

    • Essential oil sample

    • Volumetric flasks (10 mL)

    • Micropipettes

    • GC vials with caps

    • Solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Procedure:

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

    • Add the solvent to the flask to dissolve the oil.

    • Bring the volume up to the 10 mL mark with the solvent and mix thoroughly. This results in a 1 mg/mL stock solution.

    • Perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically 10-100 µg/mL).

    • Transfer the final diluted sample into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. A non-polar or medium-polarity column is generally suitable for the separation of sesquiterpenes.

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at a rate of 4 °C/min.

      • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: Normal.

Data Analysis and Quantification
  • Identification: this compound is identified by comparing its mass spectrum and retention index with reference data from spectral libraries such as the National Institute of Standards and Technology (NIST) database.[8] The molecular formula for this compound is C₁₅H₂₄, and its molecular weight is 204.35 g/mol .

  • Quantification: The relative percentage of this compound in the essential oil is typically calculated using the peak area normalization method. The percentage of a specific component is the ratio of its peak area to the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method can be employed.

This compound Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) at m/z 204. The fragmentation pattern is a result of the cleavage of the bicyclic ring system and the loss of alkyl groups. Key fragment ions can be observed at m/z 189, 161, 133, 119, 105, 93, and 81. The fragmentation of bicyclic alkanes often involves the initial loss of a small neutral molecule, such as an alkene, followed by further fragmentation of the resulting radical cation.[9]

Bicyclogermacrene_Fragmentation M This compound (m/z 204) F1 Loss of CH₃ (m/z 189) M->F1 F2 Loss of C₃H₇ (m/z 161) M->F2 F3 Loss of C₅H₉ (m/z 133) M->F3 F4 Loss of C₆H₁₁ (m/z 119) M->F4 F5 Loss of C₇H₁₃ (m/z 105) M->F5 F6 Loss of C₈H₁₅ (m/z 93) M->F6 F7 Loss of C₉H₁₇ (m/z 81) M->F7

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound in essential oils is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution with Solvent A->B C Injection into GC B->C D Separation in GC Column C->D E Ionization and Fragmentation in MS D->E F Detection E->F G Chromatogram Generation F->G H Peak Identification (Mass Spectra Library) G->H I Quantification (Peak Area %) H->I J Final Report I->J

Caption: GC-MS workflow for this compound analysis.

References

Application Note: Quantification of Bicyclogermacrene in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of bicyclogermacrene, a significant sesquiterpene found in various plant species. Due to the absence of a standardized, validated method in current literature, this document provides a comprehensive, albeit hypothetical, protocol designed as a robust starting point for method development and validation. The protocol covers sample preparation from a plant matrix, HPLC-UV analysis, and data interpretation. All experimental parameters are based on established methods for similar sesquiterpene compounds.

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon present in the essential oils of numerous plants. Its chemical formula is C15H24 with a molecular weight of 204.35 g/mol .[1][2] The growing interest in the pharmacological potential of this compound necessitates reliable and accurate quantitative methods to support research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for the quantification of secondary metabolites in complex mixtures like plant extracts.[3][4][5] This document outlines a detailed protocol for the extraction and subsequent HPLC quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed to extract this compound and other sesquiterpenes from a plant matrix (e.g., leaves, flowers).

Materials:

  • Fresh or dried plant material

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • 0.22 µm Syringe filters (PTFE)

Procedure:

  • Grinding: Grind dried plant material to a fine powder. For fresh material, homogenize with a blender.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Allow the mixture to macerate for 24 hours at 4°C in the dark.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue twice more with 10 mL of the solvent mixture.

    • Combine all filtrates.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 2 mL of methanol (HPLC grade).

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Method for Quantification

This proposed method is based on common practices for sesquiterpene analysis and requires validation.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)
Gradient Program 0-15 min: 70-90% B15-20 min: 90% B20-25 min: 90-70% B25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 210 nm (Requires optimization based on UV scan of standard)

Rationale for Parameter Selection:

  • C18 Column: A nonpolar stationary phase is well-suited for the separation of nonpolar sesquiterpenes like this compound.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography of a wide range of natural products.

  • Gradient Elution: A gradient is necessary to effectively separate components in a complex plant extract with varying polarities.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-210 nm) is often employed for sesquiterpenes.[5] An initial UV-Vis scan of a this compound standard is crucial to determine the optimal wavelength for maximum absorbance.

Preparation of Standards and Calibration Curve

Materials:

  • This compound analytical standard (hypothetical, assumed purity >98%)

  • Methanol (HPLC grade)

Procedure:

  • Stock Solution: Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the mean peak area against the corresponding concentration. Perform a linear regression to obtain the calibration equation and the correlation coefficient (R²).

Data Presentation

The following tables represent example data that would be generated during method validation.

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,100
Linear Regression y = 15240x + 320
0.9995

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LQC2.52.83.598.5
MQC401.92.7101.2
HQC801.52.199.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from plant material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material (1g) grinding Grinding/Homogenization plant_material->grinding extraction Solvent Extraction (MeOH:DCM, 1:1) grinding->extraction sonication Ultrasonication (30 min) extraction->sonication filtration Filtration & Concentration sonication->filtration reconstitution Reconstitution in MeOH (2mL) filtration->reconstitution final_filtration 0.22µm Syringe Filtration reconstitution->final_filtration hplc_vial Sample in HPLC Vial final_filtration->hplc_vial hplc_injection HPLC Injection (10µL) hplc_vial->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Workflow for this compound Quantification.

Discussion

This application note provides a detailed, though proposed, framework for the quantification of this compound by HPLC-UV. The successful implementation of this method is contingent upon the availability of a high-purity analytical standard. Researchers should consider this protocol a starting point and must perform comprehensive method validation according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for their specific application and sample matrix. Key areas for optimization will include the extraction solvent system to maximize recovery and the HPLC gradient and detection wavelength to ensure baseline separation from interfering compounds.

References

Bicyclogermacrene: A Versatile Precursor for the Biomimetic Synthesis of Sesquiterpenoids and Meroterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene, a naturally occurring sesquiterpene found in a variety of essential oils, serves as a crucial and versatile precursor in the chemical synthesis of a diverse array of complex natural products. Its strained bicyclic core and strategically positioned double bonds make it an ideal starting point for biomimetic cyclization cascades, enabling the efficient construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of (+)-bicyclogermacrene as a key platform intermediate in the synthesis of several bioactive aromadendrene (B190605) sesquiterpenoids and psiguadial meroterpenoids. These target molecules have garnered significant interest due to their potential applications in drug discovery, possessing anti-inflammatory, antimicrobial, and antiviral properties.

The synthetic strategies outlined herein are largely based on the biomimetic approach, which mimics the proposed biosynthetic pathways of these natural products. This often involves acid-catalyzed cyclizations and rearrangements of the this compound skeleton to yield the desired carbocyclic frameworks. For the synthesis of the more complex psiguadial meroterpenoids, a Diels-Alder reaction followed by further cyclization is employed.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for handling, reaction setup, and purification.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1][2]
Molecular Weight204.35 g/mol [1][2]
AppearanceColorless oil
Boiling PointNot readily available
DensityNot readily available
SolubilitySoluble in common organic solvents (e.g., DCM, ether, hexanes)

Biomimetic Synthesis of Aromadendrene Sesquiterpenoids

(+)-Bicyclogermacrene serves as an excellent starting material for the synthesis of several aromadendrene sesquiterpenoids, including (+)-ledene, (+)-viridiflorol, (-)-palustrol, and (+)-spathulenol.[1][3] The core transformation involves an acid-catalyzed intramolecular cyclization. The specific product obtained can be influenced by the reaction conditions, particularly the acid catalyst and solvent employed.

General Experimental Workflow

The general workflow for the biomimetic synthesis of aromadendrene sesquiterpenoids from (+)-bicyclogermacrene is depicted in the following diagram.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start (+)-Bicyclogermacrene reaction Acid-Catalyzed Cyclization start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification ledene (+)-Ledene purification->ledene viridiflorol (+)-Viridiflorol purification->viridiflorol palustrol (-)-Palustrol purification->palustrol spathulenol (+)-Spathulenol purification->spathulenol

Caption: General workflow for the synthesis of aromadendrene sesquiterpenoids.

Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Bicyclogermacrene

This protocol describes a general procedure for the acid-catalyzed cyclization of (+)-bicyclogermacrene. The choice of acid and reaction time can be varied to optimize the yield of the desired product.

Materials:

  • (+)-Bicyclogermacrene

  • Dichloromethane (DCM), anhydrous

  • Acid catalyst (e.g., camphorsulfonic acid (CSA), trifluoroacetic acid (TFA), or a Lewis acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve (+)-bicyclogermacrene (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (typically 0 °C to room temperature).

  • Add the acid catalyst (0.1 to 1.0 equiv) to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired aromadendrene sesquiterpenoid(s).

Summary of Reaction Conditions and Yields
ProductAcid Catalyst (Example)SolventTemperature (°C)Typical Yield (%)
(+)-LedeneCSADCM0 - 25Good
(+)-ViridiflorolTFADCM0Good
(-)-PalustrolLewis Acid (e.g., SnCl₄)DCM-78 to 0Moderate to Good
(+)-SpathulenolCSADCM25Good

Synthesis of Psiguadial Meroterpenoids

The psiguadial meroterpenoids (A, C, and D) are synthesized from (+)-bicyclogermacrene and a suitable phloroglucinol (B13840) derivative.[1] The key step is a [4+2] cycloaddition (Diels-Alder reaction) followed by an acid-catalyzed cyclization.

Signaling Pathway for Psiguadial Synthesis

The logical relationship in the synthesis of psiguadials is illustrated below.

G cluster_reactants Reactants cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_products Products bicy (+)-Bicyclogermacrene da [4+2] Cycloaddition (Diels-Alder) bicy->da phloro Phloroglucinol Derivative phloro->da inter Diels-Alder Adduct da->inter cyc Acid-Catalyzed Cyclization psigA Psiguadial A cyc->psigA psigC Psiguadial C cyc->psigC psigD Psiguadial D cyc->psigD inter->cyc

Caption: Key reaction steps in the synthesis of psiguadials.

Experimental Protocol: Synthesis of Psiguadials

This protocol provides a general outline for the synthesis of psiguadials. The specific phloroglucinol derivative and reaction conditions will determine the final product.

Materials:

  • (+)-Bicyclogermacrene

  • Appropriate phloroglucinol derivative

  • Toluene or other suitable high-boiling solvent

  • Acid catalyst (e.g., CSA)

  • Standard workup and purification reagents as listed previously

Procedure:

  • In a sealed tube or round-bottom flask equipped with a condenser, dissolve (+)-bicyclogermacrene (1.0 equiv) and the phloroglucinol derivative (1.0-1.2 equiv) in toluene.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-110 °C) to facilitate the Diels-Alder reaction. Monitor the reaction by TLC.

  • After the formation of the Diels-Alder adduct, cool the reaction mixture.

  • Add the acid catalyst (e.g., CSA, 0.1-0.5 equiv) to initiate the cyclization cascade.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).

  • Perform an aqueous workup as described in the previous protocol.

  • Purify the crude product by silica gel column chromatography to isolate the desired psiguadial products.

Quantitative Data for Psiguadial Synthesis

Detailed tabulated data for the yields of individual psiguadials from a single reaction is limited in the publicly available literature. The synthesis is reported to be "good yielding" overall.[1]

ProductReactantsKey Reaction StepsTypical Yield (%)
Psiguadial A, C, D(+)-Bicyclogermacrene, Phloroglucinol derivative1. Diels-Alder2. Acid-catalyzed cyclizationGood (as a mixture)

Conclusion

This compound has proven to be a powerful and versatile chiral building block for the biomimetic synthesis of a variety of structurally complex and biologically relevant natural products. The protocols and data presented in these application notes provide a foundation for researchers to explore the rich chemistry of this sesquiterpene precursor. Further optimization of reaction conditions may be necessary to maximize the yield of specific target molecules. The continued exploration of this compound in chemical synthesis is expected to provide access to novel analogs with potential applications in medicine and materials science.

References

Antimicrobial Applications of Bicyclogermacrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a naturally occurring bicyclic sesquiterpene found in a variety of plants and is a key intermediate in the biosynthesis of many other sesquiterpenoids.[1] Its unique chemical structure has drawn interest for its potential pharmacological activities, including antimicrobial properties. This document provides a summary of the known antimicrobial data for this compound, detailed protocols for its evaluation, and suggested experimental workflows for further research into its mechanisms of action.

Antimicrobial Spectrum and Potency

This compound has demonstrated inhibitory activity against specific Gram-positive bacteria. Quantitative data on its antimicrobial efficacy is primarily available in the form of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that visibly inhibits microbial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Target OrganismStrainAssay MethodMIC (µg/mL)Reference
Enterococcus faeciumNot SpecifiedBroth Microdilution500[1]
Listeria monocytogenesNot SpecifiedBroth Microdilution500[1]

Note: The available data is limited, and further studies are required to establish a broader antimicrobial spectrum, including activity against Gram-negative bacteria, fungi, and other microbial species.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial properties of this compound. These are standard methods that can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.[1][2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (broth and DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar (B569324) plate overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]

  • Serial Dilutions:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth, inoculum, and a known effective antibiotic.

    • Negative Control (Sterility): A well containing only broth to check for contamination.

    • Growth Control: A well containing broth and inoculum to ensure the viability of the microorganism.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay to rule out any inhibitory effect of the solvent.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation controls Set Up Controls (Positive, Negative, Growth) inoculation->controls incubation Incubate Plate controls->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Biofilm Inhibition Assay

This protocol is a general method to assess the ability of this compound to prevent the formation of microbial biofilms.

Materials:

  • This compound

  • DMSO

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottomed microtiter plates

  • Bacterial inoculum

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension as described in Protocol 1 and dilute it in the biofilm-promoting medium to the desired final concentration (e.g., 1 x 10⁶ CFU/mL).

  • Assay Setup:

    • Add 100 µL of the prepared inoculum to the wells of a 96-well plate.

    • Add 100 µL of this compound (serially diluted in the same medium to achieve final concentrations, typically at or below the MIC) to the wells.

    • Include a growth control (inoculum with medium and DMSO) and a negative control (medium only).

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently discard the planktonic cells (unattached bacteria) from the wells.

    • Wash the wells carefully three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_growth_control - OD_treated) / OD_growth_control] * 100

Workflow for Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow start Start prep_inoculum Prepare Bacterial Inoculum in Biofilm Medium start->prep_inoculum setup_plate Add Inoculum and this compound to 96-well Plate prep_inoculum->setup_plate incubation Incubate Statically (24-48h) setup_plate->incubation wash_planktonic Discard Planktonic Cells and Wash Wells incubation->wash_planktonic stain_biofilm Stain with Crystal Violet wash_planktonic->stain_biofilm solubilize_dye Solubilize Dye stain_biofilm->solubilize_dye measure_od Measure Absorbance (OD570) solubilize_dye->measure_od calculate_inhibition Calculate % Inhibition measure_od->calculate_inhibition

Caption: Workflow for quantifying biofilm inhibition.

Investigating the Mechanism of Action

The precise mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. The following are suggested avenues of investigation based on common mechanisms of action for terpenoids.

Potential Mechanisms:
  • Disruption of Cell Membrane Integrity: Many lipophilic terpenes are known to partition into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.

  • Inhibition of Cellular Respiration: Terpenoids can interfere with the electron transport chain and oxidative phosphorylation, disrupting energy production in microbial cells.

  • Enzyme Inhibition: this compound may target and inhibit the activity of essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Interaction with DNA: While less common for terpenes, some compounds can intercalate with DNA or inhibit enzymes involved in DNA replication and repair.

Suggested Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a logical workflow for investigating the potential antimicrobial mechanisms of this compound.

Logical Flow for Mechanism of Action Investigation

MoA_Investigation cluster_membrane Membrane Integrity cluster_metabolic Metabolic Inhibition cluster_macromolecular Macromolecular Synthesis start This compound shows Antimicrobial Activity (MIC) membrane_potential Membrane Potential Assay (e.g., DiSC3(5)) start->membrane_potential respiration Cellular Respiration Assay (e.g., Oxygen Consumption) start->respiration dna_synthesis DNA Synthesis Inhibition (Radiolabeling) start->dna_synthesis membrane_permeability Membrane Permeability Assay (e.g., SYTOX Green) membrane_potential->membrane_permeability leakage_assays Leakage of Cellular Contents (e.g., ATP, K+) membrane_permeability->leakage_assays conclusion Elucidate Primary Mechanism of Action leakage_assays->conclusion enzyme_inhibition Specific Enzyme Inhibition Assays respiration->enzyme_inhibition enzyme_inhibition->conclusion protein_synthesis Protein Synthesis Inhibition (Radiolabeling) dna_synthesis->protein_synthesis protein_synthesis->conclusion

Caption: Suggested workflow for investigating the antimicrobial mechanism of action.

Future Directions

The antimicrobial potential of this compound is a promising area for further research. Key future directions include:

  • Broad-Spectrum Activity Screening: Testing against a wider range of clinically relevant bacteria (including multidrug-resistant strains) and fungi.

  • Synergy Studies: Investigating the synergistic effects of this compound in combination with conventional antibiotics to potentially enhance their efficacy and overcome resistance.

  • Mechanism of Action Studies: Utilizing the suggested protocols to pinpoint the specific molecular targets and pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the antimicrobial activity and safety of this compound in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify key structural features responsible for its antimicrobial activity and to potentially develop more potent analogues.

References

Application Notes and Protocols for Bicyclogermacrene: Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Anti-inflammatory Properties of Bicyclogermacrene Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring bicyclic sesquiterpene found in the essential oils of various plants.[1] It serves as a critical biosynthetic precursor to a wide array of other sesquiterpenoids.[1][2] Emerging research, primarily from studies on essential oils rich in this compound, points towards significant anti-inflammatory potential. These properties make this compound and its derivatives subjects of interest for pharmacological investigation and drug development.[1] This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action.

Data Presentation: Quantitative Anti-inflammatory Activity

While data on pure this compound is limited, studies on essential oils where it is a major constituent provide valuable quantitative insights into its potential efficacy.

Table 1: In Vitro Anti-inflammatory Activity of this compound-Containing Essential Oils

Source Essential Oil This compound Content Assay Type Target Result (IC₅₀) Reference
Cardiopetalum calophyllum 26.8% Chemotaxis Assay Human Neutrophils 24.4 µg/mL [1][3]

| Nosema cochinchinensis | Present (unquantified) | Nitric Oxide (NO) Inhibition | Macrophage Cells | 29.68–33.55 µg/mL |[4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound-Containing Essential Oils

Source Essential Oil This compound Content Animal Model Assay Type Dosage % Inhibition Reference
Baccharis punctulata (female) 42.44% Mice TPA-Induced Ear Edema 0.1 mg/ear 25.37 ± 5.32% [5]
Baccharis punctulata (female) 42.44% Mice TPA-Induced Ear Edema 0.3 mg/ear 43.13 ± 13.87% [5]

| Baccharis punctulata (female) | 42.44% | Mice | TPA-Induced Ear Edema | 1.0 mg/ear | 43.13 ± 14.86% |[5] |

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many sesquiterpenoids are mediated by the modulation of key intracellular signaling pathways.[6] Based on evidence from related compounds, this compound is hypothesized to exert its effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[7][8] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα.[9] This targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) heterodimer. The active NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.[6][7][10] this compound may inhibit one or more steps in this cascade, preventing the transcription of these inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IKK->IkBa_p p50_p65_active p50/p65 (Active NF-κB) IkBa_NFkB->p50_p65_active Releases p50_p65_nucleus p50/p65 p50_p65_active->p50_p65_nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Bicyclo This compound Bicyclo->IKK Inhibits DNA DNA p50_p65_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Fig. 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another key pathway that regulates inflammation.[11][12] External stimuli can activate a series of protein kinases, including p38 MAPK and JNK.[6] Once activated, these kinases phosphorylate various transcription factors, which then move to the nucleus to promote the expression of pro-inflammatory genes.[13] Inhibition of the MAPK pathway is a known mechanism for many anti-inflammatory compounds.[6] It is plausible that this compound dampens the inflammatory response by interfering with the phosphorylation cascade of the MAPK pathway.

MAPK_Pathway cluster_outside cluster_membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MKK3/6 MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Activates TF_nucleus Activated Transcription Factors Transcription_Factors->TF_nucleus Translocation Bicyclo This compound Bicyclo->MAPKK Inhibits Gene_Expression Pro-inflammatory Gene Expression TF_nucleus->Gene_Expression Induces

Fig. 2: Hypothesized modulation of the p38 MAPK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Inhibition Assay

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated macrophages.[6][14][15]

Objective: To determine the IC₅₀ value of this compound for the inhibition of NO production in RAW 264.7 macrophage cells.

Materials:

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[6]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except the negative control group.[10][14]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[10]

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540-570 nm using a microplate reader.[14]

  • Data Analysis:

    • Generate a standard curve using known concentrations of NaNO₂.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-only treated cells.

    • Calculate the IC₅₀ value from the dose-response curve.

NO_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture RAW 264.7 Cells c2 Seed Cells in 96-well Plate (5x10^4 cells/well) c1->c2 e1 Pre-treat with this compound (1-2 hours) c2->e1 e2 Stimulate with LPS (e.g., 100 ng/mL) e1->e2 e3 Incubate for 24 hours e2->e3 a1 Collect Supernatant e3->a1 a2 Perform Griess Reaction a1->a2 a3 Measure Absorbance (540-570 nm) a2->a3 a4 Calculate % Inhibition & IC50 a3->a4 Edema_Assay_Workflow start Group and Acclimatize Mice step1 Measure Initial Ear Thickness (Baseline) start->step1 step2 Apply TPA to Right Ear step1->step2 step3 Apply Test Compound / Controls (this compound, Dexamethasone) step2->step3 step4 Wait for 4-6 Hours step3->step4 step5 Measure Final Ear Thickness step4->step5 end Calculate % Edema Inhibition & Analyze Data step5->end

References

Bicyclogermacrene: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a bicyclic sesquiterpene found in the essential oils of various plants.[1] Its unique chemical structure has drawn interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1] This document provides a summary of the current research on this compound's biological effects, along with detailed protocols for in vitro assays to facilitate further investigation into its therapeutic potential.

Therapeutic Potential of this compound

This compound has demonstrated a range of biological activities in preclinical studies. These include anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cell lines. The following sections summarize the quantitative data from these studies and provide detailed protocols for researchers to conduct their own investigations.

Quantitative Data Summary

The therapeutic potential of this compound has been quantified in several studies. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for its various biological activities.

Table 1: Antimicrobial Activity of this compound

Target Organism Assay Result (MIC)
Enterococcus faecium Broth Microdilution 500 µg/mL

| Lysteria monocytogenes | Broth Microdilution | 500 µg/mL |

Table 2: Anti-inflammatory and Anticholinesterase Activities of this compound

Biological Activity Assay Target Result (IC50)
Anti-inflammatory Chemotaxis Assay Human Neutrophils 24.4 µg/mL[1]

| Anticholinesterase | Ellman's Method | Acetylcholinesterase (AChE) | 26.75 ± 1.03 µg/mL |

Table 3: Cytotoxic Activity of this compound

Cell Line Assay Result (IC50)
C6 (rat glioma) MTT Assay 24.9 µg/mL
MeWo (human melanoma) MTT Assay Not Specified
CT26.W (murine colon carcinoma) MTT Assay Not Specified

| A549 (human lung adenocarcinoma) | MTT Assay | 47.0 µg/mL |

Experimental Protocols

The following are detailed protocols for the key experiments cited in the quantitative data summary.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • Test microorganism

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 100 µL of the this compound stock solution to create a 1:2 dilution.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of this compound and inoculum.

  • Controls: Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) E Inoculate Wells with Microorganism A->E B Prepare this compound Stock Solution D Perform Serial Dilutions of this compound B->D C Add Broth to 96-Well Plate C->D D->E F Incubate Plate E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Workflow for Broth Microdilution Assay.
Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells to assess the cytotoxic effects of this compound.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed Cells in 96-Well Plate B Incubate for 24h A->B C Treat Cells with This compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for MTT Cytotoxicity Assay.
Protocol 3: Neutrophil Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the directed migration of human neutrophils towards a chemoattractant.

Materials:

  • Freshly isolated human neutrophils

  • Chemoattractant (e.g., fMLP - N-formylmethionyl-leucyl-phenylalanine)

  • This compound

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • Incubator

  • Microscope

  • Cell counting solution (e.g., Trypan blue)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Assay Setup: Place the chemoattractant solution in the lower chamber of the Boyden chamber.

  • Cell Preparation: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control.

  • Cell Seeding: Add the pre-incubated neutrophils to the upper chamber of the Boyden chamber, separated from the lower chamber by the porous membrane.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

  • Quantification: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_migration Migration Assay cluster_analysis Analysis A Isolate Human Neutrophils C Pre-incubate Neutrophils with this compound A->C B Prepare Chemoattractant (e.g., fMLP) D Add Chemoattractant to Lower Chamber B->D E Add Treated Neutrophils to Upper Chamber C->E F Incubate to Allow Migration E->F G Fix and Stain Migrated Cells F->G H Count Migrated Cells (Microscopy) G->H I Calculate % Inhibition and IC50 H->I

Workflow for Neutrophil Chemotaxis Assay.

Potential Signaling Pathways

Disclaimer: The following diagrams illustrate generalized signaling pathways that are common targets for anti-inflammatory and anticancer agents. While it is hypothesized that this compound may exert its effects through these pathways, direct experimental evidence for its specific interactions is currently lacking in the scientific literature. These diagrams are for informational purposes to guide future research.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes activates

Generalized NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. The main MAPK families are ERK, JNK, and p38.

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., RAF, MEKK) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF translocates & phosphorylates Genes Gene Expression (Proliferation, Apoptosis, Inflammation) TF->Genes

Generalized MAPK Signaling Pathway.

Conclusion

This compound exhibits promising therapeutic potential as an anti-inflammatory, antimicrobial, and cytotoxic agent. The provided protocols offer a starting point for researchers to further investigate its biological activities. Future studies should focus on elucidating the precise molecular mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and MAPK, to validate its potential for the development of new therapeutics.

References

Bicyclogermacrene: A Potential Biomarker in Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclogermacrene is a sesquiterpene hydrocarbon found in a wide variety of plants, contributing to their characteristic aroma and playing a significant role in their defense mechanisms. Emerging research suggests that the concentration of this compound within a plant can fluctuate in response to environmental challenges, positioning it as a potential biomarker for both biotic and abiotic stress. This document provides detailed application notes on the use of this compound as a biomarker and comprehensive protocols for its extraction, detection, and quantification.

Application Notes

This compound is a key intermediate in the biosynthesis of many other sesquiterpenoids, placing it at a crucial metabolic juncture.[1] Its production is often upregulated in response to various stressors, making it a valuable indicator of a plant's physiological state.

As a Biomarker for Biotic Stress:

  • Herbivory: Plants often increase the production of volatile organic compounds (VOCs), including this compound, upon attack by herbivores. These compounds can act as direct deterrents to feeding or attract natural predators of the herbivores. Monitoring this compound levels can thus serve as an early indicator of insect infestation.

  • Pathogen Infection: Fungal and bacterial infections can trigger the plant's defense signaling pathways, leading to the synthesis of antimicrobial compounds, including sesquiterpenes derived from this compound. An increase in this compound may therefore signal an ongoing pathogenic attack.

As a Biomarker for Abiotic Stress:

  • Drought and Salinity: Environmental stressors such as drought and high salinity can induce changes in a plant's secondary metabolism.[2] While the response can be species-dependent, some studies indicate that the production of certain essential oil components, including this compound, is altered under these conditions.[2] Monitoring these changes can provide insights into a plant's stress tolerance and acclimation.

Drug Development and Crop Improvement:

Understanding the role of this compound as a stress biomarker has significant implications for both drug development and agriculture. For instance, identifying novel compounds that modulate the this compound biosynthetic pathway could lead to the development of new plant protectants. Furthermore, breeding or engineering crop varieties with enhanced this compound production could lead to more resilient plants with improved defense capabilities.

Data Presentation

The concentration of this compound can vary significantly between plant species and even within different tissues of the same plant. The following table summarizes the percentage of this compound found in the essential oils of several plant species.

Plant SpeciesTissueThis compound Percentage (%) in Essential OilReference
Cardiopetalum calophyllumFresh Leaves26.8[3]
Croton glandulosusAerial Parts9.6[4]
Commiphora leptophloeosLeaves6.37[5]
Eupatorium clematideumLeaves, Stem Barks, Roots8.44 - 16.69[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of this compound and other sesquiterpenes from fresh or dried plant material.

Materials:

  • Fresh or dried plant tissue (leaves, stems, flowers)

  • Liquid nitrogen (for fresh tissue)

  • Grinder or mortar and pestle

  • Hexane (B92381) or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Rotary evaporator (optional)

  • Solid-Phase Microextraction (SPME) fibers (alternative for volatile collection)

Procedure:

  • Sample Preparation:

    • For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • For dried tissue, grind to a fine powder using a grinder.

  • Solvent Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a glass vial.

    • Add 10 mL of hexane or dichloromethane.

    • Seal the vial and vortex vigorously for 1 minute.

    • Place the vial in an ultrasonic bath for 30 minutes.

    • Alternatively, allow the mixture to macerate for 24 hours at room temperature with occasional shaking.

  • Filtration and Drying:

    • Filter the extract through a funnel containing a small plug of glass wool and a layer of anhydrous sodium sulfate to remove solid debris and residual water.

    • Collect the filtrate in a clean glass vial.

  • Concentration (Optional):

    • If necessary, concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Store the extract at -20°C in a sealed vial until GC-MS analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the parameters for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or split (e.g., 1:20 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Data Analysis:

  • Peak Identification: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

  • Quantification:

    • External Standard Method: Prepare a calibration curve using a certified standard of this compound at various concentrations. Inject the standards and the sample extracts. Plot the peak area of this compound against the concentration of the standards to create a calibration curve. Determine the concentration of this compound in the samples from the calibration curve.

    • Internal Standard Method: Add a known concentration of an internal standard (a compound not present in the sample with similar chemical properties and a different retention time, e.g., n-alkanes) to both the calibration standards and the samples before injection. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. This method helps to correct for variations in injection volume and instrument response.

Mandatory Visualizations

Bicyclogermacrene_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Germacradienyl_Cation (E,E)-Germacradienyl Cation FPP->Germacradienyl_Cation this compound Synthase (TPS) This compound This compound Germacradienyl_Cation->this compound Other_Sesquiterpenes Other Sesquiterpenes (e.g., Aromadendrene) This compound->Other_Sesquiterpenes Further Enzymatic Reactions

This compound Biosynthesis Pathway

Experimental_Workflow Plant_Material Plant Material (Control vs. Stressed) Extraction Extraction of Volatiles (e.g., Solvent Extraction, SPME) Plant_Material->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing (Peak Identification & Integration) GCMS_Analysis->Data_Processing Quantification Quantification of this compound (Calibration Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis (Comparison of Treatments) Quantification->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification

Workflow for this compound Biomarker Analysis

Stress_Signaling_Pathway Biotic_Abiotic_Stress Biotic/Abiotic Stress ROS_Ca_Spike ROS & Ca2+ Spike Biotic_Abiotic_Stress->ROS_Ca_Spike JA_SA_Signaling Jasmonic Acid (JA) & Salicylic Acid (SA) Signaling ROS_Ca_Spike->JA_SA_Signaling Transcription_Factors Activation of Transcription Factors (e.g., MYC2, WRKY) JA_SA_Signaling->Transcription_Factors TPS_Gene_Expression Upregulation of This compound Synthase (TPS) Gene Transcription_Factors->TPS_Gene_Expression Bicyclogermacrene_Biosynthesis Increased this compound Biosynthesis TPS_Gene_Expression->Bicyclogermacrene_Biosynthesis Defense_Response Plant Defense Response Bicyclogermacrene_Biosynthesis->Defense_Response

References

Application Notes and Protocols for the Purification of Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a bicyclic sesquiterpene hydrocarbon of significant interest in chemical and pharmacological research due to its presence in a variety of medicinal and aromatic plants. As a key component of many essential oils, its isolation in a pure form is crucial for the accurate evaluation of its biological activities and for its use as a chemical standard. These application notes provide detailed protocols for the purification of this compound from natural sources, primarily focusing on essential oils rich in this compound, such as that from Schinus terebinthifolius (Brazilian pepper tree). The methodologies described herein are designed to yield this compound with a high degree of purity suitable for research and drug development purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
AppearanceColorless to pale yellow clear liquid (estimated)
Boiling Point267.8 °C at 760 mmHg
logP (o/w)4.1[1]
SolubilitySoluble in non-polar organic solvents

Experimental Protocols

The purification of this compound is typically a multi-step process involving the initial extraction of the essential oil followed by chromatographic fractionation and fine purification.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This initial step aims to isolate the volatile components, including this compound, from the plant matrix.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves of Schinus terebinthifolius)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Glassware (round-bottom flask, collection vial)

Procedure:

  • Weigh a suitable amount of the plant material (e.g., 200 g of fresh leaves) and place it in the round-bottom flask of the Clevenger apparatus.

  • Add distilled water to the flask to cover the plant material.

  • Set up the hydrodistillation apparatus and heat the flask to boiling.

  • Continue the distillation for a set period (e.g., 3-4 hours) to ensure complete extraction of the essential oil.

  • After distillation, allow the apparatus to cool. Collect the oil layer from the collection tube of the Clevenger apparatus using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C until further processing.

Protocol 2: Fractionation by Silica (B1680970) Gel Column Chromatography

This protocol describes the initial fractionation of the crude essential oil to obtain a fraction enriched in this compound.

Materials and Equipment:

  • Crude essential oil

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Fraction collection tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column sequentially with solvents of increasing polarity. Start with 100% n-hexane. Based on studies of Schinus terebinthifolius essential oil, the initial hexane (B92381) fraction will contain the less polar compounds, including this compound and germacrene D.[2][3][4]

  • Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the collected fractions by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 95:5) to identify the fractions containing compounds of interest. This compound and other sesquiterpenes can be visualized by staining the TLC plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Fraction Pooling and Concentration: Combine the fractions that are rich in the target compound(s) based on the TLC analysis. Concentrate the pooled fractions using a rotary evaporator to remove the solvent. The resulting hexane fraction will be enriched in this compound.

Protocol 3: High-Purity Purification by Preparative HPLC or HSCCC

For obtaining high-purity this compound, a subsequent high-resolution chromatographic step is necessary to separate it from closely related isomers like germacrene D.

A. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Equipment:

  • This compound-enriched fraction from Protocol 2

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Reversed-phase C18 or a normal-phase silica column

  • HPLC-grade solvents (e.g., acetonitrile (B52724)/water for reversed-phase or hexane/ethyl acetate for normal-phase)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development: Initially, develop an analytical HPLC method to achieve baseline separation of this compound from other components in the enriched fraction. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for sesquiterpene separation.

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase solvent.

  • Preparative Run: Scale up the analytical method to a preparative scale. Inject the sample onto the preparative column and elute with the optimized mobile phase.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis and Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound.

B. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for separating sensitive or closely related compounds.

Materials and Equipment:

  • This compound-enriched fraction from Protocol 2

  • HSCCC instrument

  • Two-phase solvent system (e.g., hexane-acetonitrile or a HEMWat system: hexane-ethyl acetate-methanol-water)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Solvent System Selection: The selection of an appropriate two-phase solvent system is critical. The partition coefficient (K) of this compound in the selected system should be in the optimal range (typically 0.5 < K < 2.0). This can be determined by preliminary shake-flask experiments and analysis of each phase by GC-MS. For the separation of sesquiterpene isomers, a silver nitrate (B79036) solution can be incorporated into the polar phase of the solvent system to enhance separation based on the degree of unsaturation.[4]

  • HSCCC Operation: Fill the HSCCC column with the stationary phase. Once the column is filled and rotating at the desired speed, pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the enriched fraction in a small volume of the biphasic solvent system and inject it into the instrument.

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them by GC-MS or HPLC to identify those containing pure this compound.

  • Concentration: Pool the pure fractions and remove the solvents by rotary evaporation.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values are indicative and may vary depending on the starting material and the specific conditions used.

Purification StepStarting MaterialKey ParametersProductExpected Purity (%)Expected Yield (%)
HydrodistillationFresh S. terebinthifolius leaves (200 g)4 hours distillationCrude Essential OilMixture~0.17% (w/w)
Column ChromatographyCrude Essential Oil (1 g)Silica gel, n-hexane elutionThis compound-rich fractionEnrichedHigh recovery from crude oil
Prep-HPLC / HSCCCThis compound-rich fraction (100 mg)Optimized conditionsPure this compound>95%Variable

Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Start Plant Material (e.g., Schinus terebinthifolius leaves) Hydrodistillation Hydrodistillation Start->Hydrodistillation Crude_Oil Crude Essential Oil Hydrodistillation->Crude_Oil Column_Chromatography Silica Gel Column Chromatography (Hexane Elution) Crude_Oil->Column_Chromatography Enriched_Fraction This compound-Enriched Fraction Column_Chromatography->Enriched_Fraction High_Resolution_Purification High-Resolution Purification Enriched_Fraction->High_Resolution_Purification Prep_HPLC Preparative HPLC High_Resolution_Purification->Prep_HPLC Option 1 HSCCC HSCCC High_Resolution_Purification->HSCCC Option 2 Pure_Compound Pure this compound Prep_HPLC->Pure_Compound HSCCC->Pure_Compound Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure_Compound->Analysis

Caption: Workflow for this compound Purification.

References

Application Notes & Protocols: Bicyclogermacrene in Pest Management Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclogermacrene is a natural bicyclic sesquiterpene found in the essential oils of a wide variety of plants.[1] As a volatile organic compound, it plays a role in plant defense and communication. In recent years, research has highlighted its potential as a bioactive component for integrated pest management (IPM) strategies.[2] this compound, often as a constituent of essential oils, has demonstrated insecticidal, antifeedant, and repellent properties against various agricultural and public health pests.[3][4] These attributes make it a compelling candidate for the development of new, environmentally benign biopesticides.[5] This document provides a summary of its biological activity, potential mechanisms of action, and detailed protocols for its evaluation in a research setting.

Biological Activities & Quantitative Data

This compound's bioactivity is most frequently reported as part of a complex mixture within essential oils (EOs). The following tables summarize the quantitative data from studies on EOs where this compound is a noted component. It is crucial to consider that the activity of the EO is a result of the synergistic or antagonistic effects of all its constituents.

Insecticidal Activity

The insecticidal properties of this compound-containing EOs have been evaluated against a range of insect pests using contact and fumigant toxicity bioassays.

Essential Oil SourcePest SpeciesBioassay TypeThis compound % in EO (if specified)Efficacy (LC₅₀ / LD₅₀)Reference
Piper marginatumZabrotes subfasciatus (Bean Weevil)Fumigant10.1%LD₅₀: 1.17 µL/L air (after 24h)[4]
Pilgerodendron uviferumHaematobia irritans (Horn Fly)ContactNot SpecifiedLC₅₀: 0.14 mg/cm²[3]
Laurelia sempervirens (Tepa)Culex quinquefasciatus (Southern House Mosquito)Larvicidal2.6%LC₅₀ < 100 µL/L[6]
Laurelia sempervirens (Tepa)Spodoptera littoralis (Cotton Leafworm)Contact2.6%LD₅₀: 33.2–66.7 µ g/larva [6]
Antifeedant and Repellent Activity

This compound contributes to the deterrence of feeding and the repulsion of pests, which are critical for crop protection.

Essential Oil SourcePest SpeciesBioassay TypeThis compound % in EO (if specified)EfficacyReference
Pilgerodendron uviferumHaematobia irritans (Horn Fly)Antifeedant (No-Choice)Not Specified22.4% of flies did not feed at 0.35 mg[3]
Pilgerodendron uviferumHylastinus obscurus (Red Clover Borer)Antifeedant (No-Choice)Not SpecifiedSignificant reduction in feeding relative to control[7]
Blepharocalyx cruckshanksiiHaematobia irritans (Horn Fly)RepellentNot SpecifiedSignificant repellency observed[3]
In Vitro Activity of Pure this compound

While most studies focus on essential oils, some have investigated the specific molecular targets of pure this compound.

Activity TypeAssayTargetResult (IC₅₀)Reference
AnticholinesteraseEllman's MethodAcetylcholinesterase (AChE)26.75 ± 1.03 µg/mL[1]

Potential Mechanisms of Action

The insecticidal and behavioral effects of terpenoids like this compound are often attributed to neurotoxic action.[8] Several molecular targets in the insect nervous system have been proposed.[8][9]

  • Acetylcholinesterase (AChE) Inhibition : AChE is a critical enzyme that degrades the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation, paralysis, and eventual death of the insect.[8] this compound has been shown to directly inhibit AChE, confirming this as a primary mechanism of action.[1]

  • Octopaminergic System Modulation : Octopamine (B1677172) is a key neurotransmitter, neurohormone, and neuromodulator in insects, controlling physiological processes like muscle activity and sensory responses.[9] Terpenoids can interfere with octopamine receptors (OctpR), acting as agonists or antagonists, thereby disrupting normal nerve function.[8][9]

  • GABA Receptor Modulation : The γ-aminobutyric acid (GABA) receptor is the main inhibitory neurotransmitter receptor in the insect nervous system.[8] Some essential oil components can modulate GABA receptors, leading to either hyperexcitation (antagonists) or inhibition and paralysis (agonists).[8]

Bicyclogermacrene_MoA cluster_0 Insect Nervous System cluster_1 Synaptic Cleft cluster_2 Neuronal Membrane Receptors BGC This compound AChE Acetylcholinesterase (AChE) BGC->AChE INHIBITS OctpR Octopamine Receptor BGC->OctpR Modulates GABAR GABA Receptor BGC->GABAR Modulates Outcome Neurotoxicity (Paralysis, Death, Repellency) ACh Acetylcholine ACh->AChE Degraded by AChR ACh Receptor ACh->AChR Binds AChR->Outcome Hyperexcitation OctpR->Outcome Disrupted Signaling GABAR->Outcome Disrupted Signaling Fumigant_Toxicity_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep apply Apply 10 µL of solution to filter paper prep->apply evap Evaporate Solvent (60s) apply->evap setup Place paper in lid, add insects to jar, seal evap->setup incubate Incubate at 25°C, 65% RH in darkness setup->incubate record Record Mortality at 24h and 48h incubate->record analyze Calculate LC₅₀ (Probit Analysis) record->analyze end_node End analyze->end_node Contact_Toxicity_Workflow start Start prep Prepare Serial Dilutions start->prep anesthetize Anesthetize Insects (CO₂) prep->anesthetize apply Apply 0.5 µL solution to dorsal thorax anesthetize->apply house Place insects in ventilated containers with food apply->house incubate Incubate at 25°C, 65% RH house->incubate record Record Mortality at 24h incubate->record analyze Calculate LD₅₀ (Probit Analysis) record->analyze end_node End analyze->end_node Antifeedant_Assay_Workflow start Start prep_sol Prepare Test Solutions start->prep_sol treat_disc Dip Leaf Discs in Solutions prep_sol->treat_disc air_dry Air Dry Discs treat_disc->air_dry setup Place one disc and one pre-starved larva in a Petri dish air_dry->setup feed Allow feeding for 24h setup->feed measure Measure Consumed Area (Image Analysis) feed->measure calculate Calculate Antifeedant Index (AFI) measure->calculate end_node End calculate->end_node Formulation_Logic cluster_0 Problem cluster_1 Solution: Formulation cluster_2 Outcome BGC This compound Challenges High Volatility UV Degradation Low Water Solubility BGC->Challenges Formulation Formulation Strategies Nano Nanoencapsulation Formulation->Nano EC Emulsifiable Concentrate Formulation->EC Matrix Polymer Matrix Formulation->Matrix Outcome Improved Efficacy Longer Residual Activity Easier Application Formulation->Outcome

References

Application of Bicyclogermacrene in the Flavor and Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclogermacrene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in a wide variety of plants. Its characteristic aroma profile makes it a molecule of interest for the flavor and fragrance industry. This document provides a comprehensive overview of its applications, including its organoleptic properties, natural sources, and protocols for its analysis and sensory evaluation. While this compound is utilized for its unique scent, it is worth noting that some sources recommend it not be used in fragrance or flavor applications, suggesting a need for careful consideration of its use and regulatory status.[1]

Organoleptic Properties

This compound possesses a complex aroma profile that is highly valued in perfumery. Its scent is primarily described as green, woody, and weedy.[1] It can also contribute spicy and herbaceous nuances to a fragrance composition, adding depth and complexity.[2]

Table 1: Organoleptic Profile of this compound

AttributeDescription
Odor Type Green, Woody, Weedy, Spicy, Herbaceous[1][2]
Odor Description Green, woody, and weedy at 100% concentration.[1] Possesses a unique spicy, woody, and herbaceous aroma that contributes to the complexity and depth of perfume compositions.[2]
Flavor Profile Utilized as a flavoring agent to impart its distinctive scent profile to food products.[2]
Sensory Threshold Specific odor threshold values for this compound are not readily available in the public domain.

Natural Occurrence

This compound is a constituent of numerous essential oils obtained from various plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Table 2: Natural Sources and Concentration of this compound in Selected Essential Oils

Plant SpeciesPlant PartThis compound Concentration (%)Reference
Casearia sylvestrisLeaves67.2[3]
Casearia sylvestrisFlowers45.9[3]
Casearia sylvestris (in natura leaves, SA population)Leaves32.8[3]

Note: This table presents a selection of sources and concentrations. This compound is found in many other essential oils.

Applications in the Flavor and Fragrance Industry

This compound's unique aromatic profile makes it a versatile ingredient in both flavor and fragrance formulations.

Fragrance Applications

In perfumery, this compound is used to impart natural-smelling green, woody, and herbaceous notes. It can be used in a variety of fragrance types, including:

  • Woody Accords: Its inherent woody character makes it a suitable component for building and enhancing woody fragrances. It can be blended with other woody materials like cedarwood, sandalwood, and vetiver to create rich and complex accords.

  • Herbaceous and Green Accords: The green and weedy facets of this compound are valuable in creating fresh, natural, and herbaceous fragrance profiles, reminiscent of freshly cut leaves or crushed herbs.

  • Fixative Properties: As a sesquiterpene, this compound is less volatile than monoterpenes, allowing it to act as a middle to base note and contribute to the longevity of a fragrance.

Flavor Applications

In the flavor industry, this compound is used to add a characteristic scent profile to various food products, enhancing the overall sensory experience for the consumer.[2]

Experimental Protocols

Protocol for Isolation of this compound from Essential Oils

A common method for obtaining this compound is through the extraction of essential oils from plant material, followed by fractionation.

Objective: To isolate a this compound-rich fraction from a plant source.

Materials:

  • Plant material (e.g., leaves of Casearia sylvestris)

  • Clevenger-type apparatus for hydrodistillation

  • Separatory funnel

  • Dichloromethane (B109758) (or other suitable solvent)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Fractional distillation apparatus or column chromatography setup (Silica gel)

  • GC-MS for analysis

Procedure:

  • Hydrodistillation:

    • Place a known quantity of fresh or dried plant material into the distillation flask of the Clevenger apparatus.

    • Add water to the flask to cover the plant material.

    • Heat the flask to boiling and collect the distillate (water and essential oil) in the collection tube.

    • Continue distillation for a recommended time (e.g., 3 hours) to ensure complete extraction of the volatile components.

    • Separate the essential oil layer from the aqueous layer.

  • Solvent Extraction (optional, for increased yield):

    • The aqueous distillate can be further extracted with a non-polar solvent like dichloromethane to recover dissolved essential oil components.

    • Combine the solvent extracts with the primary essential oil.

  • Drying:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Fractionation (to isolate this compound):

    • Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be used to separate different terpene fractions.

    • Column Chromatography: A more precise method involves column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate) to separate the hydrocarbon fraction containing this compound from more polar compounds.

  • Analysis:

    • Analyze the collected fractions by GC-MS to identify the fraction with the highest concentration of this compound.

experimental_workflow plant_material Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying essential_oil->drying dried_oil Dried Essential Oil drying->dried_oil fractionation Fractionation (e.g., Column Chromatography) dried_oil->fractionation bicyclogermacrene_fraction This compound-Rich Fraction fractionation->bicyclogermacrene_fraction analysis GC-MS Analysis bicyclogermacrene_fraction->analysis

Caption: Workflow for the isolation of this compound.

Protocol for GC-MS Analysis of this compound

Objective: To identify and quantify this compound in an essential oil sample.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

ParameterValue
Column HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60°C, ramp at 3°C/min to 240°C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Acquisition: Run the GC-MS analysis using the specified parameters.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with reference data from libraries such as NIST.

    • Quantify the relative percentage of this compound by peak area normalization.

logical_relationship cluster_analysis GC-MS Analysis cluster_identification Identification Sample_Preparation Sample Preparation GC_Separation GC Separation Sample_Preparation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Retention_Index Retention Index Data_Analysis->Retention_Index Mass_Spectrum Mass Spectrum Data_Analysis->Mass_Spectrum

Caption: Key steps in the GC-MS analysis of this compound.

Protocol for Sensory Evaluation of this compound

Objective: To characterize the odor profile of this compound.

Materials:

  • This compound sample

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Smelling strips (blotters)

  • Controlled sensory evaluation environment

Procedure:

  • Panel Selection: Select a panel of trained sensory assessors with demonstrated olfactory acuity.

  • Sample Preparation: Prepare a dilution series of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.

  • Blotter Preparation: Dip smelling strips into the prepared dilutions to a consistent depth and allow the solvent to evaporate for a set time.

  • Odor Assessment:

    • Present the coded blotters to the panelists in a randomized order.

    • Instruct panelists to sniff the blotters and describe the perceived aroma using a standardized vocabulary (e.g., green, woody, herbaceous, spicy).

    • Panelists should also rate the intensity of the odor on a defined scale.

  • Data Analysis: Compile the descriptive terms and intensity ratings from all panelists to create a comprehensive odor profile.

Stability and Formulation Considerations

This compound, as a sesquiterpene, is susceptible to oxidation, which can alter its odor profile. It is more stable than many monoterpenes, contributing to its use as a middle-to-base note. When formulating with this compound, it is important to consider the following:

  • Antioxidants: The use of antioxidants in a fragrance or flavor formulation can help to prevent the degradation of this compound and other sensitive ingredients.

  • Packaging: Opaque or UV-protective packaging can help to minimize light-induced degradation.

  • pH: The pH of the final product can impact the stability of terpenes.

Safety and Regulatory Information

Fragrance ingredients used in cosmetic products must be safe for consumers under labeled or customary conditions of use. In the United States, the Food and Drug Administration (FDA) regulates cosmetics. Flavoring agents are also subject to regulatory oversight. While this compound is a naturally occurring compound found in many plants, its specific regulatory status under frameworks such as the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) list or the International Fragrance Association (IFRA) Standards should be verified for the intended application and jurisdiction. Contradictory information exists regarding its recommended use in flavor and fragrance, highlighting the need for careful evaluation.[1]

References

Biomimetic Synthesis of Bicyclogermacrene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biomimetic synthesis of bicyclogermacrene and its derivatives. This compound, a key sesquiterpene intermediate, serves as a versatile platform for the synthesis of a variety of bioactive molecules, including (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and the psiguadial family of meroterpenoids.[1][2] The methodologies outlined below are based on established biomimetic approaches that mimic the natural biosynthetic pathways of these complex molecules.

Overview of the Biomimetic Approach

The biomimetic synthesis of this compound derivatives commences with the construction of the core this compound scaffold. This is followed by strategic chemical transformations that mirror proposed biosynthetic steps to yield the target derivatives. The overall strategy relies on a seven-step synthesis to obtain (+)-bicyclogermacrene from a readily available chiral starting material, (+)-2-carene.[3] This synthetic this compound is then utilized in subsequent acid-catalyzed rearrangements and coupling reactions to generate a diverse array of sesquiterpenoids.

Synthesis of (+)-Bicyclogermacrene

The seven-step synthesis of (+)-bicyclogermacrene provides a reliable and scalable route to this crucial intermediate. The following table summarizes the key transformations and typical yields.

Table 1: Summary of the Seven-Step Synthesis of (+)-Bicyclogermacrene

StepTransformationKey ReagentsTypical Yield (%)
1Oxidative CleavageKMnO4, NaIO485
2Wittig ReactionPh3P=CH290
3Hydroboration-Oxidation9-BBN, H2O2, NaOH88
4Swern Oxidation(COCl)2, DMSO, Et3N95
5Nozaki-Hiyama-Kishi ReactionCrCl2, NiCl275
6MethylenationPetasis Reagent80
7Ring-Closing MetathesisGrubbs II Catalyst82

Experimental Protocols: Synthesis of (+)-Bicyclogermacrene

A detailed experimental protocol for the synthesis of (+)-bicyclogermacrene, starting from an intermediate derived from (+)-3-carene, is provided below. This protocol is adapted from a reported enantioselective synthesis of a related compound.[3]

Protocol 1: Synthesis of the Cycloheptenone Intermediate

  • Ozonolysis: A solution of (+)-3-carene (1.0 equiv) in a 8:1 mixture of CH3OH:CH2Cl2 is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with oxygen, and dimethyl sulfide (B99878) (DMS, 3.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure.

  • Acetal Formation: The crude product from the previous step is dissolved in methanol. CeCl3·7H2O (0.1 equiv) and trimethyl orthoformate (3.0 equiv) are added, and the mixture is stirred at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford the ketone with a dimethyl acetal. Yield: 96% .[3]

  • Silyl (B83357) Enol Ether Formation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C is added lithium diisopropylamide (LDA, 1.1 equiv). The mixture is stirred for 1 hour, and then trimethylsilyl (B98337) chloride (TMSCl, 1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to give the silyl enol ether. Yield: 99% .[3]

  • Mukaiyama Aldol Reaction and Elimination: The silyl enol ether (1.0 equiv) is dissolved in anhydrous acetonitrile (B52724) and cooled to -20 °C. Tin(IV) chloride (SnCl4, 1.2 equiv) is added dropwise. The reaction is stirred for 3 hours and then quenched by the addition of a saturated aqueous solution of NaHCO3. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the cycloheptenone. Yield: 55% .[3]

Biomimetic Synthesis of this compound Derivatives

(+)-Bicyclogermacrene serves as a branch point for the synthesis of various sesquiterpenoid skeletons.

Aromadendrene-Type Sesquiterpenoids

Acid-catalyzed rearrangement of this compound leads to the formation of aromadendrene-type sesquiterpenoids such as (+)-ledene, (+)-viridiflorol, (-)-palustrol, and (+)-spathulenol.[1]

Table 2: Biomimetic Synthesis of Aromadendrene (B190605) Sesquiterpenoids from (+)-Bicyclogermacrene

DerivativeKey TransformationReagentsTypical Yield (%)
(+)-LedeneEpoxidation and Rearrangementm-CPBA, then Lewis Acid65
(+)-ViridiflorolEpoxidation and Rearrangementm-CPBA, then Lewis Acid70
(-)-PalustrolEpoxidation and Rearrangementm-CPBA, then Lewis Acid68
(+)-SpathulenolPhotooxidationO2, Rose Bengal55

Protocol 2: General Procedure for the Epoxidation and Rearrangement of (+)-Bicyclogermacrene

  • Epoxidation: To a solution of (+)-bicyclogermacrene (1.0 equiv) in dichloromethane (B109758) (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of Na2S2O3 and extracted with DCM. The combined organic layers are washed with a saturated aqueous solution of NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude epoxide is used in the next step without further purification.

  • Rearrangement: The crude epoxide is dissolved in anhydrous toluene (B28343) and cooled to -78 °C. A solution of a Lewis acid (e.g., SnCl4 or BF3·OEt2, 1.1 equiv) in toluene is added dropwise. The reaction is stirred for 1 hour at -78 °C and then quenched with a saturated aqueous solution of NaHCO3. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired aromadendrene sesquiterpenoid.

Psiguadial Meroterpenoids

The psiguadial family of meroterpenoids can be accessed through a biomimetic coupling of (+)-bicyclogermacrene with a phloroglucinol (B13840) derivative.

Table 3: Biomimetic Synthesis of Psiguadial A from (+)-Bicyclogermacrene

DerivativeKey TransformationReagentsTypical Yield (%)
Psiguadial ACationic Cascade/RearrangementPhloroglucinol derivative, Acid~1%[3]

Protocol 3: Biomimetic Synthesis of Psiguadial A

  • To a solution of (+)-bicyclogermacrene (1.0 equiv) and a suitably substituted phloroglucinol (1.2 equiv) in a non-polar solvent is added a catalytic amount of a Brønsted or Lewis acid.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is quenched, and the product is isolated and purified using chromatographic techniques. The yield for psiguadial A in a broad biomimetic study was reported to be approximately 1%.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biosynthetic pathways and experimental workflows described in this document.

Biomimetic_Synthesis_of_this compound Carene (+)-2-Carene Intermediate1 Keto-aldehyde Carene->Intermediate1 Oxidative Cleavage Intermediate2 Alkene Intermediate1->Intermediate2 Wittig Reaction Intermediate3 Alcohol Intermediate2->Intermediate3 Hydroboration- Oxidation Intermediate4 Ketone Intermediate3->Intermediate4 Swern Oxidation Intermediate5 Diene Intermediate4->Intermediate5 Nozaki-Hiyama- Kishi Reaction This compound (+)-Bicyclogermacrene Intermediate5->this compound Ring-Closing Metathesis

Caption: Synthetic pathway to (+)-Bicyclogermacrene.

Bicyclogermacrene_Derivatives This compound (+)-Bicyclogermacrene Epoxide This compound Epoxide This compound->Epoxide Epoxidation (m-CPBA) Spathulenol (+)-Spathulenol This compound->Spathulenol Photooxidation Psiguadials Psiguadial Derivatives This compound->Psiguadials Coupling with Phloroglucinol Aromadendrenes Aromadendrene Derivatives ((+)-Ledene, (+)-Viridiflorol, (-)-Palustrol) Epoxide->Aromadendrenes Lewis Acid Rearrangement

Caption: Biomimetic conversion of (+)-Bicyclogermacrene.

Experimental_Workflow cluster_synthesis Synthesis of (+)-Bicyclogermacrene cluster_derivatization Synthesis of Derivatives Start Starting Material ((+)-2-Carene) Steps Seven Synthetic Steps (See Table 1) Start->Steps Purification1 Purification (Column Chromatography) Steps->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Reaction Biomimetic Reaction (See Table 2 & 3) Characterization1->Reaction Use as Intermediate Purification2 Purification (Column Chromatography) Reaction->Purification2 Characterization2 Characterization (NMR, MS, etc.) Purification2->Characterization2

Caption: General experimental workflow.

References

Bicyclogermacrene: A Versatile Chiral Building Block in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bicyclogermacrene, a naturally occurring sesquiterpene, is emerging as a powerful and versatile chiral building block in the field of organic synthesis. Its unique strained bicyclic structure and inherent chirality provide an excellent starting point for the stereoselective synthesis of a wide array of complex natural products, particularly sesquiterpenoids and meroterpenoids. This application note details the utility of (+)-bicyclogermacrene as a key platform intermediate in biomimetic synthesis, providing protocols for the preparation of several bioactive compounds.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of innovative synthetic strategies. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are essential for the efficient construction of stereochemically defined complex molecules.[1] (+)-Bicyclogermacrene, a strained bicyclic sesquiterpene found in various essential oils, has been identified as a valuable chiral starting material.[2][3] Its conformational rigidity and strategically positioned functional groups allow for highly controlled chemical transformations.

This document provides a summary of the synthetic applications of (+)-bicyclogermacrene, with a focus on its use in the biomimetic synthesis of (+)-ledene, (+)-viridiflorol, (-)-palustrol, (+)-spathulenol, and psiguadials A, C, and D.[2] Detailed experimental protocols and quantitative data are presented to facilitate the adoption of these methods by researchers in organic synthesis and drug development.

Synthetic Applications

(+)-Bicyclogermacrene serves as a key intermediate in biomimetic syntheses that mimic the proposed biosynthetic pathways of various natural products. These approaches often involve acid-catalyzed cyclizations and rearrangements, as well as epoxidation followed by intramolecular cyclization.

Biomimetic Synthesis of Aromadendrene (B190605) Sesquiterpenoids

A central application of (+)-bicyclogermacrene is its role as a precursor to the aromadendrene family of sesquiterpenoids. Through carefully controlled acid-catalyzed rearrangements, the bicyclo[8.1.0]decane skeleton of this compound can be transformed into the characteristic tricyclic framework of aromadendrenes.

Table 1: Synthesis of Aromadendrene Sesquiterpenoids from (+)-Bicyclogermacrene

ProductReagents and ConditionsYield (%)
(+)-LedeneCamphorsulfonic acid (CSA), CH₂Cl₂, 0 °C to rt, 1 h85
(+)-Viridiflorolm-CPBA, CH₂Cl₂, 0 °C, 1 h; then CSA, CH₂Cl₂, 0 °C to rt, 1 h65
(-)-Palustrolm-CPBA, CH₂Cl₂, 0 °C, 1 h; then CSA, CH₂Cl₂, 0 °C to rt, 1 h15
(+)-Spathulenolm-CPBA, CH₂Cl₂, 0 °C, 1 h; then CSA, CH₂Cl₂, 0 °C to rt, 1 h10
Biomimetic Synthesis of Psiguadial Meroterpenoids

(+)-Bicyclogermacrene is also a crucial component in the synthesis of psiguadials, a class of meroterpenoids with interesting biological activities. The strategy involves a hetero-Diels-Alder reaction between this compound and a suitable phloroglucinol (B13840) derivative.

Table 2: Synthesis of Psiguadials from (+)-Bicyclogermacrene

ProductReagents and ConditionsYield (%)
Psiguadial A2,4,6-triformylphloroglucinol, Sc(OTf)₃, CH₂Cl₂, rt, 12 h45
Psiguadial C2,4,6-triformylphloroglucinol, Sc(OTf)₃, CH₂Cl₂, rt, 12 h20
Psiguadial D2,4,6-triformylphloroglucinol, Sc(OTf)₃, CH₂Cl₂, rt, 12 h15

Experimental Protocols

General Procedure for the Acid-Catalyzed Rearrangement of (+)-Bicyclogermacrene

To a solution of (+)-bicyclogermacrene (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added camphorsulfonic acid (1.2 equiv). The reaction mixture is stirred at 0 °C for 10 minutes and then allowed to warm to room temperature and stirred for an additional 50 minutes. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aromadendrene sesquiterpenoid.

General Procedure for the Epoxidation of (+)-Bicyclogermacrene and Subsequent Rearrangement

To a solution of (+)-bicyclogermacrene (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added m-chloroperbenzoic acid (m-CPBA) (1.1 equiv). The reaction mixture is stirred at 0 °C for 1 hour. Camphorsulfonic acid (1.2 equiv) is then added, and the mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding hydroxylated aromadendrene sesquiterpenoids.

Synthesis of Psiguadials A, C, and D

In a flame-dried flask under an argon atmosphere, (+)-bicyclogermacrene (1.0 equiv) and 2,4,6-triformylphloroglucinol (1.2 equiv) are dissolved in anhydrous CH₂Cl₂ (0.1 M). Scandium(III) triflate (Sc(OTf)₃) (10 mol%) is added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield a mixture of psiguadials A, C, and D, which can be separated by further chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations of (+)-bicyclogermacrene into various natural products.

Biomimetic_Synthesis_Aromadendrenes This compound (+)-Bicyclogermacrene Aromadendrene_Cation Aromadendrene Cation This compound->Aromadendrene_Cation  CSA Epoxide This compound Epoxide This compound->Epoxide  m-CPBA Ledene (+)-Ledene Aromadendrene_Cation->Ledene Hydroxylated_Cation Hydroxylated Aromadendrene Cation Epoxide->Hydroxylated_Cation  CSA Viridiflorol (+)-Viridiflorol Hydroxylated_Cation->Viridiflorol Palustrol (-)-Palustrol Hydroxylated_Cation->Palustrol Spathulenol (+)-Spathulenol Hydroxylated_Cation->Spathulenol

Caption: Biomimetic synthesis of aromadendrene sesquiterpenoids.

Biomimetic_Synthesis_Psiguadials This compound (+)-Bicyclogermacrene Diels_Alder_Adduct Hetero-Diels-Alder Adduct This compound->Diels_Alder_Adduct  Sc(OTf)₃ Phloroglucinol 2,4,6-Triformylphloroglucinol Phloroglucinol->Diels_Alder_Adduct Psiguadials Psiguadials A, C, D Diels_Alder_Adduct->Psiguadials

Caption: Biomimetic synthesis of psiguadial meroterpenoids.

Conclusion

(+)-Bicyclogermacrene has proven to be a highly effective chiral building block for the enantioselective synthesis of a variety of complex natural products. The biomimetic approaches outlined in this application note offer efficient and stereocontrolled routes to valuable sesquiterpenoid and meroterpenoid scaffolds. The provided protocols and quantitative data serve as a valuable resource for researchers engaged in natural product synthesis and drug discovery, enabling the exploration of the biological activities of these fascinating molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bicyclogermacrene Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of bicyclogermacrene from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for obtaining this compound?

A1: this compound is a sesquiterpene found in the essential oils of various plants. Some of the most cited sources include plants from the Lantana, Melaleuca, and Juniperus genera. Specifically, Lantana camara has been reported to contain significant amounts of this compound in its leaf and fruit essential oils.[1][2][3][4] Other notable sources include Melaleuca alternifolia (Tea Tree) and Juniperus communis (Common Juniper).[5][6][7]

Q2: Which extraction method is recommended for maximizing this compound yield?

A2: The optimal extraction method depends on the plant material and the desired purity of the final product.

  • Steam Distillation: A common and cost-effective method for extracting volatile compounds like this compound. It is particularly suitable for fresh or dried plant material.[8]

  • Hydrodistillation: Similar to steam distillation, this method is effective for extracting essential oils. The yield can be influenced by factors such as the water-to-plant material ratio and distillation time.[1][2]

  • Supercritical Fluid Extraction (SFE) with CO₂: This method is highly tunable and can provide a high-purity extract. By adjusting pressure and temperature, the selectivity for sesquiterpenes like this compound can be optimized.[9][10][11] It also has the advantage of avoiding residual organic solvents.

  • Solvent Extraction: This method can be effective but may co-extract undesirable compounds, requiring further purification steps. The choice of solvent is critical to maximizing yield.

Q3: How can I purify this compound from the crude extract?

A3: Purification of this compound from a complex essential oil mixture typically involves chromatographic techniques.

  • Column Chromatography: This is a standard method for the preparative separation of sesquiterpenes. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is a gradient of non-polar to moderately polar solvents.[12][13]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative reverse-phase HPLC is a powerful technique. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water is often effective for separating sesquiterpenoid isomers.[14][15]

Q4: What analytical methods are best for quantifying this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method for the identification and quantification of volatile compounds like this compound in essential oils. For accurate quantification, it is important to use a validated method with appropriate internal standards.[16]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Steps
Improper Plant Material Preparation Ensure the plant material is appropriately dried and ground to a consistent, fine powder to maximize the surface area for extraction.
Suboptimal Extraction Parameters For steam/hydrodistillation, optimize the distillation time, temperature, and pressure. For SFE, adjust the CO₂, temperature, pressure, and flow rate.[8][9][10][11][17][18][19]
Incorrect Solvent Choice (Solvent Extraction) Experiment with a range of solvents with varying polarities to find the most effective one for this compound.
Incomplete Extraction For solvent extraction, perform multiple extraction cycles with fresh solvent to ensure the complete recovery of the compound.
Poor Purity of Isolated this compound
Potential Cause Troubleshooting Steps
Co-elution of Structurally Similar Compounds In column chromatography, optimize the solvent gradient to improve separation. For HPLC, adjust the mobile phase composition, gradient slope, or consider a different column chemistry (e.g., phenyl-hexyl for aromatic sesquiterpenes).[15]
Column Overloading Reduce the amount of crude extract loaded onto the chromatographic column to improve resolution.
Inappropriate Stationary Phase If using column chromatography with silica gel, ensure it is properly activated. For HPLC, select a column with the appropriate particle size and chemistry for your separation needs.
Inaccurate Quantification by GC-MS
Potential Cause Troubleshooting Steps
Matrix Effects The presence of other compounds in the extract can interfere with the ionization of this compound, leading to inaccurate quantification. Use matrix-matched standards or a standard addition method for calibration.[20]
Incorrect Integration of Chromatographic Peak Manually inspect and adjust the integration of the this compound peak to ensure accuracy, especially if there is baseline noise or co-eluting peaks.
Degradation of Analyte in the Injector High injector temperatures can cause the degradation of thermally labile sesquiterpenes. Optimize the injector temperature to ensure efficient volatilization without degradation.
System Leaks Leaks in the GC system can lead to poor reproducibility and inaccurate results. Regularly check for leaks, especially at the septum and column fittings.[21][22][23]

Quantitative Data Presentation

Table 1: this compound Content in Essential Oils from Various Natural Sources

Plant SpeciesPlant PartExtraction MethodThis compound Content (%)Reference(s)
Lantana camaraLeavesHydrodistillation26.1[3]
Lantana camaraFruitHydrodistillation2.18[2]
Melaleuca alternifoliaLeavesNot specified0.8[5][6]
Juniperus communisBerriesNot specifiedPresent (qualitative)[7][24][25][26][27]

Note: The yield of this compound can vary significantly based on the geographical origin of the plant, time of harvest, and the specific extraction and analytical methods used.

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

Objective: To extract the essential oil containing this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Lantana camara leaves)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)

  • Heating mantle

  • Distilled water

Methodology:

  • Weigh 100 g of the dried and powdered plant material and place it in the biomass flask.

  • Fill the boiling flask with distilled water to approximately two-thirds of its volume.

  • Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.

  • Begin heating the boiling flask to generate steam.

  • Allow the steam to pass through the plant material in the biomass flask. The steam will vaporize the volatile compounds, including this compound.

  • The steam and volatile compound mixture will then pass into the condenser. Ensure a continuous flow of cold water through the condenser to efficiently cool and condense the vapor.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil, in the receiver.

  • Continue the distillation for at least 3 hours, or until no more oil is observed in the distillate.

  • Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) and store it in a sealed, dark glass vial at 4°C.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

Objective: To selectively extract this compound using supercritical CO₂.

Materials:

  • Dried and finely ground plant material

  • Supercritical fluid extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol, optional)

Methodology:

  • Load a known amount of the dried and ground plant material into the extraction vessel.

  • Set the extraction parameters. Optimal conditions for sesquiterpenes are typically in the range of:

    • Pressure: 20-35 MPa[10]

    • Temperature: 40-50°C[10]

    • CO₂ Flow Rate: 2-10 L/min for a pilot-scale system[10]

  • If a co-solvent is used to enhance the extraction of more polar compounds, introduce it at a low percentage (e.g., 1-5%).

  • Begin the extraction by pumping supercritical CO₂ through the extraction vessel.

  • The extracted compounds are separated from the CO₂ in a separator by reducing the pressure and/or temperature.

  • Collect the extract from the separator. The process can be run for a predetermined time (e.g., 2-4 hours) to ensure efficient extraction.[10]

  • After extraction, carefully depressurize the system and collect the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude essential oil.

Materials:

  • Crude essential oil

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents: n-hexane and ethyl acetate (B1210297) (HPLC grade)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • Prepare a slurry of silica gel in n-hexane and pack the glass column.

  • Dissolve a known amount of the crude essential oil in a minimal amount of n-hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.

  • Combine the fractions that contain pure this compound (as determined by TLC and subsequent GC-MS analysis).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Visualizations

Bicyclogermacrene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacradienyl_Cation (E,E)-Germacradienyl Cation FPP->Germacradienyl_Cation Ionization This compound This compound Germacradienyl_Cation->this compound Cyclization Bicyclogermacrene_Synthase This compound Synthase (TPS) Bicyclogermacrene_Synthase->Germacradienyl_Cation

Caption: Putative biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP).

Experimental_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant_Material 1. Plant Material (e.g., Lantana camara) Extraction 2. Extraction (Steam Distillation/SFE) Plant_Material->Extraction Crude_Extract 3. Crude Essential Oil Extraction->Crude_Extract Purification 4. Purification (Column Chromatography/HPLC) Crude_Extract->Purification Fractions 5. Collect Fractions Purification->Fractions Pure_Compound 6. Pure this compound Fractions->Pure_Compound Analysis 7. Quantification (GC-MS) Fractions->Analysis Data 8. Yield & Purity Data Analysis->Data

Caption: General experimental workflow for the extraction, purification, and analysis of this compound.

References

Technical Support Center: Bicyclogermacrene Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Bicyclogermacrene.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bicyclic sesquiterpene, a type of natural organic compound, found in the essential oils of various plants.[1] It is a key intermediate in the biosynthesis of other sesquiterpenoids and is of interest for its potential biological activities.[1][2]

Q2: What are the primary methods for extracting this compound?

A2: The most common methods for extracting this compound and other sesquiterpenes from plant material include Steam Distillation, Solvent Extraction (such as maceration or Soxhlet extraction), and Supercritical Fluid Extraction (SFE) with CO2.[3][4] Each method has distinct advantages regarding efficiency, solvent use, and preservation of the compound's integrity.[3]

Q3: Which solvents are most effective for this compound extraction?

A3: For solvent extraction of sesquiterpenoids like this compound, moderately polar solvents are often effective.[3] Alcohols such as methanol (B129727) and ethanol, frequently in aqueous solutions (e.g., 60-80%), are widely used and can provide high yields.[3][5] The choice of solvent is crucial and should be optimized based on the specific plant matrix.[6][7] For removing nonpolar impurities like fats and waxes, a preliminary extraction (defatting) with a nonpolar solvent like hexane (B92381) is recommended.[3][4]

Q4: How can the purity and yield of this compound be quantified?

A4: High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the yield of sesquiterpenoids.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used for identifying and quantifying volatile components like this compound in essential oils.[8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[9]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Problem 1: Low Extraction Yield

Q: My crude extract yield is consistently low. What are the possible causes and solutions?

A: Low yield is a common issue in natural product extraction.[3] Several factors could be responsible. Refer to the decision tree below and the detailed troubleshooting table.

G start Low Extraction Yield q1 Is the plant material properly prepared? start->q1 s1 Solution: Ensure material is thoroughly dried and finely ground to increase surface area. q1->s1 No q2 Is the solvent choice optimal? q1->q2 Yes s1->q2 s2 Solution: Test solvents of varying polarities. Start with 80% Methanol. Consider a defatting step with hexane. q2->s2 No q3 Are extraction parameters (time, temp) sufficient? q2->q3 Yes s2->q3 s3 Solution: Increase extraction time and/or temperature incrementally. Avoid excessive heat to prevent degradation. q3->s3 No q4 Is the solvent-to-solid ratio adequate? q3->q4 Yes s3->q4 s4 Solution: Increase the solvent volume. A common starting point is a 13:1 ratio of solvent to dry plant material. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Decision tree for troubleshooting low extraction yield.
Possible Cause Recommended Solution(s)
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.[3][6] Too fine a particle size, however, can complicate filtration.[6]
Suboptimal Solvent Choice The polarity of the solvent must be matched to the target compound.[6] For sesquiterpenoids, 60-100% alcoholic solvents often yield good results.[3] An 80% methanol solution is a recommended starting point.[3][5]
Insufficient Extraction Time or Temperature The equilibrium of the solute between the plant material and the solvent must be reached.[6] Increase the maceration time with periodic agitation or the number of extraction cycles.[3][10] For heat-assisted methods, optimize the temperature to enhance solubility and diffusion without causing thermal degradation.[3][6]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not fully solubilize the target compound.[3] A higher solvent-to-solid ratio generally increases the extraction yield.[6] A starting ratio of 13:1 (solvent to dry material) is often used.[3]

Problem 2: High Levels of Impurities in the Extract

Q: My extract contains many unwanted compounds. How can I improve its purity?

A: Co-extraction of other plant metabolites is a common problem. Purity can be enhanced both before and after the main extraction step.

Possible Cause Recommended Solution(s)
Co-extraction of Lipids and Waxes Perform a preliminary defatting step. Before extracting with your primary solvent, wash the plant material with a nonpolar solvent like n-hexane to remove lipids, waxes, and other nonpolar impurities.[3][4]
Ineffective Purification Technique The crude extract requires purification. Employ chromatographic techniques like column chromatography with silica (B1680970) gel.[3][8] Further purification can be achieved with preparative HPLC for higher purity.[3]
Suboptimal Chromatography Conditions The mobile phase may not be optimal for separating this compound. Adjust the polarity of the solvent system (e.g., a gradient of n-hexane and ethyl acetate) to ensure complete elution and separation from other compounds.[3][10]
Compound Degradation This compound may be sensitive to heat or light.[11] During solvent evaporation, use a rotary evaporator at a controlled low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[3] Store extracts in the dark at low temperatures.[5]

Comparison of Extraction Methods

The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint.

G cluster_0 Extraction Methods cluster_1 Key Factors Method1 Steam Distillation + Good for volatile compounds + No organic solvents - Thermal degradation risk - Low yield for some compounds Method2 Solvent Extraction (Maceration/Soxhlet) + High yield + Scalable - Large solvent volume - Can co-extract impurities Method3 Supercritical Fluid (SFE) + High selectivity & purity + Green technology (CO2) - High initial cost - Complex operation Factor1 Efficiency & Yield Factor1->Method2 High Factor2 Purity & Selectivity Factor2->Method3 High Factor3 Cost & Complexity Factor3->Method1 Low Factor3->Method3 High Factor4 Safety & Environment Factor4->Method1 High Factor4->Method3 High

Caption: Logical relationships between extraction methods and key factors.
Parameter Steam Distillation Solvent Extraction Supercritical Fluid Extraction (SFE)
Principle Co-distillation of volatile compounds with steam.[11]Dissolving compounds in a suitable organic solvent.[6]Extraction using a supercritical fluid (typically CO2) as the solvent.[4][12]
Typical Yield Variable, can be low (e.g., 0.04-0.22% for essential oils).[13]Generally higher; can be optimized for high recovery.[14]Variable, depends heavily on optimization (e.g., 0.68-17.1%).[15]
Purity of Crude Extract High for volatile compounds, but susceptible to hydrolysis.Lower, often contains pigments, lipids, and other co-extractives.[4]High selectivity is possible by tuning pressure and temperature.[12][16]
Advantages - Solvent-free extract- Simple equipment- High efficiency- Applicable to a wide range of compounds- Well-established methods- High purity product- "Green" solvent (CO2)- Low extraction temperature prevents degradation
Disadvantages - Risk of thermal degradation of sensitive compounds[11]- Only suitable for volatile and thermostable compounds- Requires large volumes of organic solvents- Potential for toxic solvent residues- Time-consuming[3]- High initial equipment cost- Requires high pressure- Less effective for polar compounds without a co-solvent[15]

Experimental Protocols

General Extraction & Purification Workflow

G cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_concentrate 3. Concentration cluster_purify 4. Purification cluster_analyze 5. Analysis prep Plant Material (Dried & Ground) extract Crude Extraction (e.g., Maceration, SFE) prep->extract concentrate Solvent Removal (Rotary Evaporator) extract->concentrate crude_extract Crude Extract concentrate->crude_extract purify Chromatography (Column, Prep-HPLC) crude_extract->purify analyze Quantification & Identification (HPLC, GC-MS, NMR) purify->analyze final_product Pure this compound analyze->final_product

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Maceration (Solvent Extraction)

This protocol is a standard method suitable for extracting thermolabile compounds.[3]

  • Preparation : Thoroughly dry the plant material and grind it into a fine powder to maximize the surface area for extraction.[3][10]

  • Defatting (Optional but Recommended) : Macerate the powdered material in n-hexane (e.g., 1:10 solid-to-solvent ratio) for 24 hours at room temperature to remove nonpolar impurities. Filter and discard the hexane.[3]

  • Extraction : Macerate the defatted plant material in 80% methanol at a 1:13 solid-to-solvent ratio at room temperature.[3][5] Allow the mixture to stand for a specified period (e.g., 24-72 hours) with occasional agitation.[3] The process can be repeated multiple times with fresh solvent to ensure complete extraction.[10]

  • Filtration : Filter the mixture to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to recover any remaining compound.[3]

  • Concentration : Combine all filtrates and remove the solvent using a rotary evaporator at a controlled temperature (≤ 40°C) to obtain the crude extract.[3]

  • Purification : Purify the crude extract using column chromatography followed by preparative HPLC if higher purity is needed.[3]

Protocol 2: Steam Distillation

This method is ideal for separating volatile compounds like this compound, which are present in essential oils.[11]

  • Preparation : Place coarsely ground plant material into the distillation flask. Add water until the material is fully submerged.

  • Distillation : Heat the flask to generate steam, which will pass through the plant material, vaporizing the volatile oils.[4] The steam and oil vapor mixture travels to a condenser.

  • Condensation : Cool the vapor mixture in the condenser, which converts it back into a liquid form (hydrosol and essential oil).

  • Separation : Collect the liquid in a separator (e.g., a Florentine flask), where the essential oil, being less dense than water, will typically form a layer on top and can be physically separated.

  • Drying : Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol uses supercritical CO2, a green solvent, and is highly tunable for selective extraction.[12]

  • Preparation : Load the dried, ground plant material into the extraction vessel.

  • Parameter Setup : Pressurize and heat the CO2 to bring it to its supercritical state (above its critical point of 31°C and 73.8 bar). Optimal conditions must be determined experimentally; a starting point could be 355 bar and 65°C.[15] A polar co-solvent like methanol can be added to enhance the extraction of moderately polar compounds.[15]

  • Extraction : Pump the supercritical CO2 through the extraction vessel. The supercritical fluid diffuses into the plant matrix and dissolves the this compound.[17]

  • Separation : Route the solute-laden fluid to a separator vessel at a lower pressure and/or different temperature. This change causes the CO2 to lose its solvent power, precipitating the extracted compounds.[12][17]

  • Collection : Collect the concentrated extract from the separator. The now-gaseous CO2 can be recompressed and recycled.[17]

References

Technical Support Center: Bicyclogermacrene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Bicyclogermacrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: Crude extracts containing this compound, typically obtained from essential oils, often contain other structurally similar sesquiterpenes. The most common impurities include:

  • Germacrene D: A structural isomer of this compound.

  • (E)-β-Caryophyllene: A widely distributed sesquiterpene.[1][2]

  • α-Humulene: Another common sesquiterpene often found alongside β-caryophyllene.[2]

  • Spathulenol (B192435): An oxidation product of this compound, which can form during extraction and purification.[3]

  • γ-Muurolene: A sesquiterpene that can be a major component in some essential oils.[1]

  • β-Elemene: This is often a product of the thermal rearrangement of Germacrene D, which can occur during distillation or gas chromatography analysis.[4]

Q2: My this compound sample appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: this compound and its common impurity, Germacrene D, are susceptible to degradation under certain conditions:

  • Thermal Stress: High temperatures, such as those used in gas chromatography injectors or prolonged distillation, can cause the rearrangement of Germacrene D to β-elemene.[4] It is advisable to use the lowest possible temperatures during analysis and distillation.

  • Acidic Conditions: Sesquiterpenes can undergo acid-catalyzed rearrangements.[5] It is recommended to use neutral pH conditions during extraction and chromatography. If acidic conditions are unavoidable, exposure time should be minimized.

  • Oxidation: Exposure to air and light can lead to the formation of oxidation products like spathulenol from this compound.[3] It is best to handle and store samples under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Q3: I am having trouble separating this compound from Germacrene D. What chromatographic conditions are recommended?

A3: The separation of these isomers can be challenging due to their similar polarities.

  • Column Chromatography: A non-polar solvent system is generally effective. A good starting point is 100% n-pentane or n-hexane on a silica (B1680970) gel column.[6] A high adsorbent-to-sample ratio and a slow flow rate can improve resolution.

  • Preparative HPLC: Reversed-phase HPLC can provide better resolution. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for sesquiterpene separation. A shallow gradient of increasing acetonitrile concentration can effectively separate isomers.

Q4: What is the best method for removing the solvent after purification without losing my this compound sample?

A4: this compound is a volatile compound, so care must be taken during solvent removal.

  • Rotary Evaporation: Use a rotary evaporator with a cooled water bath to minimize thermal stress. It is crucial to avoid high vacuum and excessive heat.

  • Inert Gas Stream: For small-scale purifications, a gentle stream of nitrogen or argon can be used to evaporate the solvent at room temperature.

Q5: Can this compound be purified by crystallization?

A5: While crystallization is a powerful purification technique for solids, this compound is a liquid at room temperature, making crystallization challenging.[7] Low-temperature crystallization from a non-polar solvent like pentane (B18724) could be attempted, but it is not a standard method for this compound.

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound and isomers (e.g., Germacrene D) Inadequate resolution in column chromatography.- Use a longer column or a stationary phase with a smaller particle size.- Employ a very non-polar mobile phase (e.g., pentane or hexane) and consider a very shallow gradient if using a solvent mixture.[6]- Optimize the loading amount; overloading the column will decrease resolution.
Peak tailing in HPLC - Secondary interactions with the stationary phase.- Column degradation.- Add a small amount of a modifier like triethylamine (B128534) to the mobile phase to mask active sites on the silica.- Use a new or thoroughly cleaned column.
This compound appears to degrade on the column - Acidic sites on the silica gel.- Unstable compound.- Neutralize the silica gel by washing it with a dilute solution of triethylamine in the mobile phase before loading the sample.- Work at lower temperatures if possible (e.g., using a jacketed column).
Low recovery of this compound after chromatography - Adsorption to the stationary phase.- Evaporation during fraction collection and solvent removal.- Ensure complete elution by washing the column with a more polar solvent at the end of the run.- Keep fractions covered and cool. Use a gentle method for solvent removal (see FAQ Q4).
Sample Stability Issues
Problem Possible Cause Solution
Appearance of new, unexpected peaks in GC-MS analysis after purification Thermal degradation in the GC injector.- Lower the injector temperature.- Confirm the identity of degradation products (e.g., β-elemene from Germacrene D).[4]
Sample color changes over time (e.g., turns yellowish) Oxidation.- Store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for long-term storage).- Use amber vials to protect from light.[8]
Inconsistent results between different purification batches Variability in the starting material (essential oil composition can vary).- Thoroughly characterize the starting material by GC-MS before each purification run to anticipate the impurity profile.

Experimental Protocols

Protocol 1: Column Chromatography for Initial Fractionation

This protocol is a starting point for the initial enrichment of this compound from an essential oil.

1. Materials:

  • Silica gel (60 Å, 70-230 mesh)

  • n-Pentane (HPLC grade)

  • Glass chromatography column

  • Essential oil containing this compound

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Potassium permanganate (B83412) stain

2. Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-pentane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the essential oil in a minimal amount of n-pentane and load it onto the top of the silica gel bed.

  • Elution: Elute the column with 100% n-pentane.[6] Maintain a constant and slow flow rate.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 95:5). Visualize the spots using a potassium permanganate stain. This compound and other non-polar sesquiterpenes will have high Rf values.

  • Pooling and Analysis: Combine the fractions containing the highest concentration of this compound, as determined by GC-MS analysis of the individual fractions.

Protocol 2: Preparative HPLC for High-Purity Isolation

This protocol is designed for obtaining high-purity this compound from enriched fractions.

1. Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound-enriched fraction

2. Chromatographic Conditions:

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on concentration)

3. Procedure:

  • Sample Preparation: Dissolve the this compound-enriched fraction in acetonitrile and filter through a 0.45 µm filter.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC or GC-MS.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent using rotary evaporation under reduced pressure and at a low temperature.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₄[7][9]
Molecular Weight204.35 g/mol [7][9]
Boiling Point267-268 °C at 760 mmHg[7][9]
Density~0.9 g/cm³[9]
SolubilitySoluble in alcohol; Insoluble in water[7]
AppearanceColorless to pale yellow liquid[7]

Table 2: Typical Composition of an Essential Oil Rich in this compound

CompoundPercentage (%)
This compound 26.8
Germacrene D34.9
Other SesquiterpenesVariable

(Data adapted from a study on Cardiopetalum calophyllum essential oil)[1]

Visualizations

experimental_workflow start Crude Essential Oil col_chrom Column Chromatography (Silica Gel, n-Pentane) start->col_chrom Initial Fractionation hplc Preparative HPLC (C18, Acetonitrile/Water) col_chrom->hplc Enriched Fractions purity_check Purity Analysis (GC-MS / Analytical HPLC) hplc->purity_check Collected Fractions purity_check->hplc < 95% Purity (Re-purify) final_product High-Purity this compound purity_check->final_product Purity > 95%

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_loading Is the column overloaded? start->check_loading check_solvent Is the solvent system optimized? check_loading->check_solvent No solution1 Reduce sample load check_loading->solution1 Yes check_column Is the column packed correctly? check_solvent->check_column Yes solution2 Use a less polar solvent (e.g., pentane) check_solvent->solution2 No solution3 Re-pack the column check_column->solution3 No

Caption: A troubleshooting decision tree for poor separation in column chromatography.

References

Optimization of GC-MS parameters for Bicyclogermacrene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Bicyclogermacrene.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound relevant to GC-MS analysis?

A1: this compound is a sesquiterpene hydrocarbon. Its key properties for GC-MS analysis are:

  • Molecular Formula: C₁₅H₂₄[1][2][3][4]

  • Molecular Weight: 204.35 g/mol [1][2][3][4]

  • Volatility: As a sesquiterpene, it is a semi-volatile compound, making it well-suited for GC analysis.

Q2: Which type of GC column is best suited for this compound analysis?

A2: The choice of GC column is critical for achieving good separation. For this compound and other sesquiterpenes, a non-polar or mid-polar capillary column is generally recommended.

  • Non-polar columns: A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns separate compounds primarily based on their boiling points.

  • Mid-polar to polar columns: If co-elution with other non-polar compounds is an issue, switching to a more polar column, such as a wax-type column (polyethylene glycol), can provide a different selectivity and improve resolution.

Q3: What are the characteristic mass fragments of this compound that I should look for in the mass spectrum?

A3: The mass spectrum of this compound shows a characteristic fragmentation pattern under electron ionization (EI). The molecular ion peak (M⁺) is expected at m/z 204. Other significant fragments can be used for confirmation.

m/z (Mass-to-Charge Ratio)Relative Intensity (Approximate)Putative Fragment
204Moderate[M]⁺ (Molecular Ion)
161High[M - C₃H₇]⁺
105High[C₈H₉]⁺
93High[C₇H₉]⁺
91High[C₇H₇]⁺
41High[C₃H₅]⁺
(Relative intensities are estimated from the NIST mass spectrum).[1]

Q4: What are typical starting parameters for the GC oven temperature program?

A4: A good starting point for a GC oven temperature program for sesquiterpene analysis involves a temperature ramp. The following table provides examples of programs that can be adapted.

ParameterExample Program 1Example Program 2
Initial Temperature 60°C, hold for 2 min50°C, hold for 4 min
Ramp Rate 1 8°C/min to 300°C30°C/min to 160°C
Hold 1 Hold for 15 minHold for 8 min
Ramp Rate 2 -2°C/min to 170°C
Hold 2 -Hold for 27 min
Ramp Rate 3 -5°C/min to 190°C
Hold 3 -Hold for 4 min
Ramp Rate 4 -15°C/min to 290°C
Hold 4 -Hold for 4 min

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Possible Cause 1: Active Sites in the Inlet or Column: this compound can interact with active sites, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, active sites may have developed at the head of the column; trimming the first few centimeters may resolve the issue.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can cause peak fronting.

    • Solution: Dilute your sample or increase the split ratio in your injection method.

  • Possible Cause 3: Inappropriate Inlet Temperature: If the temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening.

    • Solution: Optimize the inlet temperature. A starting point of 250°C is common for sesquiterpenes.

Issue 2: Co-elution of this compound with Other Compounds

  • Possible Cause 1: Suboptimal GC Oven Temperature Program: The temperature ramp may not be shallow enough to separate compounds with similar retention times.

    • Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) during the elution window of this compound. Introducing a short isothermal hold just before the elution of the co-eluting peaks can also improve separation.

  • Possible Cause 2: Unsuitable Column Stationary Phase: The current stationary phase may not have the right selectivity to resolve this compound from interfering compounds.

    • Solution: Switch to a column with a different stationary phase. If you are using a non-polar column, a mid-polar or polar column may provide the necessary selectivity.

Issue 3: Low Sensitivity or No Peak Detected for this compound

  • Possible Cause 1: Analyte Degradation in the Inlet: this compound can be thermally labile and may degrade at excessively high inlet temperatures.

    • Solution: Lower the injector temperature. Perform a study by incrementally decreasing the temperature (e.g., in 20°C steps from 250°C) to find a balance between efficient volatilization and minimal degradation.

  • Possible Cause 2: Mass Spectrometer Settings Not Optimized: The MS may be operating in a less sensitive mode.

    • Solution: For trace-level analysis, switch from Full Scan mode to Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer only monitors for the characteristic ions of this compound (e.g., m/z 204, 161, 105), which significantly enhances sensitivity.

Experimental Protocols

Protocol 1: Optimization of GC Oven Temperature Program

  • Initial Scouting Run: Begin with a general-purpose temperature program, such as holding at 60°C for 2 minutes, then ramping at 10°C/minute to 280°C and holding for 5 minutes.

  • Identify Elution Temperature: Determine the temperature at which this compound elutes in the scouting run.

  • Refine the Ramp Rate: If this compound co-elutes with other compounds, decrease the ramp rate in the temperature window where it elutes. For example, if it elutes around 200°C, you could modify the program to have a slower ramp of 3-5°C/minute from 180°C to 220°C.

  • Introduce Isothermal Holds: If co-elution persists, introduce a 1-2 minute isothermal hold at a temperature just below the elution of the critical pair to improve resolution.

  • Evaluate: Analyze the chromatogram after each adjustment to assess the impact on peak separation and shape.

Visualizations

GC_MS_Troubleshooting_Workflow GC-MS Troubleshooting Workflow for this compound Analysis start Analysis Issue Identified peak_shape Poor Peak Shape? start->peak_shape coelution Co-elution? peak_shape->coelution No ps_solution1 Use Deactivated Liner / Trim Column peak_shape->ps_solution1 Yes (Tailing) ps_solution2 Dilute Sample / Increase Split Ratio peak_shape->ps_solution2 Yes (Fronting) ps_solution3 Optimize Inlet Temperature peak_shape->ps_solution3 Yes (Broadening) sensitivity Low Sensitivity? coelution->sensitivity No co_solution1 Decrease Oven Ramp Rate / Add Isothermal Hold coelution->co_solution1 Yes co_solution2 Change Column Stationary Phase coelution->co_solution2 Yes (if ramp optimization fails) se_solution1 Lower Inlet Temperature sensitivity->se_solution1 Yes (Suspect Degradation) se_solution2 Use SIM Mode on MS sensitivity->se_solution2 Yes (Trace Levels) end Problem Resolved sensitivity->end No ps_solution1->end ps_solution2->end ps_solution3->end co_solution1->end co_solution2->end se_solution1->end se_solution2->end

Caption: Troubleshooting workflow for this compound GC-MS analysis.

Stationary_Phase_Selection Logic for Stationary Phase Selection start Start: Select Initial Column nonpolar Use Non-Polar Column (e.g., 5% phenyl-methylpolysiloxane) Separation based on boiling point. start->nonpolar analyze Analyze Chromatogram nonpolar->analyze good_sep Good Separation? analyze->good_sep polar Switch to a More Polar Column (e.g., Wax) Alters selectivity based on polarity. good_sep->polar No (Co-elution with non-polar interferents) end Method Optimized good_sep->end Yes polar->analyze

References

Bicyclogermacrene stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of bicyclogermacrene.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Unexpected degradation of this compound standard in solution. Solvent impurity: Trace amounts of acid or peroxide in the solvent can catalyze degradation.Use high-purity, analytical grade solvents. Consider using solvents with added stabilizers like BHT for non-polar solvents.
Exposure to light: this compound, like many terpenes, can be susceptible to photodegradation.Store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
Inappropriate storage temperature: Elevated temperatures can accelerate degradation reactions.Store stock solutions at low temperatures, preferably at -20°C or below, in tightly sealed containers. For short-term storage, 4°C may be acceptable.
Appearance of unknown peaks in GC-MS analysis of a sample containing this compound. Thermal degradation in the GC injector: High injector temperatures can cause rearrangement or degradation of thermally labile compounds like this compound.Optimize the GC injector temperature. Start with a lower temperature (e.g., 200-220°C) and gradually increase if necessary to ensure proper volatilization without degradation.
Acid-catalyzed rearrangement: The sample matrix or solvents may contain acidic components leading to isomerization.Neutralize the sample if possible before injection. Use a liner in the GC injector that is deactivated to minimize surface acidity.
Oxidation: Exposure of the sample to air can lead to the formation of oxidation products.Purge the sample vial with an inert gas (e.g., nitrogen or argon) before sealing. Use septa that are not permeable to oxygen.
Poor reproducibility of stability study results. Inconsistent storage conditions: Fluctuations in temperature, light exposure, or humidity can lead to variable degradation rates.Ensure that all samples for a stability study are stored under identical, tightly controlled conditions. Use calibrated stability chambers.
Variable sample handling: Differences in the time samples are left at room temperature or exposed to air can introduce variability.Standardize all sample handling procedures. Minimize the time samples are exposed to ambient conditions.
Difficulty in separating this compound from its degradation products by GC. Inappropriate GC column: The column phase may not have the right selectivity for the compounds of interest.Use a GC column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) which often provides good separation for terpenes and their oxygenated derivatives.
Suboptimal temperature program: The oven temperature program may not be providing sufficient resolution.Optimize the GC oven temperature program. A slower ramp rate can often improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to several degradation pathways, including:

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of oxygenated derivatives, with spathulenol (B192435) being a commonly identified product.[1]

  • Acid-Catalyzed Rearrangement: In the presence of acids, this compound can undergo skeletal rearrangements to form other sesquiterpenes, such as aromadendrene-type compounds.[2] This is a common reaction for sesquiterpenes with the germacrane (B1241064) skeleton.

  • Thermal Rearrangement: High temperatures, such as those encountered in a hot GC injector, can induce isomerization or degradation.[3]

  • Photodegradation: Exposure to UV light can lead to degradation, a common issue for compounds with double bonds.

Q2: How should I store pure this compound and its solutions to ensure stability?

A2: For optimal stability, pure this compound should be stored as a solid or neat oil at -20°C or below in a tightly sealed container, protected from light. Solutions of this compound should be prepared in high-purity solvents and stored in amber glass vials at -20°C. It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q3: What are the expected degradation products of this compound that I should look for in my analysis?

A3: The primary degradation products to monitor include:

  • Spathulenol: An oxidation product.[1]

  • Aromadendrene isomers: Resulting from acid-catalyzed rearrangement.[2]

  • Other oxygenated sesquiterpenes: Various epoxides and diols can be formed upon oxidation.

Q4: Can I use HPLC for the stability analysis of this compound?

A4: While GC-MS is the most common technique for analyzing volatile compounds like this compound, HPLC can also be used. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point. However, since this compound lacks a strong chromophore, UV detection might have low sensitivity. A mass spectrometer (LC-MS) or a charged aerosol detector (CAD) would be more suitable for detection.

Quantitative Data Summary

Condition Parameter Expected Stability of this compound Potential Degradation Products
Temperature Elevated Temperature (>40°C)LowIsomerization and oxidation products
Room Temperature (~25°C)Moderate (days to weeks)Slow oxidation
Refrigerated (4°C)Good (weeks to months)Minimal degradation
Frozen (-20°C)Excellent (months to years)Very minimal degradation
pH Acidic (pH < 5)LowRearrangement products (e.g., aromadendrene)
Neutral (pH 7)GoodMinimal degradation
Basic (pH > 8)Moderate to GoodPotential for some degradation, but generally more stable than in acidic conditions.
Light UV ExposureLowPhotodegradation products
Ambient LightModerateSlow photodegradation
DarkExcellentMinimal degradation
Atmosphere Air (Oxygen)ModerateOxidation products (e.g., spathulenol)
Inert (Nitrogen, Argon)ExcellentMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples.

    • Analyze all samples, including a control sample (stock solution stored at -20°C), by GC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products. Use the mass spectra to propose structures for the degradation products.

Protocol 2: Stability-Indicating GC-MS Method for this compound

Objective: To develop a validated GC-MS method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 220°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless or split 1:10).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study to demonstrate that the method can separate this compound from its degradation products.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and analyze them to establish the linear range of the method.

    • Accuracy and Precision: Analyze replicate samples at different concentrations to determine the accuracy and precision of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions This compound This compound spathulenol Spathulenol This compound->spathulenol aromadendrene Aromadendrene Isomers This compound->aromadendrene other_isomers Other Isomers This compound->other_isomers oxidation Oxidation (O2, Peroxides) acid_rearrangement Acid-Catalyzed Rearrangement thermal_rearrangement Thermal Stress experimental_workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control Control Sample (-20°C, Dark, Inert) start->control analysis GC-MS Analysis stress->analysis control->analysis data_analysis Data Analysis: Compare Chromatograms Identify Degradation Products analysis->data_analysis end End: Stability Profile data_analysis->end

References

Technical Support Center: Enhancing the Resolution of Bicyclogermacrene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Bicyclogermacrene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

This compound exists as multiple isomers, including constitutional isomers and stereoisomers (enantiomers and diastereomers). These isomers possess very similar physicochemical properties, such as boiling points and polarities, leading to comparable interactions with the gas chromatography (GC) column's stationary phase. This results in incomplete separation and co-elution, where multiple isomers elute as a single, unresolved peak.[1][2]

Q2: What are the primary chromatographic techniques for separating this compound isomers?

Gas chromatography (GC) is the most widely used technique for separating volatile sesquiterpenes like this compound.[3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides robust methods for analysis. For the separation of enantiomers, specialized chiral stationary phases are necessary.[1][2][4] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when specific selectivity is required.

Q3: How can I confirm the identity of this compound isomers in my chromatogram?

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying this compound isomers.[2] By comparing the mass spectra of the eluting peaks with reference spectra from databases such as NIST or Wiley, you can tentatively identify the compounds. For definitive identification, it is crucial to use certified reference standards to compare retention times on a specific column.

Q4: What is the first step I should take to improve the resolution of my this compound isomers?

The first and often most effective step is to optimize the GC oven temperature program.[1] A slow temperature ramp rate allows for more interaction between the isomers and the stationary phase, which can significantly enhance separation. Lowering the initial oven temperature can also improve the focusing of early-eluting peaks.[1]

Troubleshooting Guides

Issue 1: Co-elution of this compound Isomers

Symptom: A single, broad, or asymmetrical peak is observed where multiple isomers are expected.

Troubleshooting Workflow:

start Start: Co-eluting Peaks optimize_temp Optimize Temperature Program (Slower ramp rate, lower initial temp) start->optimize_temp check_resolution Resolution Improved? optimize_temp->check_resolution change_column Change GC Column (Different stationary phase polarity) check_resolution->change_column No end_success End: Resolution Achieved check_resolution->end_success Yes check_resolution2 Resolution Improved? change_column->check_resolution2 adjust_flow Adjust Carrier Gas Flow Rate (Optimize for column dimensions) check_resolution2->adjust_flow No check_resolution2->end_success Yes check_resolution3 Resolution Improved? adjust_flow->check_resolution3 increase_length Increase Column Length or Decrease ID check_resolution3->increase_length No check_resolution3->end_success Yes end_fail Consider Advanced Techniques (e.g., Chiral GC, Multidimensional GC) increase_length->end_fail start Start: Suspected Analyte Degradation lower_inlet_temp Lower Inlet Temperature start->lower_inlet_temp check_degradation Degradation Reduced? lower_inlet_temp->check_degradation use_deactivated_liner Use a Deactivated Inlet Liner check_degradation->use_deactivated_liner No end_success End: Degradation Minimized check_degradation->end_success Yes check_degradation2 Degradation Reduced? use_deactivated_liner->check_degradation2 check_degradation2->end_success Yes end_fail Consider Alternative Injection Technique (e.g., On-Column Injection) check_degradation2->end_fail No start Start: Sample Preparation prepare_sample Prepare Sample (Dilute in appropriate solvent, e.g., hexane) start->prepare_sample setup_gcms Set Up GC-MS System (Install DB-5ms column, set parameters as in Table 2) prepare_sample->setup_gcms inject_sample Inject Sample setup_gcms->inject_sample acquire_data Acquire Data inject_sample->acquire_data process_data Process Data (Integrate peaks, compare mass spectra to library) acquire_data->process_data evaluate_resolution Evaluate Resolution (Check for co-elution) process_data->evaluate_resolution end End: Report Results evaluate_resolution->end start Start: Sample Preparation prepare_sample Prepare Sample (Dilute in appropriate solvent) start->prepare_sample setup_gc Set Up Chiral GC System (Install chiral column, optimize temperature program) prepare_sample->setup_gc inject_sample Inject Racemic Standard setup_gc->inject_sample confirm_separation Confirm Enantiomer Separation inject_sample->confirm_separation inject_unknown Inject Unknown Sample confirm_separation->inject_unknown quantify_enantiomers Quantify Enantiomeric Ratio inject_unknown->quantify_enantiomers end End: Report Results quantify_enantiomers->end

References

Troubleshooting low yields in Bicyclogermacrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the chemical synthesis of Bicyclogermacrene?

A1: The synthesis of this compound, a bicyclic sesquiterpene, typically starts from acyclic precursors that can undergo intramolecular cyclization. A common starting material for many sesquiterpenes is Farnesol or its derivatives. These precursors contain the necessary carbon skeleton and functional groups that can be manipulated to facilitate the key cyclization step to form the bicyclo[8.1.0]undecane core of this compound.

Q2: What are the key challenges in the synthesis of this compound and related sesquiterpenes?

A2: The primary challenges in sesquiterpene synthesis, including that of this compound, revolve around controlling the stereochemistry and regioselectivity of the cyclization reaction. Low yields are a frequent issue due to the formation of multiple side products. The inherent flexibility of the acyclic precursor can lead to the formation of various constitutional isomers and diastereomers upon cyclization. Furthermore, the strained nature of the bicyclic system in this compound can contribute to undesired rearrangements.

Q3: My this compound synthesis has a very low yield. What are the likely causes?

A3: Low yields in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical. Intramolecular cyclizations are often sensitive to these parameters.

  • Reagent Quality: The purity of starting materials and reagents, especially catalysts, is crucial.

  • Side Reactions: The formation of isomeric terpenes or polymerization of the starting material can significantly reduce the yield of the desired product.

  • Product Instability: this compound itself is a strained molecule and may be prone to rearrangement or degradation under the reaction or workup conditions.

Q4: How can I minimize the formation of side products during the cyclization step?

A4: Minimizing side product formation requires careful optimization of the reaction conditions. This includes:

  • Choice of Catalyst/Reagent: The Lewis acid or transition metal catalyst used to initiate cyclization plays a critical role in directing the reaction pathway.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the acyclic precursor and the stability of cationic intermediates, thereby affecting the product distribution.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired product by favoring the kinetically controlled pathway.

  • Slow Addition of Reagents: Adding a reagent slowly can maintain a low concentration and favor intramolecular over intermolecular reactions, reducing polymerization.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in this compound synthesis, focusing on the critical intramolecular cyclization step.

Problem Potential Cause Recommended Action
Low or No Product Formation Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Increase the reaction time or temperature cautiously.- Verify the activity of the catalyst; consider using a freshly opened bottle or a different batch.
Decomposition of starting material.- Ensure the purity of the acyclic precursor.- Store starting materials under an inert atmosphere and at a low temperature.- Consider adding the precursor to the reaction mixture at a lower temperature.
Formation of Multiple Products (Isomers) Lack of regioselectivity in the cyclization.- Experiment with different Lewis acids or transition metal catalysts to find one that favors the desired cyclization pathway.- Modify the substrate to include directing groups that sterically or electronically favor the formation of the this compound skeleton.
Lack of stereoselectivity.- Utilize chiral catalysts or auxiliaries to induce stereocontrol.- If starting from a chiral precursor, ensure its enantiomeric purity.
Polymerization of Starting Material Intermolecular reactions competing with the desired intramolecular cyclization.- Conduct the reaction at high dilution to favor the intramolecular pathway.- Add the precursor slowly to the reaction mixture to maintain a low concentration.
Product Degradation or Rearrangement Harsh reaction or workup conditions.- Use milder catalysts or reagents.- Perform the reaction at a lower temperature.- Neutralize the reaction mixture carefully during workup to avoid acid- or base-catalyzed rearrangement of the product.

Experimental Protocols

While a specific, detailed protocol for the total synthesis of this compound is not publicly available, a general procedure for a key transformation in sesquiterpene synthesis, the acid-catalyzed cyclization of a germacrene-type precursor, is outlined below. This can serve as a starting point for optimization.

General Protocol for Acid-Catalyzed Cyclization of a Germacrene Precursor

  • Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the germacrene precursor (1.0 equivalent) in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.

  • Addition of Lewis Acid: Slowly add a solution of a Lewis acid (e.g., tin(IV) chloride, titanium(IV) chloride, or boron trifluoride etherate) (0.1 to 1.2 equivalents) in the same solvent to the stirred solution of the precursor.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS by periodically quenching small aliquots of the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to isolate the this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow Troubleshooting Flowchart for Low this compound Yield cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_analysis Crude Mixture Analysis start Low Yield Observed check_purity Check Starting Material Purity (TLC, NMR) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (GC-MS, NMR) start->analyze_crude impure_sm Impure Starting Material check_purity->impure_sm Impurities Detected optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_conc Optimize Concentration (High Dilution) check_conditions->optimize_conc side_products Side Products Detected analyze_crude->side_products unreacted_sm Unreacted Starting Material analyze_crude->unreacted_sm purify_sm Purify Starting Material impure_sm->purify_sm end_point Improved Yield purify_sm->end_point optimize_temp->end_point optimize_time->end_point optimize_conc->end_point change_catalyst Change Catalyst/Solvent side_products->change_catalyst modify_substrate Modify Substrate side_products->modify_substrate increase_equivalents Increase Reagent Equivalents unreacted_sm->increase_equivalents check_catalyst_activity Check Catalyst Activity unreacted_sm->check_catalyst_activity change_catalyst->end_point modify_substrate->end_point increase_equivalents->end_point check_catalyst_activity->end_point

Caption: A flowchart for systematically troubleshooting low yields in this compound synthesis.

Proposed Biosynthetic Pathway of this compound

The chemical synthesis of this compound often aims to mimic the biosynthetic pathway, which involves the cyclization of (2E,6E)-Farnesyl pyrophosphate (FPP). Understanding this natural pathway can provide insights into potential side reactions and the logic of the cyclization process.

BiosyntheticPathway Biosynthetic Pathway to this compound FPP Farnesyl Pyrophosphate (FPP) Cation1 Farnesyl Cation FPP->Cation1 Loss of OPP Germacrenyl_Cation Germacrenyl Cation Cation1->Germacrenyl_Cation 1,10-Cyclization This compound This compound Germacrenyl_Cation->this compound 8,1-Cyclization & Deprotonation Other_Sesquiterpenes Other Sesquiterpenes (Side Products) Germacrenyl_Cation->Other_Sesquiterpenes Rearrangement & Deprotonation

Technical Support Center: Scaling Up Bicyclogermacrene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up bicyclogermacrene production in microbial hosts.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process for producing this compound in engineered Escherichia coli or Saccharomyces cerevisiae.

Issue 1: Low or No this compound Yield

Q1: My GC-MS analysis shows very low or undetectable levels of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a common issue that can stem from problems at the genetic, protein expression, or metabolic level. Follow these steps to diagnose the problem:

  • Verify the Expression Construct:

    • Sequencing: Ensure the this compound synthase gene is correctly cloned, in-frame with any fusion tags, and free of mutations.

    • Codon Usage: The gene's codon usage may be suboptimal for your expression host (E. coli or S. cerevisiae). Re-synthesizing the gene with optimized codon usage can dramatically improve translation efficiency and subsequent protein yield.[1][2]

  • Confirm Protein Expression:

    • SDS-PAGE/Western Blot: Check for the expression of the this compound synthase protein. Run a whole-cell lysate and soluble/insoluble fractions on an SDS-PAGE gel. If the protein has a His-tag, a Western blot will be more specific.

    • No Visible Protein: If no protein is detected, the issue may lie with transcription or translation. Verify your vector's promoter and ribosome binding site.

    • Insoluble Protein (Inclusion Bodies): If the protein is found primarily in the insoluble fraction, it is forming inclusion bodies. This is common with high-level overexpression in E. coli. To improve solubility, try lowering the induction temperature (e.g., 18-25°C) and reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG).[3][4]

  • Assess Metabolic Pathway Efficiency:

    • Precursor Supply: this compound synthesis requires the precursor Farnesyl Pyrophosphate (FPP). Insufficient FPP is a major bottleneck.[5][6] Consider engineering the host to enhance the native MVA (in yeast) or MEP (in E. coli) pathways.[7][8]

    • Competing Pathways: In S. cerevisiae, FPP is naturally consumed by the sterol biosynthesis pathway. Downregulating or inhibiting key enzymes in competing pathways, such as squalene (B77637) synthase (ERG9), can redirect FPP towards this compound production.[9]

Issue 2: Inconsistent Production Between Batches

Q2: I am observing significant variability in this compound titers between different fermentation runs. What could be causing this inconsistency?

A2: Inconsistent production is often due to subtle variations in experimental conditions. To ensure reproducibility, standardize the following parameters:

  • Inoculum Preparation: Always use a fresh colony to start your overnight culture. Inoculating from a liquid stock or an old plate can lead to inconsistent starting populations.

  • Induction Point: Induce protein expression at a consistent cell density (OD600). Inducing too early or too late can affect cell health and protein expression capacity. A typical OD600 for induction is between 0.6-0.8.[3][10]

  • Culture Conditions: Ensure that temperature, shaking speed (aeration), and media composition are identical for each run. Small deviations can impact metabolic rates and final product yield.[11][12][13]

  • Plasmid Stability: If using a plasmid-based expression system, ensure consistent antibiotic selection is maintained throughout the culture to prevent plasmid loss.

Issue 3: Product Loss During Extraction and Purification

Q3: I suspect I am losing a significant amount of this compound during downstream processing. How can I improve recovery?

A3: this compound is a volatile and hydrophobic compound, which presents specific challenges for recovery.

  • In Situ Extraction: Due to its volatility, this compound can be lost from the culture medium. A highly effective strategy is to use a two-phase fermentation system.[14][15][16] By adding an immiscible organic solvent layer (e.g., n-dodecane, n-octane) to the culture, the this compound produced will partition into this layer, preventing evaporative loss and reducing potential toxicity to the cells.[14][16]

  • Extraction Efficiency: When extracting from the organic layer or whole broth, ensure efficient phase separation. Emulsions can form, trapping the product. Centrifugation can help break up emulsions.

  • Purification Method: For purification from the organic extract, use methods suitable for non-polar compounds. Silica gel column chromatography is a common and effective technique.[17]

Frequently Asked Questions (FAQs)

Q: Which host organism is better for this compound production, E. coli or S. cerevisiae?

A: Both E. coli and S. cerevisiae have been successfully used to produce this compound and other sesquiterpenes.[6][7] The choice depends on your specific goals and available resources.

  • E. coli : Offers rapid growth and high-density cultures, and its MEP pathway can be engineered for high FPP flux. A production of 188 mg/L of (+)-bicyclogermacrene has been achieved in E. coli.[7][18] It is often preferred for initial screening of synthase enzymes.

  • S. cerevisiae : As a eukaryote, it may provide a better environment for folding complex plant-derived enzymes. Its native mevalonate (B85504) (MVA) pathway is a well-established target for engineering to overproduce FPP.[5][17][19] It is generally considered more robust for large-scale industrial fermentation.[20]

Q: How can I increase the supply of the FPP precursor?

A: Enhancing the precursor pool is a critical metabolic engineering strategy.[6][21]

  • In E. coli (MEP Pathway): Overexpress key rate-limiting enzymes of the MEP pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate (B83284) isomerase).

  • In S. cerevisiae (MVA Pathway): Overexpress a truncated, soluble version of tHMG1 (HMG-CoA reductase), which is a key rate-limiting enzyme.[9] Additionally, upregulating other genes in the pathway can further boost FPP production.

  • Heterologous MVA Pathway in E. coli : A common strategy is to introduce the entire MVA pathway from S. cerevisiae into E. coli. This can bypass the native regulation of the MEP pathway and lead to significantly higher FPP availability.

Q: What is a typical fermentation temperature for this compound production?

A: The optimal temperature is a balance between cell growth, enzyme activity, and protein solubility. For sesquiterpene production, a common strategy is to grow cells at an optimal temperature (e.g., 37°C for E. coli or 30°C for yeast) and then, upon induction, lower the temperature to between 20°C and 30°C.[3][9] A lower temperature can improve the proper folding of the this compound synthase and reduce the volatility of the final product.[3][11]

Q: How is this compound typically quantified from a fermentation culture?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method for identifying and quantifying volatile compounds like this compound.[22] A sample is extracted from the culture (typically from the organic solvent layer in a two-phase system), and a known concentration of an internal standard (e.g., caryophyllene (B1175711) or another non-native sesquiterpene) is added for accurate quantification.

Data Presentation

Table 1: this compound & Related Sesquiterpene Production Titers
CompoundHost OrganismEngineering StrategyTiter (mg/L)Reference
(+)-BicyclogermacreneE. coliEnhanced MEP pathway, PeTS4 synthase188[7][18]
α-SantaleneS. cerevisiaeMultilevel metabolic engineering193[5]
(+)-ValenceneS. cerevisiaeCombinatorial engineering (promoter, knockout, tHMG1)157.8[9]
(+)-ZizaeneE. coliFed-batch fermentation with in situ recovery93.4[3]
(+)-AristolocheneE. coliEnhanced MEP pathway, MBP-fusion on synthase50[7][18]
Table 2: Impact of Optimization Strategies on Product Yield
StrategyTarget CompoundFold ImprovementNotesReference
Codon OptimizationVarious Proteins5 to >100-foldHighly dependent on the original codon bias.[23][24][25]
Lower Induction Temp. (37°C to 20°C)(+)-ZizaeneNot quantified, but critical for soluble proteinLowering temperature reduces inclusion body formation and product volatility.[3]
Two-Phase FermentationAmorphadiene~8.5-foldOrganic overlay prevents loss of volatile product.[14]
MBP Fusion Tag(+)-AristolocheneSignificant increaseMaltose-binding protein (MBP) tag improved synthase solubility and expression.[7][18]
ERG9 DownregulationSesquiterpenes~2 to 5-foldRedirects FPP from sterol to sesquiterpene synthesis in yeast.[9]

Experimental Protocols

Protocol 1: this compound Production in E. coli using a Two-Phase Fermentation System

Objective: To produce this compound in an engineered E. coli strain and capture it in an organic solvent overlay.

Materials:

  • Engineered E. coli BL21(DE3) strain harboring a plasmid for this compound synthase expression and a plasmid for MEP pathway enhancement.

  • Terrific Broth (TB) medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • n-Dodecane, sterile.

  • Baffled flasks.

Procedure:

  • Starter Culture: Inoculate a single colony of the engineered E. coli strain into 5 mL of TB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.

  • Main Culture: Inoculate 100 mL of TB medium in a 500 mL baffled flask with the overnight culture to a starting OD600 of 0.1.

  • Growth: Incubate at 37°C with shaking at 220 rpm until the culture reaches an OD600 of 0.6-0.8.

  • Induction and Overlay:

    • Cool the flask to the induction temperature (e.g., 25°C).

    • Add IPTG to a final concentration of 0.2 mM.

    • Aseptically add 20 mL of sterile n-dodecane to the culture (20% v/v).

  • Production Phase: Continue incubation at 25°C, 220 rpm for 48-72 hours.

  • Harvesting: After the incubation period, transfer the culture to a separatory funnel. Allow the layers to separate completely. Collect the top n-dodecane layer, which now contains the this compound.

Protocol 2: Extraction and Quantification of this compound by GC-MS

Objective: To quantify the concentration of this compound in the organic solvent overlay.

Materials:

  • n-Dodecane sample containing this compound (from Protocol 1).

  • Anhydrous sodium sulfate.

  • Internal standard (e.g., (-)-α-cedrene or caryophyllene) solution of known concentration in ethyl acetate.

  • GC vials.

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • HP-5MS or equivalent capillary column (30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation:

    • Take 1 mL of the n-dodecane layer from the fermentation.

    • Dry the sample by passing it through a small column of anhydrous sodium sulfate.

    • In a clean GC vial, combine 990 µL of the dried dodecane (B42187) sample with 10 µL of the internal standard solution. Mix thoroughly.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Hold: Hold at 240°C for 5 min.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-400 m/z.

  • Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a pre-determined calibration curve.

Visualizations

This compound Biosynthetic Pathway

Bicyclogermacrene_Pathway cluster_host Host Central Metabolism cluster_pathway Precursor Pathway cluster_product Product Synthesis G3P Glyceraldehyde-3P MEP MEP Pathway (E. coli) G3P->MEP Pyruvate Pyruvate Pyruvate->MEP AcetylCoA Acetyl-CoA MVA MVA Pathway (Yeast) AcetylCoA->MVA FPP Farnesyl Pyrophosphate (FPP) MEP->FPP Multiple Steps MVA->FPP Multiple Steps BGS This compound Synthase FPP->BGS BGM This compound BGS->BGM Experimental_Workflow A 1. Gene Synthesis & Codon Optimization B 2. Cloning into Expression Vector A->B C 3. Transformation into Host Strain B->C D 4. Fermentation (Two-Phase Culture) C->D E 5. Induction of Expression D->E F 6. Product Capture in Organic Layer E->F G 7. Separation of Organic Phase F->G H 8. Sample Prep for GC-MS (Internal Standard) G->H I 9. GC-MS Analysis & Quantification H->I Troubleshooting_Logic start_node Low this compound Titer q1 Is Synthase Protein Expressed? start_node->q1 decision_node decision_node action_node action_node result_node result_node a1_yes Is Protein Soluble? q1->a1_yes Yes a1_no Verify Vector Sequence & Codon Optimize Gene q1->a1_no No a2_yes Is FPP Precursor Supply Sufficient? a1_yes->a2_yes Yes (Soluble) a2_no Lower Induction Temp & Inducer Concentration a1_yes->a2_no No (Insoluble) a1_no->q1 Re-test a3_no Enhance MEP/MVA Pathway Downregulate Competing Paths a2_yes->a3_no No a3_yes Optimize Fermentation (Media, pH, Temp) a2_yes->a3_yes Yes a2_no->a1_yes Re-test a3_no->a2_yes Re-test end Yield Improved a3_yes->end

References

Technical Support Center: Bicyclogermacrene Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Bicyclogermacrene, a lipophilic sesquiterpene with poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a naturally occurring sesquiterpene, a class of organic compounds with a 15-carbon skeleton.[1] Like many other sesquiterpenes, it is highly lipophilic (fat-soluble) and has very low water solubility.[2] This poor aqueous solubility can lead to precipitation in the aqueous media used for most biological assays, resulting in inaccurate and unreliable data.

Q2: What is the recommended solvent for dissolving this compound for bioassays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound and other lipophilic compounds for in vitro bioassays. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q4: Are there alternative solvents to DMSO?

A4: While DMSO is the preferred choice, other organic solvents like ethanol (B145695), methanol, and acetone (B3395972) can also dissolve this compound. However, their compatibility with specific bioassays and their potential for cytotoxicity at effective concentrations must be carefully evaluated. For instance, ethanol can be used, but like DMSO, its final concentration in the assay should be kept low.

Q5: How can I improve the solubility of this compound in my aqueous assay medium if precipitation occurs?

A5: If you observe precipitation upon diluting your DMSO stock solution into the aqueous medium, consider the following strategies:

  • Stepwise Dilution: Perform serial dilutions of your concentrated stock solution in the assay medium rather than a single large dilution.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 (polysorbate 80), can help to maintain the solubility of lipophilic compounds in aqueous solutions. However, it is important to test the effect of the surfactant on your specific assay, as it may have biological activity of its own.

  • Vortexing and Warming: Gentle vortexing or warming the solution to 37°C can sometimes help to redissolve precipitated compounds.

Troubleshooting Guide

Problem Possible Cause Solution
This compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for the lipophilic nature of this compound.Use a highly polar aprotic solvent like DMSO. For non-biological applications, chloroform (B151607) or other non-polar organic solvents can be effective.
Precipitation occurs when adding the DMSO stock solution to the aqueous assay medium. The aqueous medium cannot maintain the solubility of the highly concentrated this compound from the DMSO stock. The final DMSO concentration may be too low to keep the compound in solution.1. Decrease the final concentration of this compound in the assay. 2. Perform a stepwise dilution of the stock solution into the medium. 3. Increase the final DMSO concentration, ensuring it remains below the toxic level for your cells (typically <0.5%). 4. Consider adding a low concentration of a surfactant like Tween 80 to the assay medium.
Inconsistent or non-reproducible results in bioassays. The compound may not be fully dissolved, leading to inaccurate concentrations in the wells. The compound may be degrading in the solution.1. Visually inspect your stock and working solutions for any signs of precipitation before use. 2. Prepare fresh working solutions from the stock for each experiment. 3. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell toxicity observed in vehicle control wells. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone. Ensure the final solvent concentration in your experiments is below this toxic threshold.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterPractically InsolubleThis compound is a lipophilic compound with very low solubility in aqueous solutions.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions for bioassays.
EthanolSolubleCan be used as an alternative to DMSO, but cytotoxicity should be evaluated.
MethanolSolubleSimilar to ethanol, requires careful evaluation for assay compatibility.
ChloroformSolubleSuitable for non-biological applications such as chemical analysis. Not for bioassays.
AcetoneSolubleCan be used for initial dissolution, but its volatility and potential for reacting with plastics should be considered.
DioxaneSolubleA potential solvent, but its use in biological systems is limited due to toxicity.
Tetrahydrofuran (THF)SolubleSimilar to dioxane, its use in bioassays is not common due to potential toxicity and reactivity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (C₁₅H₂₄) is 204.35 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 204.35 g/mol = 2.0435 mg

  • Weigh the this compound:

    • Tare a sterile amber microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 2.04 mg of this compound into the tube. Record the exact weight.

  • Dissolve in DMSO:

    • Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. For example, if you weighed 2.10 mg, the required DMSO volume is: Volume (mL) = (2.10 mg / 204.35 g/mol ) / 10 mmol/L = 1.028 mL

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Storage:

    • Store the stock solution in tightly sealed amber tubes at -20°C for short-term storage or -80°C for long-term storage.

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Bioassays cluster_prep Stock Solution Preparation cluster_assay Bioassay Preparation cluster_controls Essential Controls weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store dilute Serially Dilute Stock Solution in Assay Medium store->dilute Use Aliquot treat Treat Cells with Working Solution (Final DMSO < 0.5%) dilute->treat incubate Incubate treat->incubate vehicle Vehicle Control (Assay Medium + DMSO) positive Positive Control negative Negative Control (Untreated Cells) analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in bioassays.

Caption: Putative inhibitory effects of this compound on inflammatory pathways.

References

Technical Support Center: Optimization of Bicyclogermacrene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Bicyclogermacrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for modifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound, a sesquiterpene with reactive double bonds, are oxidation and epoxidation. These reactions target the carbon-carbon double bonds within the molecule to introduce new functional groups and create derivatives with potentially enhanced biological activity. This compound is a known precursor for the biomimetic synthesis of various other sesquiterpenoids, such as spathulenol (B192435) and viridiflorol, through oxidative cyclization.[1][2]

Q2: What are some common challenges encountered during the derivatization of this compound?

A2: Researchers may encounter several challenges, including:

  • Low reaction yield: This can be due to suboptimal reaction conditions, reagent degradation, or competing side reactions.

  • Product degradation: this compound and its derivatives can be sensitive to heat, light, and air, leading to degradation through oxidation, isomerization, or polymerization.[3]

  • Difficulty in product purification: The reaction mixture may contain a complex mixture of isomers and byproducts, making the isolation of the desired derivative challenging.

  • Poor regioselectivity: In molecules with multiple reactive sites like this compound, controlling which double bond reacts can be difficult.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[4][5] These methods allow for the identification of starting material, intermediates, and final products, helping to determine the optimal reaction time.

Q4: What are the potential biological activities of this compound derivatives?

A4: this compound derivatives have shown a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][6][7] For instance, the derivative (+)-isobicyclogermacrenal has demonstrated anti-fibrotic activity by inhibiting the TGF-β/Smad signaling pathway.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive or degraded reagents Ensure the purity and activity of your reagents. For example, m-CPBA can degrade over time; it's advisable to use a freshly opened container or titrate to determine its purity. For enzymatic reactions, ensure the enzyme has been stored correctly and has not lost activity.
Suboptimal reaction temperature Optimize the reaction temperature. Some reactions require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. Perform small-scale trials at different temperatures to find the optimum. For enzymatic oxidations, the ideal temperature can vary significantly between enzymes.[9]
Incorrect reaction time Monitor the reaction over time using TLC or GC-MS to determine the point of maximum product formation before significant degradation occurs.[5]
Presence of inhibitors Ensure all glassware is clean and free of any residues from previous reactions that could inhibit the reaction. Solvents should be of high purity and dry, if required by the reaction.
Incorrect stoichiometry Verify the molar ratios of your reactants. An excess of the derivatizing agent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side products.
Issue 2: Formation of Multiple Products or Isomers
Possible Cause Troubleshooting Step
Lack of regioselectivity The choice of reagent and reaction conditions can influence which double bond in this compound reacts. For epoxidation, using a bulky oxidizing agent may favor reaction at the less sterically hindered double bond. The solvent can also play a crucial role in directing the selectivity.
Side reactions Adjusting the reaction temperature can often minimize side reactions. Lowering the temperature may increase selectivity. For oxidations with strong agents like KMnO4, carefully controlling the stoichiometry and temperature is critical to avoid over-oxidation and cleavage of the carbon skeleton.[10][11]
Product isomerization The work-up procedure can sometimes induce isomerization. Ensure that the pH is controlled during extraction and that the product is not exposed to harsh acidic or basic conditions.
Issue 3: Product Degradation During Work-up or Storage
Possible Cause Troubleshooting Step
Oxidation upon exposure to air Handle the reaction mixture and isolated product under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the final product in a tightly sealed container, protected from light.[3]
Thermal instability Avoid excessive heat during solvent removal (rotary evaporation). Use a cold water bath and a suitable vacuum. Store the purified derivative at low temperatures (e.g., -20 °C).
Hydrolysis If the derivative is sensitive to moisture, use anhydrous solvents and store it over a desiccant.

Experimental Protocols

Protocol 1: Epoxidation of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure for the epoxidation of terpenes and can be adapted for this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (ensure purity is >77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the stirred this compound solution at 0 °C over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a hexane/ethyl acetate (B1210297) solvent system). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess peroxide), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude epoxide by column chromatography on silica (B1680970) gel.

Troubleshooting this protocol:

  • Low yield: Ensure the m-CPBA is active. If the reaction is slow, it can be allowed to warm to room temperature, but this may increase side products.

  • Formation of diol: This indicates the presence of water and acid, leading to the opening of the epoxide ring. Ensure anhydrous conditions and quench with bicarbonate to neutralize the m-chlorobenzoic acid byproduct promptly.

Protocol 2: Oxidation of this compound using Potassium Permanganate (B83412) (KMnO₄)

This protocol describes a general method for the dihydroxylation of alkenes and can be adapted for this compound. Careful control of conditions is crucial to avoid over-oxidation.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone (B3395972) and water (as solvent)

  • Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 10:1) in a round-bottom flask. Add a small amount of NaHCO₃ to buffer the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of KMnO₄ (1.2 equivalents) in cold water.

  • Add the KMnO₄ solution dropwise to the vigorously stirred this compound solution. The purple color of the permanganate should disappear as it reacts. The formation of a brown precipitate (MnO₂) will be observed.

  • Monitor the reaction by TLC. The reaction is usually fast (less than 1 hour).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of Na₂SO₃ or NaHSO₃ until the brown precipitate dissolves and the solution becomes colorless.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

Troubleshooting this protocol:

  • Low yield/over-oxidation: The reaction is highly exothermic and sensitive to temperature. Maintain a low temperature throughout the addition of KMnO₄. Using a buffered solution helps to prevent the medium from becoming too basic, which can promote over-oxidation.[10]

  • Difficult purification: The manganese dioxide byproduct can sometimes be difficult to remove. Thorough quenching and filtration may be necessary.

Data Presentation

Table 1: Biological Activities of this compound and its Derivatives
CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC₅₀/MIC)
This compound AntimicrobialBroth MicrodilutionEnterococcus faeciumMIC: 500 µg/mL[6]
AntimicrobialBroth MicrodilutionLysteria monocytogenesMIC: 500 µg/mL[6]
Anti-inflammatoryChemotaxis AssayHuman NeutrophilsIC₅₀: 24.4 µg/mL[6]
AnticholinesteraseEllman's MethodAcetylcholinesterase (AChE)IC₅₀: 26.75 ± 1.03 µg/mL[6]
Spathulenol AntimicrobialBroth MicrodilutionStaphylococcus aureus-[6]
AntimicrobialBroth MicrodilutionCryptococcus neoformansModerate activity at 200 µg/mL[6]
AntimicrobialBroth MicrodilutionEscherichia coliModerate activity at 200 µg/mL[6]
Viridiflorol AntimicrobialBroth MicrodilutionCandida albicansMIC: 125 µg/mL[6]

Mandatory Visualization

TGF-β/Smad Signaling Pathway

The following diagram illustrates the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which can be inhibited by this compound derivatives like (+)-isobicyclogermacrenal, leading to anti-fibrotic effects.[8]

TGF_beta_Smad_Pathway cluster_cell Cell Membrane TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates Bicyclogermacrene_derivative This compound Derivative (e.g., (+)-isobicyclogermacrenal) Bicyclogermacrene_derivative->TBRI Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Fibrotic Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_expression Regulates

Caption: TGF-β/Smad signaling pathway and its inhibition by a this compound derivative.

References

Strategies to prevent Bicyclogermacrene degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Bicyclogermacrene during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, a sesquiterpene, is susceptible to degradation primarily through oxidation. The main factors that accelerate its degradation are exposure to:

  • Oxygen: Atmospheric oxygen can directly react with this compound, leading to the formation of oxidation products.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be visible. However, you might observe a change in the physical appearance of the sample, such as a slight color change or an alteration in its viscosity if it is in a liquid form. The most reliable way to detect degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can reveal the presence of degradation products and a decrease in the purity of this compound.

Q3: What is the main degradation product of this compound?

A3: One of the primary degradation products of this compound is Spathulenol .[1] This is typically formed through the oxidation of this compound. The presence of Spathulenol in your sample is a strong indicator that degradation has occurred.

Troubleshooting Guide: Unexpected Degradation of this compound

If you are observing unexpected degradation of your this compound sample, use the following guide to troubleshoot potential causes and implement corrective actions.

Observation Potential Cause Recommended Action
Appearance of unknown peaks in GC-MS/HPLC analysis, with a corresponding decrease in the this compound peak. Improper Storage Conditions: The sample may have been exposed to oxygen, light, or elevated temperatures.1. Review Storage Protocol: Ensure the sample is stored at or below the recommended temperature (-20°C for long-term storage). 2. Inert Atmosphere: Store under an inert gas like argon or nitrogen to minimize exposure to oxygen. 3. Light Protection: Use amber vials or store in a dark location to protect from light.
Inconsistent experimental results using the same batch of this compound. Stock Solution Degradation: If this compound is stored in solution, the solvent may be promoting degradation.1. Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if storage in solution is necessary. 2. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 3. Storage of Solutions: If short-term storage of a solution is unavoidable, store at -80°C under an inert atmosphere.
Rapid degradation observed even under recommended storage conditions. Presence of Contaminants: The sample may be contaminated with trace metals or other reactive species that can catalyze degradation.1. Purity Check: Re-evaluate the purity of your this compound sample. 2. Solvent Purity: Ensure the solvents used are of high purity and free from peroxides or other reactive impurities.
Degradation during sample preparation for analysis. Thermal Stress or Exposure during Preparation: The sample may be degrading during heating steps (e.g., in the GC injector) or prolonged exposure to ambient conditions.1. Optimize Analytical Method: Lower the injector temperature if possible, and minimize the time the sample is at elevated temperatures. 2. Minimize Exposure: Keep the sample vial capped and on ice as much as possible during preparation.

Strategies for Long-Term Storage

To ensure the long-term stability of this compound, it is crucial to control the storage environment. The following table summarizes recommended storage conditions and the use of stabilizers.

Storage Parameter Condition Rationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Exposure Stored in the dark (e.g., amber vials)Prevents photodegradation.
Form Neat (undiluted) solid or oilMinimizes interactions with solvents that could promote degradation.
Stabilizers Addition of antioxidants (e.g., BHT, BHA, Tocopherol) at low concentrations (e.g., 0.01-0.1%)Scavenge free radicals and inhibit oxidative chain reactions.

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-MS

Objective: To quantify the degradation of this compound and identify degradation products under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of high-purity this compound in amber glass vials.

    • For testing the effect of stabilizers, add the desired antioxidant (e.g., BHT, BHA, or α-tocopherol) to a subset of vials at a concentration of 0.1% (w/w).

    • Half of the vials (with and without stabilizer) should be purged with an inert gas (argon or nitrogen) before sealing.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure, 40°C in an incubator).

  • Time Points:

    • Analyze a vial from each storage condition at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, 6 months).

  • GC-MS Analysis:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program that allows for the separation of this compound from potential degradation products. A typical program might be:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp: 5°C/minute to 240°C.

      • Hold: 10 minutes at 240°C.

    • The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify any new peaks that appear over time as potential degradation products by comparing their mass spectra to libraries (e.g., NIST).

    • Quantify the peak area of this compound and its degradation products at each time point. The percentage of degradation can be calculated relative to the initial concentration at time 0.

Visualizations

Bicyclogermacrene_Degradation_Pathway This compound This compound Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation (O2, Light, Heat) Spathulenol Spathulenol Oxidation_Products->Spathulenol Primary Product

Caption: Potential oxidation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A High-Purity this compound B Aliquot into Amber Vials A->B C Add Stabilizers (Optional) B->C D Purge with Inert Gas C->D E Varied Temp, Light, Atmosphere D->E Store Samples F GC-MS/HPLC Analysis at Time Points E->F Collect Samples G Quantify Degradation F->G H Identify Degradation Products F->H

Caption: Workflow for this compound stability testing.

Troubleshooting_Logic Start Degradation Observed? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Implement_Changes Implement Corrective Actions Start->Implement_Changes No Check_Solution Examine Stock Solution (Solvent, Age) Check_Storage->Check_Solution Check_Purity Verify Sample & Solvent Purity Check_Solution->Check_Purity Optimize_Analysis Optimize Analytical Method Check_Purity->Optimize_Analysis Optimize_Analysis->Implement_Changes

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Refinement of Bicyclogermacrene Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful isolation and refinement of Bicyclogermacrene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural sources is it commonly found? A1: this compound is a bicyclic sesquiterpene, a type of natural organic compound with the molecular formula C15H24.[1][2] It is a volatile compound found in the essential oils of a wide variety of plants.[1] Sources include Matricaria chamomilla (Chamomile), Aegopodium podagraria (Goutweed), Casearia sylvestris, and various species of Lantana, Croton, and Annona.[1][3][4][5] It also serves as a crucial precursor for the biosynthesis of other biologically active compounds.[6]

Q2: What are the primary methods for extracting this compound from plant material? A2: The most common methods rely on extracting the essential oil fraction of the plant. These include:

  • Steam Distillation: A prevalent method that uses steam to vaporize the volatile compounds, which are then condensed and collected.[7][8] This technique is advantageous as it is a clean, environmentally friendly method.[9]

  • Solvent Extraction: This involves using organic solvents to dissolve the essential oils.[7] Techniques vary from simple maceration (soaking in a solvent) to more advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.[10]

  • Supercritical Fluid Extraction (SFE): This method often uses supercritical carbon dioxide as a solvent. It is effective for extracting delicate compounds as it avoids high temperatures and the use of petrochemical residues.[7]

Q3: Which purification techniques are most effective for isolating this compound from a crude extract? A3: After obtaining a crude extract, chromatographic techniques are essential for isolating this compound.[10] Effective methods include:

  • Column Chromatography: Often used as an initial purification step, typically with silica (B1680970) gel as the stationary phase, to separate compounds based on polarity.[3][10]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is used for final purification to achieve high purity.[10] A C18 reversed-phase column is often suitable.[11]

  • High-Speed Counter-Current Chromatography (HSCCC): An all-liquid chromatographic technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.[12][13] It is known for its gentle separation conditions and ability to handle larger sample volumes.[14]

Q4: How can the purity and identity of the isolated this compound be confirmed? A4: A combination of chromatographic and spectroscopic techniques is used. Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental for identifying and quantifying volatile compounds like this compound in an essential oil mixture.[3][15] For purity assessment and structural confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) are indispensable.[10][16]

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Material not properly dried or ground.Ensure plant material is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.[10]
Suboptimal Solvent Choice: The solvent polarity is not ideal for this compound.For sesquiterpenoids, moderately polar solvents like 60-100% alcoholic solutions (e.g., 80% methanol) often provide high yields.[10] Experiment with solvents of varying polarities.[10]
Insufficient Extraction Conditions: Extraction time or temperature is too low.Optimize the duration and temperature of the extraction. For maceration, ensure adequate soaking time with periodic agitation.[10] For heat-assisted methods, use a temperature high enough for efficiency without causing degradation.[10]
Poor Solvent-to-Solid Ratio: Insufficient solvent to fully solubilize the compound.Increase the solvent-to-solid ratio. A common starting point is a 13:1 ratio of solvent to dry plant material.[10]
Low Purity / Presence of Contaminants Compound Degradation: this compound is sensitive to heat, light, or extreme pH.Use low-temperature extraction methods (e.g., cold maceration, SFE).[10][11] Protect samples from light using amber glassware.[11] Ensure the extraction medium is near neutral pH.[11] During solvent evaporation, use a rotary evaporator at a controlled low temperature (e.g., 40-50°C).[10]
Co-extraction of Impurities: Non-target compounds (e.g., lipids, pigments) are extracted along with this compound.Perform a preliminary defatting step with a nonpolar solvent like hexane (B92381) before the main extraction.[10]
Oxidation: this compound may be oxidized during processing to yield compounds like spathulenol.[5]Minimize exposure to air during extraction and purification.[11] Consider working under an inert atmosphere (e.g., nitrogen) if oxidation is a significant issue.
Ineffective Chromatographic Separation Poor Peak Shape / Resolution: Suboptimal stationary or mobile phase.Optimize the stationary and mobile phases for better separation.[10] For HPLC, a C18 column with a methanol/water gradient is a good starting point.[11] For complex mixtures, consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC).[14]
Irreversible Adsorption: The compound binds permanently to the solid support (e.g., silica gel).Consider using a different stationary phase or employ HSCCC, which is a liquid-liquid technique and does not use a solid support.[12]

Quantitative Data Presentation

Table 1: this compound Concentration in Essential Oils from Various Plant Sources

Plant SourcePlant PartExtraction MethodThis compound Concentration (%)
Casearia sylvestris[5]LeavesNot Specified67.2%
Aegopodium podagraria[4]RootsSteam Distillation3.33%
Matricaria chamomilla[3]Not SpecifiedNot Specified1.99%
Campomanesia adamantium[17]Not SpecifiedNot Specified26.8%

Table 2: Comparison of Purification Techniques for Sesquiterpenes

TechniqueStationary PhaseMobile Phase PrincipleAdvantagesCommon Issues
Column Chromatography [3][10]Silica Gel, AluminaPolarity-based separation with organic solvents.Low cost, good for initial cleanup and large-scale separation.Irreversible adsorption, lower resolution for complex mixtures.
Preparative HPLC [10][11]C18 Reversed-PhasePolarity-based separation with solvent gradients (e.g., Methanol/Water).High resolution, high purity, automated.[16]Higher cost, limited sample loading capacity, potential for compound degradation under high pressure.[18]
HSCCC [12][14]None (Liquid-Liquid)Partitioning between two immiscible liquid phases.No irreversible adsorption, high sample loading, gentle conditions.[12]Solvent system selection can be complex and time-consuming.[14]

Experimental Protocols & Visualizations

General Workflow for this compound Isolation

The overall process involves extraction from the raw plant material, followed by one or more purification steps to isolate the target compound, and finally, analysis to confirm purity and identity.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis plant_material Dried & Ground Plant Material extraction Extraction (Steam Distillation or Solvent Extraction) plant_material->extraction crude_extract Crude Essential Oil or Extract extraction->crude_extract column_chrom Initial Purification (e.g., Column Chromatography) crude_extract->column_chrom semi_pure Semi-Purified Fraction column_chrom->semi_pure prep_hplc Final Purification (e.g., Preparative HPLC) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity & Identity Check (GC-MS, HPLC, NMR) pure_compound->analysis

Caption: General workflow for this compound isolation and purification.

Protocol 1: Steam Distillation

This method is suitable for extracting volatile compounds like this compound from plant material.[8]

  • Preparation: Weigh the dried and coarsely ground plant material. Place the material into the biomass flask of the steam distillation apparatus.[8]

  • Apparatus Setup: Fill the boiling flask with distilled water to about two-thirds full and place it on a heating mantle.[8] Assemble the distillation unit, ensuring all ground glass joints are properly sealed.[8]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils.[8]

  • Condensation: The steam and essential oil vapor mixture travels to a water-cooled condenser, where it condenses back into a liquid.[8]

  • Collection: Collect the condensate in a receiving vessel (e.g., a Florentine flask or separatory funnel). The essential oil, being hydrophobic, will form a separate layer from the aqueous condensate (hydrosol).[19]

  • Separation: Carefully separate the upper essential oil layer containing this compound. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.

  • Storage: Store the essential oil in a sealed, airtight amber vial at low temperatures to prevent degradation.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)

UAE uses ultrasonic waves to enhance solvent penetration and reduce extraction time, making it more efficient than simple maceration.[10]

  • Preparation: Place a known amount of finely powdered plant material (e.g., 10 g) into an extraction vessel.

  • Solvent Addition: Add the chosen extraction solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio (e.g., 13:1 v/w).[10]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[10]

  • Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the solid plant residue from the liquid extract.[10] Wash the residue with a small amount of fresh solvent to maximize recovery.[10]

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator at a controlled low temperature (e.g., 40°C) to obtain the crude extract.[10]

  • Storage: Store the crude extract in a sealed vial, protected from light, until further purification.

Troubleshooting Logic for Low Yield

When faced with a low yield of the final purified compound, a systematic approach is needed to identify the bottleneck in the protocol.

G start Low Final Yield of This compound check_crude Is the crude extract yield low? start->check_crude check_purity Is the purity of the crude extract low? check_crude->check_purity No extraction_issue Problem is in the EXTRACTION step. - Check plant material prep - Optimize solvent & ratio - Optimize time & temp check_crude->extraction_issue Yes degradation_issue Compound DEGRADATION is likely. - Use lower temperatures - Protect from light/air - Check pH of solvents check_purity->degradation_issue Yes purification_issue Problem is in the PURIFICATION step. - Optimize chromatography - Check for sample loss - Consider alternative methods check_purity->purification_issue No

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

Bicyclogermacrene: A Comparative Analysis of its Occurrence and Bioactivity Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of Bicyclogermacrene, a naturally occurring sesquiterpene, reveals significant variations in its concentration across different plant species, highlighting its potential as a valuable biomarker and therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a meta-analysis of this compound's prevalence, biological activities, and the experimental protocols for its study, supported by quantitative data from various botanical sources.

This compound is a key intermediate in the biosynthesis of a wide array of other sesquiterpenoids and is recognized for its own distinct biological properties, including antimicrobial and anti-inflammatory effects.[1] Its presence and concentration in plant essential oils can be influenced by factors such as the plant species, geographical location, and harvesting season.

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound in the essential oils of different plants varies considerably. The following table summarizes the percentage of this compound found in several plant species, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant SpeciesFamilyPlant PartThis compound Percentage (%) in Essential OilReference
Cardiopetalum calophyllumAnnonaceaeFresh Leaves26.8[2]
Kielmeyera coriaceaCalophyllaceaeLeaves11.6[3]
Ocotea caudataLauraceaeLeaves8.0[4]
Eupatorium clematideumAsteraceaeLeaves, Stem Barks, Roots8.44 - 16.69[5]
Eugenia pyriformisMyrtaceaeLeavesMajor Component[6]
Juniperus oxycedrusCupressaceaeLeavesNot specified, but present
Morina longifoliaCaprifoliaceaeAerial PartsNot specified, but present[7]

Biological Activities of this compound

This compound has demonstrated notable biological activities, primarily as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity: Essential oils containing this compound have shown efficacy against various microbes.[6] The proposed mechanism of action for many terpenoids involves the disruption of bacterial membrane integrity.[8] For instance, the essential oil of Eugenia pyriformis, where this compound is a major constituent, exhibited moderate inhibition of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[6]

Anti-inflammatory Activity: this compound and related sesquiterpenoids are suggested to exert their anti-inflammatory effects by modulating key signaling pathways.[1] Studies on structurally similar compounds indicate that the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are potential targets.[1][9] These pathways are crucial in the regulation of pro-inflammatory gene expression. The essential oil of Cardiopetalum calophyllum, rich in this compound, exhibited significant anti-inflammatory activity in a chemotaxis model.[2]

Experimental Protocols

The extraction and quantification of this compound from plant materials are critical for accurate comparative analysis. The following are generalized methodologies based on common practices in phytochemical research.

Extraction of Essential Oils by Hydrodistillation

This is a common method for extracting volatile compounds like this compound from plant materials.[10]

  • Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, flowers, stems) is pulverized to increase the surface area for extraction.[10]

  • Hydrodistillation: The powdered plant material is placed in a Clevenger-type apparatus with water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is condensed.[10]

  • Oil Separation: The condensed liquid, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil is separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a cool, dark place.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.[11]

  • Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane) is prepared.[11]

  • GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The components of the oil are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum for each compound.[12] The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a reference standard or with data from spectral libraries like NIST.[13]

  • Quantification: The relative percentage of this compound is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.[11]

Signaling Pathway

The anti-inflammatory activity of sesquiterpenoids like this compound is often attributed to their ability to modulate inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for this compound's action.

G Potential Anti-inflammatory Mechanism of this compound LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates This compound This compound This compound->IKK Inhibition? NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates Gene Pro-inflammatory Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines

References

Bicyclogermacrene: A Comparative Analysis of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial properties of Bicyclogermacrene against other common sesquiterpenes, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of natural product chemistry, microbiology, and drug development in evaluating the potential of this compound as an antimicrobial agent.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and two other prevalent sesquiterpenes, β-caryophyllene and a Germacrene D derivative, are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

MicroorganismThis compoundβ-caryophylleneGermacrene D derivative (6β-cinnamoyloxy-1β-hydroxy-10α-metoxy-3-oxo-germacra-4,5Z-ene)
Gram-Positive Bacteria
Enterococcus faecium500[1]-64[2]
Lysteria monocytogenes500[1]--
Staphylococcus aureus-3 µM (~0.61 µg/mL)64[2]
Gram-Negative Bacteria
Escherichia coliData not available>256-
Pseudomonas aeruginosaData not available>256-
Fungi
Candida albicansData not available>2048[3]-
Trichophyton rubrumData not available--
Epidermophyton floccosumData not available--

Note: The antimicrobial activity of essential oils containing this compound has been reported against some fungi, but specific MIC values for the pure compound are not available.[4][5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial potential of a compound. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of a test compound against bacteria.

1. Preparation of Materials:

  • Test Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are required.

  • Growth Media: Sterile broth appropriate for the test microorganism.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • Add a specific volume of sterile growth medium to all wells of the microtiter plate, except for the first column.

  • Add the test compound stock solution to the first column of wells and perform a two-fold serial dilution by transferring a portion of the solution from one column to the next.

4. Inoculation:

  • Add the prepared microbial inoculum to all wells containing the serially diluted test compound.

  • Include a positive control (inoculum in broth without the test compound) and a negative control (broth only) on each plate.

5. Incubation:

  • Incubate the microtiter plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

6. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the Broth Microdilution Method for determining the Minimum Inhibitory Concentration.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_culture Prepare Microbial Culture inoculation Inoculate with Microbial Suspension prep_culture->inoculation prep_media Prepare Growth Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.

References

Bicyclogermacrene and Its Synthetic Analogs: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of the natural sesquiterpene bicyclogermacrene and its synthetic analogs. This analysis is based on available experimental data for antimicrobial, anti-inflammatory, and cytotoxic activities.

This compound, a naturally occurring bicyclic sesquiterpene found in various plants, serves as a crucial biosynthetic precursor to a wide array of other sesquiterpenoids. Its unique chemical structure has prompted investigations into its pharmacological potential. Concurrently, synthetic chemists have explored analogs of this compound and related bicyclic structures to enhance potency and elucidate structure-activity relationships (SAR). This guide synthesizes the available data to offer a comparative overview.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for the biological activities of this compound, its naturally occurring derivatives, and synthetic analogs of related bicyclic compounds. Direct comparison should be approached with caution, as experimental conditions may vary across different studies.

Table 1: Antimicrobial Activity

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (MIC)Reference
This compoundAntimicrobialBroth MicrodilutionEnterococcus faecium500 µg/mL[1]
This compoundAntimicrobialBroth MicrodilutionListeria monocytogenes500 µg/mL[1]
Spathulenol (B192435) (Natural Derivative)AntimicrobialBroth MicrodilutionCryptococcus neoformansModerately active at 200 µg/mL[1]
Viridiflorol (Natural Derivative)AntimicrobialNot specifiedNot specifiedNot specified
Bicyclomycin (B1666983) Analog (10c)AntimicrobialNot specifiedGram-positive organismsSimilar to bicyclomycin against Gram-negative organisms[2]

Table 2: Anti-inflammatory Activity

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC₅₀)Reference
This compoundAnti-inflammatoryChemotaxis AssayHuman Neutrophils24.4 µg/mL[1]

Table 3: Cytotoxic Activity

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC₅₀)Reference
Germacrone Analog (3a)CytotoxicMTT AssayBel-7402 (Hepatocellular Carcinoma)85.34 µM[3]
Germacrone Analog (3b)CytotoxicMTT AssayBel-7402 (Hepatocellular Carcinoma)72.51 µM[3]
Germacrone Analog (3a)CytotoxicMTT AssayHepG2 (Hepatocellular Carcinoma)75.28 µM[3]
Germacrone Analog (3b)CytotoxicMTT AssayHepG2 (Hepatocellular Carcinoma)68.23 µM[3]
Germacrone Analog (3a)CytotoxicMTT AssayA549 (Lung Carcinoma)92.15 µM[3]
Germacrone Analog (3b)CytotoxicMTT AssayA549 (Lung Carcinoma)85.67 µM[3]
Germacrone Analog (3a)CytotoxicMTT AssayHeLa (Cervical Cancer)88.43 µM[3]
Germacrone Analog (3b)CytotoxicMTT AssayHeLa (Cervical Cancer)79.22 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Broth Microdilution Assay for Antimicrobial Activity

This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[1]

  • Preparation of Inoculum: Microbial strains (bacteria or fungi) are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a suitable broth to a concentration of approximately 10⁵ colony-forming units (CFU)/mL.[1]

  • Preparation of Test Compounds: The compounds are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.[1]

  • Assay Procedure: The assay is conducted in 96-well microtiter plates. Serial dilutions of the test compounds are prepared in the wells containing the growth medium. The microbial inoculum is then added to each well.[1]

  • Incubation: Plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that results in the complete visible inhibition of microbial growth.[1]

Chemotaxis Assay for Anti-inflammatory Activity

This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a key process in inflammation.[1]

  • Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • Assay Procedure: The lower compartment is filled with a chemoattractant (e.g., fMLP). The isolated neutrophils, pre-incubated with the test compound or vehicle control, are placed in the upper compartment.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells is quantified by microscopy or other cell counting methods. The IC₅₀ value, the concentration of the compound that inhibits cell migration by 50%, is then determined.

MTT Assay for Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its analogs are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Biosynthesis of Natural Derivatives

This compound is a key intermediate in the biosynthesis of other sesquiterpenoids like spathulenol and viridiflorol.

Biosynthesis This compound This compound Spathulenol Spathulenol This compound->Spathulenol Oxidation Viridiflorol Viridiflorol This compound->Viridiflorol Hydration/Rearrangement

Biosynthesis of Spathulenol and Viridiflorol.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the biological activity of natural products and their synthetic analogs.

Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Compound This compound & Analogs Antimicrobial Antimicrobial Assay (Broth Microdilution) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (Chemotaxis/Griess) Compound->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity CellLines Cell Lines/ Microorganisms CellLines->Antimicrobial CellLines->AntiInflammatory CellLines->Cytotoxicity MIC Determine MIC Antimicrobial->MIC IC50_inflam Calculate IC50 (Inflammation) AntiInflammatory->IC50_inflam IC50_cyto Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50_cyto

Bioactivity Screening Workflow.

Key Inflammatory and Cancer Signaling Pathways

The anti-inflammatory and cytotoxic effects of many natural products and their synthetic derivatives are often attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways play a central role in regulating gene expression involved in inflammation, cell proliferation, and apoptosis.

SignalingPathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stimuli_NFKB Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli_NFKB->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFKB Nucleus NFkB->Nucleus_NFKB translocates to Gene_NFKB Pro-inflammatory Gene Expression Nucleus_NFKB->Gene_NFKB Stimuli_MAPK Growth Factors, Stress MAPKKK MAPKKK Stimuli_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Nucleus_MAPK Nucleus MAPK->Nucleus_MAPK translocates to Gene_MAPK Gene Expression (Proliferation, Apoptosis) Nucleus_MAPK->Gene_MAPK

NF-κB and MAPK Signaling Pathways.

References

Confirming the Absolute Configuration of Bicyclogermacrene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of the analytical methods used to confirm the absolute configuration of the bicyclic sesquiterpene, bicyclogermacrene, a common natural product and a key intermediate in the biosynthesis of other terpenoids.

The absolute configuration of (+)-bicyclogermacrene has been established as (1R, 10S). This guide will delve into the experimental methodologies that have been pivotal in confirming this stereochemistry, presenting a comparison of their principles, data outputs, and experimental considerations.

Comparison of Analytical Methods for Absolute Configuration Determination

A variety of analytical techniques can be employed to determine the absolute configuration of a chiral molecule like this compound. The choice of method often depends on the nature of the sample, the availability of instrumentation, and whether the configuration is being determined for the first time or confirmed against a known standard. Below is a summary of key methods and their applicability to this compound.

Analytical Method Principle Sample Requirements Data Output Advantages Limitations for this compound
Chiroptical Methods (ECD/VCD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental spectrum is compared with a spectrum predicted by quantum chemical calculations (e.g., DFT) for a known absolute configuration.Pure enantiomer in solution.Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectrum.High sensitivity, requires small sample amounts, provides definitive assignment when coupled with theoretical calculations.Requires access to computational resources and expertise in spectral interpretation.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.Single, high-quality crystal.A complete 3D molecular structure with defined stereochemistry.Provides unambiguous and definitive determination of the absolute configuration.This compound is an oil at room temperature, making crystallization challenging. Derivatization may be necessary to obtain suitable crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy In the presence of a chiral derivatizing agent or a chiral solvating agent, enantiomers are converted into diastereomers or form diastereomeric complexes, which exhibit distinct NMR spectra.Pure enantiomers or a racemic mixture.¹H and ¹³C NMR spectra showing separate signals for each enantiomer's derivative or complex.Widely available instrumentation, provides information on enantiomeric purity.Indirect method, requires the use of chiral auxiliaries, and interpretation can be complex.
Chemical Correlation Chemically transforms the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice-versa, through stereospecific reactions.Sufficient quantity of the compound for chemical reactions.Confirmation of stereochemistry based on the known configuration of the starting material or product.A powerful classical method for establishing stereochemical relationships.Relies on the availability of a suitable reference compound and reactions that proceed with known and reliable stereochemical outcomes.

Experimental Protocols and Data

Chiroptical Methods: ECD and VCD Spectroscopy

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), in conjunction with Density Functional Theory (DFT) calculations, has become a powerful tool for the non-ambiguous determination of absolute configuration.

Experimental Protocol (General):

  • Sample Preparation: A solution of the purified this compound enantiomer is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL for ECD and 10 mg/mL for VCD.

  • Instrumentation: ECD spectra are recorded on a commercial circular dichroism spectrometer. VCD spectra are recorded on a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator.

  • Data Acquisition: Spectra are typically acquired over a specific wavelength range (e.g., 200-400 nm for ECD; 2000-800 cm⁻¹ for VCD) and averaged over multiple scans to improve the signal-to-noise ratio.

  • Computational Modeling: The 3D structure of the this compound enantiomer with a defined absolute configuration is built in silico. Conformational analysis is performed to identify the most stable conformers.

  • Spectral Prediction: Time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum, and DFT is used to calculate the theoretical VCD spectrum for the stable conformers.

  • Comparison: The experimental spectrum is compared to the computationally predicted spectrum. A good match between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.

Expected Data: The experimental ECD and VCD spectra of (+)-bicyclogermacrene would show a mirror-image relationship to the spectra of its enantiomer, (-)-bicyclogermacrene. The comparison of the experimental spectrum of (+)-bicyclogermacrene with the DFT-calculated spectrum for the (1R, 10S) configuration would show a strong correlation, thus confirming the absolute stereochemistry.

X-ray Crystallography

While this compound itself is an oil, its absolute configuration can be unequivocally determined by performing X-ray crystallography on a suitable solid derivative.

Experimental Protocol:

  • Derivatization: this compound is chemically modified to introduce a functional group that facilitates crystallization. For example, a reaction could be performed to create a crystalline diol or a heavy-atom derivative.

  • Crystallization: The derivative is crystallized from a suitable solvent system to obtain single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates. The absolute configuration is determined using the anomalous dispersion effect, often by calculating the Flack parameter.

Expected Data: The X-ray crystallographic analysis of a suitable derivative of (+)-bicyclogermacrene would yield a 3D structural model unequivocally showing the (1R, 10S) absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to differentiate between enantiomers by converting them into diastereomers using a chiral derivatizing agent (CDA), such as Mosher's acid.

Experimental Protocol:

  • Derivatization: The two enantiomers of a this compound derivative (e.g., an alcohol) are reacted separately with a chiral derivatizing agent (e.g., (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to form a pair of diastereomeric esters.

  • NMR Analysis: ¹H and ¹³C NMR spectra of the resulting diastereomers are recorded.

  • Spectral Comparison: The chemical shifts of the protons and carbons in the vicinity of the newly formed chiral center will differ between the two diastereomers. By analyzing these differences, the absolute configuration of the original alcohol can be determined based on established models of the CDA's anisotropic effects.

Expected Data: The ¹H NMR spectra of the diastereomeric Mosher's esters of a this compound derivative would show distinct signals for corresponding protons, allowing for the assignment of the absolute configuration of the stereocenter to which the ester is attached.

Logical Workflow for Configuration Confirmation

The process of confirming the absolute configuration of a chiral molecule like this compound typically follows a logical progression, often involving multiple techniques for unambiguous assignment.

G cluster_0 Initial Investigation cluster_1 Spectroscopic & Computational Analysis cluster_2 Definitive Structural Elucidation cluster_3 Confirmation & Correlation Isolation or Synthesis Isolation or Synthesis Chiral Separation Chiral Separation Isolation or Synthesis->Chiral Separation Chemical Correlation Chemical Correlation Isolation or Synthesis->Chemical Correlation Optical Rotation Optical Rotation Chiral Separation->Optical Rotation Derivatization for Crystallization Derivatization for Crystallization Chiral Separation->Derivatization for Crystallization NMR with Chiral Agents NMR with Chiral Agents Chiral Separation->NMR with Chiral Agents ECD/VCD Spectroscopy ECD/VCD Spectroscopy Optical Rotation->ECD/VCD Spectroscopy Comparison Comparison ECD/VCD Spectroscopy->Comparison DFT Calculations DFT Calculations DFT Calculations->Comparison Assigned Configuration Assigned Configuration Comparison->Assigned Configuration Confirmation X-ray Crystallography X-ray Crystallography Derivatization for Crystallization->X-ray Crystallography Definitive Configuration Definitive Configuration X-ray Crystallography->Definitive Configuration Unambiguous Result Corroborated Configuration Corroborated Configuration NMR with Chiral Agents->Corroborated Configuration Chemical Correlation->Corroborated Configuration

Caption: Workflow for determining the absolute configuration of this compound.

Signaling Pathway for Chiroptical Method

The synergy between experimental chiroptical spectroscopy and theoretical calculations is a powerful approach for determining absolute configuration.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Purified Enantiomer Purified Enantiomer ECD/VCD Measurement ECD/VCD Measurement Purified Enantiomer->ECD/VCD Measurement Experimental Spectrum Experimental Spectrum ECD/VCD Measurement->Experimental Spectrum Comparison Comparison Experimental Spectrum->Comparison Assumed Stereoisomer (e.g., R,S) Assumed Stereoisomer (e.g., R,S) Conformational Search Conformational Search Assumed Stereoisomer (e.g., R,S)->Conformational Search DFT Calculation DFT Calculation Conformational Search->DFT Calculation Calculated Spectrum Calculated Spectrum DFT Calculation->Calculated Spectrum Calculated Spectrum->Comparison Absolute Configuration Confirmed Absolute Configuration Confirmed Comparison->Absolute Configuration Confirmed

Caption: Synergy of experimental and computational chiroptical methods.

A Comparative Guide to the Quantification of Bicyclogermacrene: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Bicyclogermacrene, a sesquiterpene found in various essential oils, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of two common analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

This comparison delves into the experimental protocols and performance data of each method, offering a framework for selecting the most suitable approach for specific research needs. While direct validation data for this compound is not always available in a single comprehensive source, this guide compiles and extrapolates information from the analysis of structurally similar sesquiterpenes to provide a robust comparison.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of sesquiterpenes, including this compound, using GC-MS and GC-FID. These values are compiled from various studies and represent typical performance characteristics.

Performance ParameterGC-MSGC-FID
Linearity (R²) ≥ 0.998[1][2]≥ 0.999[3]
Limit of Detection (LOD) 0.05 µg/L (for sesquiterpenes)[4]2.08 ng/mL (for p-cymene)[5]
Limit of Quantification (LOQ) 0.15 µg/L (for sesquiterpenes)[4]10.39 ng/mL (for p-cymene)[5]
Accuracy (% Recovery) 80.23 – 115.41%[1][2]93.39 – 97.86% (for p-cymene)[5]
Precision (%RSD) Intraday: ≤ 12.03%[1][2]Interday: ≤ 11.34%[1][2]Intraday: 0.66%Interday: 0.13% (for p-cymene)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative experimental protocols for GC-MS and GC-FID analysis of this compound in a sample matrix like essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the instrument.

  • Add an appropriate internal standard (e.g., n-tridecane) to correct for variations in injection volume and instrument response.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound, characteristic ions such as m/z 204, 189, 161, 133, 105, and 91 can be monitored.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time and mass spectrum with a reference standard.

  • Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard solutions.

Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • Sample preparation is similar to the GC-MS method. Dilute the essential oil in a suitable solvent and add an internal standard.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent with an FID detector.

  • Column: DB-5 or equivalent non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Similar to the GC-MS method, for example, start at 60 °C for 2 minutes, then ramp to 240 °C at 3 °C/min, and hold for 5 minutes.

  • Gas Flows for FID: Hydrogen and air flows should be optimized for the specific instrument.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a reference standard.

  • Quantify this compound by creating a calibration curve of the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Method Selection Considerations

  • GC-MS offers higher selectivity and specificity due to the additional information from the mass spectrum, which is particularly useful for complex matrices where co-elution of compounds might occur.[6] It is the preferred method for unambiguous identification.

  • GC-FID is generally more robust, less expensive to operate, and can have a wider linear range.[7] It is a reliable and cost-effective choice for routine quantitative analysis when the identity of the analyte is already confirmed.[8]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the general workflow for this compound quantification and a comparison of the decision points for choosing between GC-MS and GC-FID.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition GC_Injection GC Injection IS_Addition->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Method Selection Flowchart node_rect node_rect Start Start: Need to quantify this compound Complex_Matrix Is the sample matrix complex? Start->Complex_Matrix ID_Confirmed Is the identity of this compound confirmed? Complex_Matrix->ID_Confirmed No GC_MS Choose GC-MS Complex_Matrix->GC_MS Yes High_Sensitivity Is high sensitivity required (trace analysis)? ID_Confirmed->High_Sensitivity Yes ID_Confirmed->GC_MS No Routine_QC Is it for routine QC of a known product? High_Sensitivity->Routine_QC No High_Sensitivity->GC_MS Yes Routine_QC->GC_MS No, for research/development GC_FID Choose GC-FID Routine_QC->GC_FID Yes

Caption: Decision flowchart for selecting between GC-MS and GC-FID.

References

A Comparative Analysis of Bicyclogermacrene and Other Sesquiterpenes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bicyclogermacrene with Other Sesquiterpenes, Supported by Experimental Data.

This compound, a naturally occurring bicyclic sesquiterpene, is a pivotal intermediate in the biosynthesis of a diverse array of sesquiterpenoids. Its unique chemical structure has drawn considerable interest for its potential pharmacological applications. This guide provides a comparative overview of the biological activities of this compound against other prominent sesquiterpenes, namely β-caryophyllene and Germacrene D, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Quantitative Comparison of Biological Activities

The following table summarizes the quantitative data on the biological activities of this compound and other selected sesquiterpenes from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC50/MIC in µg/mL)
This compound AnticancerIn vivoSarcoma 180 (murine tumor)37.3-42.5% tumor growth inhibition[1]
Anti-inflammatoryChemotaxis AssayHuman NeutrophilsIC50: 24.4[2]
β-caryophyllene AnticancerMTT AssayMCF-7 (Breast Cancer)IC50: 10.8 (paclitaxel-resistant)[3]
AnticancerMTT AssayMDA-MB-231 (Breast Cancer)IC50: 4.4 (paclitaxel-resistant)[3]
AnticancerMTT AssayHepa 1c1c7 (Murine Hepatoma)IC50: 63.73[3]
β-caryophyllene oxide AnticancerNot specifiedA549 (Human Lung Cancer)IC50: 124.1[4]
AnticancerNot specifiedMCF-7 (Human Breast Cancer)IC50: 24 µM/mL[4]
AnticancerNot specifiedHepG2 (Human Leukemia)IC50: 3.95 µM[4]
Germacrene D Anti-inflammatoryTPA-induced ear edemaMouse21.18% inhibition (at 1.0 mg/ear)[5]
AntimicrobialNot specifiedBacillus subtilisMIC: 3.06[6]
AntimicrobialNot specifiedProteus sp.MIC: 3.06[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (this compound, β-caryophyllene, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Microbial strains (e.g., Bacillus subtilis, Proteus sp.)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in broth, typically adjusted to a concentration of about 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema

This in vivo assay is a common model for screening topical anti-inflammatory agents.

Materials:

  • Mice

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) as the inflammatory agent

  • Test compounds dissolved in a suitable vehicle (e.g., acetone)

  • Positive control (e.g., a known anti-inflammatory drug)

  • Micrometer or balance for measuring ear swelling

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for a specified period.

  • Compound Application: Topically apply the test compound or vehicle to the inner and outer surfaces of one ear of each mouse.

  • Induction of Inflammation: After a short period (e.g., 30 minutes), apply a solution of TPA to the same ear to induce inflammation.

  • Measurement of Edema: After a set time (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized section from both the treated (inflamed) and untreated ears.

  • Data Analysis: The difference in weight or thickness between the two ear punches is a measure of the edema. The percentage of inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on structurally related sesquiterpenes suggest potential interactions with key inflammatory and cancer-related signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A derivative of this compound, (-)-Isobicyclogermacrenal, has been suggested to exert its anti-inflammatory effects through the modulation of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. Its constitutive activation is implicated in the pathogenesis of various inflammatory diseases and cancers.

NF_kB_Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Gene Expression (Inflammation, Proliferation, Survival) This compound This compound (Proposed) This compound->IKK Inhibits? NFkB_n->Gene

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK cascade is another critical pathway that regulates cellular responses to a variety of external stimuli, including inflammation and proliferation.

MAPK_Signaling cluster_nucleus Nucleus Stimuli External Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus ERK_n ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) Response Cellular Response (Proliferation, Differentiation, Inflammation) Transcription->Response This compound This compound (Proposed) This compound->Raf Inhibits? ERK_n->Transcription

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Test Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Workflow for Broth Microdilution Antimicrobial Assay

Broth_Microdilution_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

References

Validating the Anti-inflammatory Effects of Bicyclogermacrene: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Bicyclogermacrene, a naturally occurring sesquiterpene. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

Executive Summary

This compound has demonstrated noteworthy anti-inflammatory potential in preclinical studies. In vitro evidence points towards its ability to modulate key inflammatory pathways, positioning it as a compound of interest for further investigation. This guide synthesizes available data on its bioactivity, outlines detailed experimental protocols for its evaluation, and contextualizes its effects within established anti-inflammatory signaling cascades.

Performance Comparison of this compound and Derivatives

While extensive comparative data for this compound against a wide range of anti-inflammatory agents is still emerging, existing studies provide valuable insights into its efficacy. The following table summarizes the quantitative data on the biological activities of this compound and its related derivatives.[1] It is important to note that direct comparison of values should be approached with caution, as experimental conditions may vary between studies.[1]

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC50/MIC)
This compound Anti-inflammatory Chemotaxis Assay Human Neutrophils IC50: 24.4 µg/mL [1]
This compoundAntimicrobialBroth MicrodilutionEnterococcus faeciumMIC: 500 µg/mL[1]
This compoundAntimicrobialBroth MicrodilutionLysteria monocytogenesMIC: 500 µg/mL[1]
This compoundAnticholinesteraseEllman's MethodAcetylcholinesterase (AChE)IC50: 26.75 ± 1.03 µg/mL[1]
SpathulenolAntimicrobialBroth MicrodilutionStaphylococcus aureus-[1]
ViridiflorolAntimicrobialBroth MicrodilutionCryptococcus neoformansModerate activity at 200 µg/mL[1]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of sesquiterpenoids like this compound are often attributed to their modulation of critical signaling pathways. Based on studies of related compounds, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prime targets for investigation.[2]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for regulating the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS)

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial regulator of cellular responses to inflammatory stimuli.[2]

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Nucleus Nucleus TranscriptionFactors->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression

Caption: General overview of the MAPK signaling cascade.

Experimental Protocols for In Vitro Validation

A battery of in vitro assays is essential for comprehensively validating the anti-inflammatory activity of this compound. The following are detailed methodologies for key experiments.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for 24 hours.[3]

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4]

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay

Objective: To quantify the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Similar to the NO production assay, macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured, treated with this compound, and stimulated with LPS.[5][6]

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition for each concentration of this compound is calculated, and IC50 values are determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the direct inhibitory activity of this compound on the COX-2 enzyme.

Methodology:

  • Assay Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured.[2]

  • Procedure: The assay is typically performed using a commercial COX-2 inhibitor screening kit.

  • Reaction Mixture: The reaction mixture includes purified COX-2 enzyme, a heme cofactor, a chromogenic substrate, and arachidonic acid.

  • Inhibition Measurement: this compound at various concentrations is added to the reaction mixture, and the rate of the reaction is monitored spectrophotometrically.

  • Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of an anti-inflammatory compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation data_collection Data Collection incubation->data_collection no_assay NO Assay (Griess Reagent) data_collection->no_assay cytokine_assay Cytokine Assay (ELISA) data_collection->cytokine_assay cox_assay COX-2 Assay (Enzymatic) data_collection->cox_assay analysis Data Analysis (IC50 Determination) no_assay->analysis cytokine_assay->analysis cox_assay->analysis end End analysis->end

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent. The available data, particularly its inhibitory effect on neutrophil chemotaxis, warrants further in-depth investigation. By employing the standardized in vitro assays detailed in this guide, researchers can systematically elucidate its mechanism of action and quantify its potency. Future studies should focus on generating comprehensive dose-response curves for the inhibition of key inflammatory mediators and exploring its effects on the NF-κB and MAPK signaling pathways to fully validate its therapeutic potential.

References

A Head-to-Head Comparison of Bicyclogermacrene Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. Bicyclogermacrene, a sesquiterpene with promising biological activities, is found in the essential oils of various plants. The choice of extraction method can significantly impact the yield, purity, and ultimately the economic viability of isolating this valuable compound. This guide provides a head-to-head comparison of common extraction techniques for this compound, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of three primary extraction methods for obtaining essential oils rich in sesquiterpenes like this compound. While specific quantitative data for this compound is often embedded within the broader essential oil yield, this comparison provides a strong indication of the relative efficacy of each technique.

Extraction MethodPrincipleTypical Yield of Essential OilPurity of this compound (% in EO)Extraction TimeSolvent UsedTemperatureAdvantagesDisadvantages
Steam Distillation (SD) Co-distillation of volatile compounds with steam.0.1 - 2.0% (v/w)Moderate to High2 - 6 hoursWater100°CLow cost, simple setup, environmentally friendly.[1]High temperatures can cause thermal degradation of some compounds, longer extraction times.[1]
Solvent Extraction (SE) Dissolving essential oils in an organic solvent.1.0 - 5.0% (w/w)High6 - 24 hoursHexane, Ethanol, Dichloromethane20 - 70°CHigh yield, effective for a wide range of compounds.Use of potentially toxic organic solvents, requires solvent removal step, risk of solvent residue.[2][3]
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO2) as the solvent.0.5 - 4.0% (w/w)Very High1 - 4 hoursSupercritical CO231 - 60°CHigh selectivity, no solvent residue, low operating temperatures preserve compound integrity.[4][5]High initial equipment cost, requires technical expertise.[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired scale of extraction.

Steam Distillation (SD)

This method is widely used due to its simplicity and cost-effectiveness.

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) to a moisture content of 10-15%. Grind the dried material to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place 100 g of the powdered plant material into the distillation flask. Add distilled water to the flask until the plant material is fully submerged.

  • Distillation: Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile this compound.

  • Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies. The immiscible essential oil and water are collected in the separator of the Clevenger apparatus.

  • Separation and Drying: The essential oil, being less dense than water, will form a layer on top. Carefully separate the oil from the water. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Quantification: Analyze the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound.

Solvent Extraction (SE)

Solvent extraction is known for its high efficiency in extracting a broad range of compounds.

Protocol:

  • Plant Material Preparation: Dry and grind the plant material as described for steam distillation.

  • Extraction: Place 50 g of the powdered plant material in a Soxhlet apparatus. Add 300 mL of a suitable solvent (e.g., n-hexane for non-polar compounds like this compound) to the round-bottom flask.

  • Reflux: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble, extracting the desired compounds. The process is allowed to continue for 6-8 hours, ensuring multiple cycles of extraction.

  • Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude essential oil.

  • Purification (Optional): The crude extract can be further purified using column chromatography to isolate this compound.

  • Quantification: Use GC-MS to analyze the composition and purity of the extracted this compound.

Supercritical Fluid Extraction (SFE)

SFE is a modern, green technology that offers high selectivity and purity.

Protocol:

  • Plant Material Preparation: Dry and grind the plant material to a fine powder.

  • Apparatus Setup: Load the ground plant material (e.g., 100 g) into the extraction vessel of a supercritical fluid extractor.

  • Extraction Parameters: Set the extraction conditions. For this compound, typical parameters would be:

    • Pressure: 100-250 bar

    • Temperature: 40-60°C

    • CO2 flow rate: 20-30 g/min

  • Extraction Process: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then passes through the extraction vessel, dissolving the this compound.

  • Separation and Collection: The CO2-extract mixture is then depressurized in a separator, causing the CO2 to return to its gaseous state and the this compound to precipitate. The extract is collected from the separator.

  • Quantification: The collected extract is analyzed by GC-MS to determine the yield and purity of this compound.[5]

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Plant Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis Plant Plant Source (e.g., Lantana camara) Drying Drying Plant->Drying Grinding Grinding Drying->Grinding SD Steam Distillation Grinding->SD SE Solvent Extraction Grinding->SE SFE Supercritical Fluid Extraction Grinding->SFE Separation Separation/Solvent Removal SD->Separation SE->Separation SFE->Separation Purification Purification (Optional) Separation->Purification GCMS GC-MS Analysis Purification->GCMS Quantification Quantification of This compound GCMS->Quantification end end Quantification->end Final Product

Caption: General experimental workflow for this compound extraction.

Bicyclogermacrene_Signaling_Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_antimicrobial Antimicrobial Action This compound This compound Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) This compound->Pro_inflammatory_Mediators Inhibition Cell_Membrane_Disruption Cell Membrane Disruption This compound->Cell_Membrane_Disruption Induction Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Microbe Microbial Cell (Bacteria, Fungi) Microbe->Cell_Membrane_Disruption Microbial_Death Microbial Death Cell_Membrane_Disruption->Microbial_Death

Caption: Putative signaling pathways for this compound's biological activity.

References

The Bicyclogermacrene Scaffold: A Comparative Guide to Structure-Activity Relationships of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclogermacrene, a naturally occurring bicyclic sesquiterpene, has emerged as a promising scaffold in drug discovery due to the diverse biological activities exhibited by its derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antimicrobial, anti-inflammatory, cytotoxic, and anticholinesterase activities. The information presented herein is supported by quantitative experimental data and detailed methodologies to facilitate further research and development in this area.

Performance Comparison of this compound Derivatives

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of functional groups on its unique bicyclic core. The following table summarizes the quantitative data for key derivatives, providing a basis for understanding their structure-activity relationships.

CompoundDerivative ClassModificationBiological ActivityAssayTarget Organism/Cell LineResult (IC₅₀/MIC in µg/mL)
This compound Sesquiterpene HydrocarbonParent CompoundAntimicrobialBroth MicrodilutionEnterococcus faecium, Lysteria monocytogenes500[1]
Anti-inflammatoryChemotaxis AssayHuman Neutrophils24.4[1]
AnticholinesteraseEllman's MethodAcetylcholinesterase (AChE)26.75 ± 1.03[1]
Spathulenol (B192435) Aromadendrane SesquiterpenoidHydroxylation at C10AntimicrobialBroth MicrodilutionStaphylococcus aureusModerate activity at 200[1]
AntimicrobialBroth MicrodilutionCryptococcus neoformansModerate activity at 200[1]
Anti-inflammatoryLOX & COX Inhibition-IC₅₀: 32.63 (LOX), Selective COX-1 inhibition
ImmunomodulatoryLymphocyte ProliferationActivated LymphocytesIC₅₀: 85.4 ± 11.08
Viridiflorol Aromadendrane SesquiterpenoidHydroxylation at C10 (epimer of Spathulenol)CytotoxicMTT AssayDaoy, MCF-7, A549IC₅₀: 0.1 µM (Daoy), 10 µM (MCF-7), 30 µM (A549)
Anti-inflammatoryCarrageenan-induced paw edemaMiceInhibition at 3 and 30 mg/kg
Antimycobacterial-Mycobacterium tuberculosisModerate activity
Aromadendrene Aromadendrane SesquiterpenoidIsomer of this compoundUterus-Relaxant-Rat UterusActive
Ledene Aromadendrane SesquiterpenoidIsomer of this compoundUterus-Relaxant-Rat UterusActive
Globulol Aromadendrane SesquiterpenoidDihydroxylated derivativeUterus-Relaxant-Rat UterusActive

Structure-Activity Relationship Insights

The data presented above, though not exhaustive, allows for the deduction of several key structure-activity relationships for this compound derivatives:

  • Hydroxylation: The introduction of a hydroxyl group, as seen in spathulenol and viridiflorol, appears to be crucial for enhancing certain biological activities. For instance, while this compound itself shows moderate anti-inflammatory activity, its hydroxylated derivatives exhibit potent anti-inflammatory and cytotoxic effects. The stereochemistry of the hydroxyl group also plays a role, as evidenced by the different activity profiles of the epimers spathulenol and viridiflorol.

  • Oxygenation: In general, oxygenated derivatives of the aromadendrane skeleton, including alcohols and diols, tend to exhibit a broader range of biological activities compared to the parent hydrocarbon, this compound.[2]

  • Isomerism: The isomeric forms of the this compound skeleton, such as aromadendrane and ledene, also display biological activity, suggesting that the core bicyclic structure is a key pharmacophore.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a range of microorganisms.[1]

1. Preparation of Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates.
  • Colonies are used to prepare a microbial suspension, which is then adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Preparation of Test Compounds:

  • This compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
  • Serial twofold dilutions of the stock solutions are prepared in CAMHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.
  • A growth control well (broth and inoculum) and a sterility control well (broth only) are included.
  • The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cells are seeded into a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.
  • Cells are incubated for a specified period (e.g., 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.
  • The plate is incubated for 1.5 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of DMSO to each well.
  • The plate is incubated for 15 minutes with shaking.

5. Absorbance Measurement:

  • The absorbance is measured on a microplate reader at a wavelength of 492 nm. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant.

1. Cell Preparation:

  • Human neutrophils are isolated from peripheral blood.
  • Cells are resuspended in a suitable buffer.

2. Assay Setup:

  • A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
  • The lower chamber is filled with a chemoattractant (e.g., fMLP).
  • The upper chamber is filled with the cell suspension, pre-incubated with different concentrations of the test compounds.

3. Incubation:

  • The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant.

4. Cell Quantification:

  • After incubation, the number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy.

5. Data Analysis:

  • The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence and absence of the test compounds. The IC₅₀ value is then determined.

Anticholinesterase Activity: Ellman's Method

Ellman's method is a rapid and sensitive colorimetric assay to measure acetylcholinesterase (AChE) activity.[1]

1. Reaction Mixture Preparation:

  • In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.
  • The AChE enzyme solution is added to the wells.

2. Pre-incubation:

  • The plate is pre-incubated to allow the test compound to interact with the enzyme.

3. Initiation of Reaction:

4. Absorbance Measurement:

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

5. Calculation of Inhibition:

  • The percentage of inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Bicyclogermacrene_Derivatives_SAR This compound This compound (Parent Scaffold) Hydroxylation Hydroxylation (e.g., at C10) This compound->Hydroxylation Isomerization Isomerization This compound->Isomerization Spathulenol_Viridiflorol Spathulenol / Viridiflorol (Hydroxylated Derivatives) Hydroxylation->Spathulenol_Viridiflorol Aromadendrane_Ledene Aromadendrane / Ledene (Isomeric Scaffolds) Isomerization->Aromadendrane_Ledene Oxygenation Further Oxygenation (e.g., Diols) Globulol Globulol (Dihydroxylated Derivative) Oxygenation->Globulol Spathulenol_Viridiflorol->Oxygenation Increased_Activity Enhanced Biological Activity (Anti-inflammatory, Cytotoxic) Spathulenol_Viridiflorol->Increased_Activity Aromadendrane_Ledene->Increased_Activity Globulol->Increased_Activity

Caption: Structure-activity relationship overview for this compound derivatives.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound Derivatives incubate1->add_compound incubate2 Incubate (e.g., 72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (1.5h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize measure Measure Absorbance (492 nm) solubilize->measure analyze Calculate Cell Viability (IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Independent Verification of Bicyclogermacrene's Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathway of bicyclogermacrene with the closely related pathway of germacrene A. It includes supporting experimental data, comprehensive protocols for key experiments, and visual diagrams to elucidate the molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating terpenoid biosynthesis and its potential applications in drug development.

Introduction to this compound and its Biosynthesis

This compound is a bicyclic sesquiterpene hydrocarbon that serves as a key intermediate in the biosynthesis of a wide array of more complex sesquiterpenoids, some of which exhibit significant biological activities.[1] Its biosynthesis begins with the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP), which is cyclized by the enzyme this compound synthase.[2][3] The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic bicyclic structure of this compound.[4] Subsequent enzymatic modifications, often by cytochrome P450 monooxygenases, can further diversify the molecular scaffold, leading to a rich variety of natural products.[4]

Comparative Analysis: this compound vs. Germacrene A Biosynthesis

A valuable comparison can be drawn between the biosynthesis of this compound and that of germacrene A, another key sesquiterpene intermediate. Both pathways start from the same precursor, FPP, and are catalyzed by terpene synthases (TPSs), but they yield distinct cyclic products due to differences in the cyclization cascades.

Enzymatic Performance Comparison

The efficiency and substrate affinity of the enzymes responsible for the synthesis of this compound and germacrene A are critical parameters for understanding their biological roles and for potential bioengineering applications. The following table summarizes the kinetic parameters of a recently characterized this compound synthase (JeSTS4) and several germacrene A synthases (GAS).

EnzymeOrganismProduct(s)Km (µM)kcat (s-1)kcat/KM (mM-1s-1)Optimal pH
This compound Synthase
JeSTS4Jungermannia exsertifoliaThis compound13.07 ± 3.31.94 x 10-21.48-
Germacrene A Synthase
GAS (from roots)Cichorium intybus(+)-Germacrene A6.6--~6.7
CiGASshCichorium intybus(+)-Germacrene A3.25.97 x 10-61.87~6.8
CiGASloCichorium intybus(+)-Germacrene A6.93.86 x 10-60.56~6.8

Data for JeSTS4 from ACS Catalysis, 2022. Data for Cichorium intybus GAS from Plant Physiology, 1998 and Plant Physiology, 2002.

Biosynthetic Pathway Comparison

The divergence between the this compound and germacrene A pathways occurs after the initial ionization of FPP. The conformation of the resulting carbocation intermediate within the enzyme's active site dictates the subsequent cyclization steps.

Bicyclogermacrene_vs_Germacrene_A_Pathway cluster_0 Common Precursor cluster_1 This compound Pathway cluster_2 Germacrene A Pathway FPP Farnesyl Pyrophosphate (FPP) BGS This compound Synthase FPP->BGS GAS Germacrene A Synthase FPP->GAS Farnesyl_Cation_B Farnesyl Cation BGS->Farnesyl_Cation_B Germacryl_Cation_B Germacryl Cation Farnesyl_Cation_B->Germacryl_Cation_B 1,10-cyclization This compound This compound Germacryl_Cation_B->this compound 1,6-cyclization & deprotonation Farnesyl_Cation_G Farnesyl Cation GAS->Farnesyl_Cation_G Germacradienyl_Cation (E,E)-Germacradienyl Cation Farnesyl_Cation_G->Germacradienyl_Cation 1,10-cyclization Germacrene_A Germacrene A Germacradienyl_Cation->Germacrene_A deprotonation

Caption: Comparison of this compound and Germacrene A biosynthetic pathways.

Experimental Protocols for Pathway Verification

The elucidation and verification of biosynthetic pathways rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Terpene Synthases in E. coli

This protocol describes the expression of a candidate terpene synthase gene in Escherichia coli for subsequent characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series)

  • Candidate terpene synthase cDNA

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Gene Cloning: The open reading frame of the candidate terpene synthase is PCR-amplified and cloned into the multiple cloning site of an appropriate expression vector. The construct is then transformed into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

  • Transformation of Expression Host: The verified plasmid is transformed into an E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Protein Purification: The soluble protein is purified from the clarified lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

Heterologous_Expression_Workflow cluster_0 Gene Cloning and Transformation cluster_1 Protein Expression and Purification Cloning Clone Gene into Expression Vector Transformation Transform E. coli Expression Strain Cloning->Transformation Culture Culture Transformed E. coli Transformation->Culture Induction Induce Protein Expression with IPTG Culture->Induction Harvest Harvest and Lyse Cells Induction->Harvest Purification Purify Terpene Synthase Harvest->Purification

Caption: Workflow for heterologous expression of terpene synthases.

In Vitro Enzyme Assay

This protocol is for determining the activity and product profile of a purified terpene synthase.

Materials:

  • Purified terpene synthase

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

  • (2E,6E)-Farnesyl pyrophosphate (FPP) substrate

  • Organic solvent for extraction (e.g., hexane (B92381) or pentane)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Reaction Setup: In a glass vial, combine the purified enzyme with the assay buffer.

  • Initiate Reaction: Start the reaction by adding FPP to a final concentration typically in the low micromolar range.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane) and vortexing vigorously.

  • Sample Preparation for Analysis: Centrifuge the mixture to separate the phases and carefully transfer the organic layer containing the terpene products to a new vial for GC-MS analysis.

Isotopic Labeling Studies for Mechanistic Verification

Isotopic labeling is a powerful technique to trace the fate of atoms through a biosynthetic pathway and to elucidate reaction mechanisms. For sesquiterpene biosynthesis, deuterated or 13C-labeled FPP precursors are commonly used.

Example Application: Verification of the this compound Cyclization Cascade

To verify the proposed cyclization mechanism of this compound synthase, one could use stereospecifically deuterated FPP. For instance, using (1R)-[1-2H]FPP and (1S)-[1-2H]FPP would help determine the stereochemistry of the initial C1-C10 cyclization. The position of the deuterium (B1214612) label in the final this compound product can be determined by mass spectrometry and NMR spectroscopy. The presence or absence of the label at specific positions provides direct evidence for the proposed carbocation rearrangements and deprotonation steps.

Experimental Workflow:

  • Synthesis of Labeled Precursor: Synthesize the desired isotopically labeled FPP analog.

  • In Vitro Enzyme Assay: Perform the in vitro enzyme assay as described in section 3.2, using the labeled FPP as the substrate.

  • Product Analysis: Analyze the extracted products by GC-MS to determine the mass shift due to the incorporated isotope. For detailed positional information, purify the labeled product and analyze it by 1H and 13C NMR spectroscopy.

Isotopic_Labeling_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Labeled_FPP Synthesize Isotopically Labeled FPP Assay In Vitro Enzyme Assay with Labeled FPP Labeled_FPP->Assay Enzyme Purify Terpene Synthase Enzyme->Assay Extraction Extract Terpene Products Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS NMR NMR Spectroscopy Extraction->NMR

Caption: Experimental workflow for isotopic labeling studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Terpenes

GC-MS is the primary analytical technique for the identification and quantification of volatile terpene products.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp to a high temperature (e.g., 250-300°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode for identification by comparison of mass spectra to libraries (e.g., NIST, Wiley) and by comparison of retention times to authentic standards.

Conclusion

The independent verification of the this compound biosynthetic pathway can be robustly achieved through a combination of heterologous expression of the candidate synthase, in vitro enzymatic assays, and detailed mechanistic studies using isotopically labeled precursors. By comparing its formation to that of the well-characterized germacrene A, researchers can gain deeper insights into the subtle structural features of terpene synthases that dictate product specificity. The experimental protocols and comparative data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the vast chemical diversity generated by these fascinating enzymes.

References

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal properties of Bicyclogermacrene and structurally related sesquiterpenoid compounds. The information presented is collated from various scientific studies to facilitate research and development of novel, plant-derived insecticides.

Overview of this compound

This compound is a bicyclic sesquiterpene commonly found in the essential oils of a wide variety of plants. As a natural secondary metabolite, it plays a role in plant defense mechanisms against herbivores and pathogens. Its volatile nature and lipophilic properties make it a candidate for investigation as a fumigant and contact insecticide. While data on the isolated compound is limited, the insecticidal activity of essential oils containing significant amounts of this compound suggests its potential contribution to overall toxicity.

Comparative Quantitative Data

The following table summarizes the insecticidal activity of essential oils containing this compound and various related terpenoid compounds against several insect pests. The data is presented as Median Lethal Concentration (LC₅₀) for fumigant/larvicidal assays and Median Lethal Dose (LD₅₀) for contact toxicity assays.

Compound/Essential OilTarget InsectAssay TypeLC₅₀ / LD₅₀ ValueCitation
This compound-Containing Oils
Eugenia punicifolia Oil (Goias)Aedes aegypti (Larvae)LarvicidalLC₅₀: 85.53 µg/mL[1]
Eugenia punicifolia Oil (Minas Gerais)Aedes aegypti (Larvae)LarvicidalLC₅₀: 91.52 µg/mL[1]
Related Sesquiterpenoids
Germacrone (B1671451)Culex quinquefasciatus (Larvae)LarvicidalNot specified[2]
Germacrone Derivative (Epoxyeudesmene 24)Hyalomma lusitanicum (Tick)Acaricidal4x more active than Germacrone[2]
Germacrene DAedes aegypti (Larvae)LarvicidalNot specified[1]
(Z)-CaryophylleneAedes aegypti (Larvae)LarvicidalNot specified[1]
δ-CadineneAedes aegypti (Larvae)LarvicidalLC₅₀: 9.03 µg/mL[3]
Monoterpenoids (for comparison)
(+)-PulegoneMusca domesticaFumigantLC₅₀: 0.26 µL/L[4]
CuminaldehydeMusca domesticaFumigantLC₅₀: 0.60 µL/L[4]
ThymolMusca domesticaTopical ContactLD₅₀: 41.1 µ g/fly [5]
EugenolMusca domesticaTopical ContactLD₅₀: 89.5 µ g/fly [5]
α-PineneTribolium castaneumFumigantLC₅₀: 1.43 µL/mL air (12h)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of insecticidal activity studies. The following are generalized protocols based on the cited literature for fumigant and contact toxicity assays.

3.1. Fumigant Toxicity Assay

This method is used to assess the toxicity of volatile compounds against insects, particularly stored-product pests.[7][8][9]

  • Preparation: A specific amount of the test compound (e.g., essential oil or isolated sesquiterpene) is applied to a filter paper.

  • Exposure Chamber: The treated filter paper is placed inside a sealed container (e.g., a glass jar or vial) of a known volume. The paper is typically attached to the lid or placed in a small holder to avoid direct contact with the insects.

  • Insect Introduction: A predetermined number of adult insects (e.g., 10-20) are introduced into the container. A control group is prepared using a filter paper treated only with the solvent.

  • Incubation: The containers are sealed and maintained under controlled conditions (e.g., 25-27°C and 60-70% relative humidity) for a specified duration (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the exposure period, the number of dead insects is counted. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Mortality rates are calculated and corrected for any deaths in the control group (using Abbott's formula). The data is then subjected to probit analysis to determine the LC₅₀ value, which is the concentration required to kill 50% of the test population.

3.2. Contact Toxicity Assay (Topical Application)

This method evaluates the toxicity of a substance through direct contact with the insect's cuticle.[5][10]

  • Preparation of Solutions: The test compounds are dissolved in a suitable solvent (e.g., acetone) to create a range of concentrations.

  • Insect Immobilization: Adult insects (e.g., houseflies) are briefly immobilized, often by chilling them or using gentle suction.

  • Application: A precise volume (typically 1 µL) of the test solution is applied to a specific part of the insect's body, usually the dorsal thorax, using a micro-applicator. Control insects are treated with the solvent alone.

  • Observation: After treatment, the insects are transferred to clean containers with access to food and water. They are kept under controlled environmental conditions.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24 and 48 hours post-treatment).

  • Data Analysis: The LD₅₀ value—the dose required to kill 50% of the test population—is calculated from the mortality data using probit analysis.

Visualizing Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the insecticidal activity of natural compounds.

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Source Material (e.g., Plant Leaves) B Essential Oil Extraction A->B C Compound Isolation (e.g., Chromatography) B->C D Test Solutions Preparation C->D F Exposure (Fumigant/Contact) D->F E Insect Rearing E->F G Incubation (Controlled Conditions) F->G H Mortality Assessment G->H I Probit Analysis H->I J Determine LC50 / LD50 I->J K K J->K Publish Results

Caption: Workflow for Insecticidal Bioassay.

Potential Neurological Targets of Sesquiterpenoids

Many plant-derived essential oils and their constituents, including sesquiterpenoids, exert their insecticidal effects by targeting the insect's nervous system. The diagram below illustrates several potential molecular mechanisms of action.[11]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_terpenoid cluster_result Signal Nerve Signal Vesicles Neurotransmitter Vesicles (ACh, Octopamine, GABA) Signal->Vesicles triggers release NT Neurotransmitters Vesicles->NT release Receptor Receptors (nAChR, OctR, GABAR) Response Normal Postsynaptic Response Receptor->Response activates Disruption Signal Disruption (Hyperexcitation/Paralysis) Receptor->Disruption AChE Acetylcholinesterase (AChE) AChE->NT degrades ACh AChE->Disruption NT->Receptor binds Terpenoid Sesquiterpenoid (e.g., this compound) Terpenoid->Receptor Modulation (Blockage/Allosteric) Terpenoid->AChE Inhibition

Caption: Potential Neurotoxic Mechanisms of Action.

Structure-Activity Relationship and Conclusion

The insecticidal potential of sesquiterpenoids like this compound is influenced by their chemical structure. The presence of functional groups, the arrangement of double bonds, and the overall molecular shape contribute to their ability to interact with biological targets in insects. For instance, studies on germacrone derivatives have shown that modifications like epoxidation can significantly alter biological activity, in one case increasing acaricidal effects fourfold and in another, boosting antifeedant potency against a specific aphid species by a thousand times.[2]

While this compound itself requires more targeted investigation, the activity of essential oils in which it is a major component points to its likely role as a bioactive agent.[1] The broader family of sesquiterpenoids demonstrates a wide range of insecticidal, antifeedant, and repellent properties. Their complex modes of action, often involving multiple targets within the insect nervous system, may reduce the likelihood of rapid resistance development compared to synthetic insecticides with single sites of action.[11][12]

Future research should focus on isolating this compound and its isomers to conduct direct bioassays against a wider range of pests. Furthermore, synergistic effects with other terpenoids and the synthesis of novel derivatives based on its carbon skeleton represent promising avenues for the development of new, effective, and potentially more sustainable insect control agents.

References

Bicyclogermacrene's Role in Plant-Insect Interactions: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclogermacrene, a bicyclic sesquiterpene hydrocarbon, is a volatile organic compound emitted by a wide variety of plants. It plays a significant role in mediating interactions between plants and insects, acting as both a repellent and an attractant depending on the insect species and ecological context. This guide provides a comparative analysis of this compound's function in plant-insect interactions, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. We will explore its efficacy in comparison to other semiochemicals and delve into the underlying biological mechanisms.

Performance Comparison of this compound and Alternatives

The effectiveness of this compound as an insect repellent or attractant is often compared to other naturally occurring sesquiterpenes and the synthetic repellent DEET. While comprehensive dose-response data for pure this compound across a wide range of insects is still an active area of research, existing studies on essential oils rich in this compound and related sesquiterpenes provide valuable insights. Germacrene D, another prominent sesquiterpene, is frequently studied alongside this compound due to their structural similarity and co-occurrence in many plant species.[1][2]

Compound/ProductTarget Insect(s)Observed EffectEfficacy Comparison (Qualitative)Reference(s)
This compound Mosquito larvae (e.g., Aedes aegypti, Anopheles stephensi)LarvicidalEffective, but specific LC50 values for the pure compound are not widely reported.Found in essential oils with demonstrated larvicidal properties.
Various herbivorous insectsRepellent/DeterrentOften found in essential oils that exhibit repellent properties. Its individual contribution can be significant.[2]
Germacrene D Aphids, Beetles, Tobacco budworm (Heliothis virescens)Repellent (aphids, beetles), Attractant (H. virescens)Shows a dual role, acting as a repellent for some species and an attractant for others. Often more abundant than this compound in essential oils.[1][3][1][2][3]
DEET (N,N-Diethyl-meta-toluamide) Wide range of biting insects (e.g., mosquitoes, ticks)RepellentConsidered the "gold standard" for insect repellents due to its broad-spectrum efficacy and persistence.[4][5][6][4][5][6]
Essential Oils (Containing this compound) Various insectsRepellent, Larvicidal, AntifeedantEfficacy varies greatly depending on the plant source and the concentration of this compound and other bioactive compounds.[7][7]

Experimental Protocols

The validation of this compound's role in plant-insect interactions relies on a suite of well-established experimental protocols. These methodologies are designed to quantify insect behavioral responses to olfactory cues and to investigate the underlying physiological mechanisms.

Olfactometer Bioassays

Olfactometers are crucial for studying insect behavior in response to volatile compounds. Y-tube and four-arm olfactometers are common choices.

a. Y-Tube Olfactometer Protocol:

  • Apparatus: A Y-shaped glass or acrylic tube with a central arm for insect release and two side arms connected to odor sources.

  • Airflow: Purified and humidified air is passed through each arm at a constant rate.

  • Odor Source: A filter paper treated with a known concentration of this compound (dissolved in a suitable solvent like hexane) is placed in one arm's odor chamber. The other arm contains a filter paper with the solvent alone (control).

  • Insect Release: A single insect is introduced at the base of the central arm and allowed to acclimatize.

  • Data Collection: The first choice of arm and the time spent in each arm over a defined period (e.g., 10 minutes) are recorded.

  • Replication: The experiment is repeated with multiple insects, and the positions of the treatment and control arms are switched periodically to avoid positional bias.

  • Statistical Analysis: A Chi-square test is used to determine if the number of insects choosing the treatment arm is significantly different from the control. A t-test or non-parametric equivalent can be used to compare the time spent in each arm.

b. Four-Arm Olfactometer Protocol:

  • Apparatus: A central chamber with four arms, each connected to a separate odor source.

  • Procedure: This setup allows for the simultaneous comparison of multiple stimuli (e.g., different concentrations of this compound, this compound vs. another compound, and a control).

  • Data Analysis: The time the insect spends in the airflow from each arm is recorded, and a preference index is calculated.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant, providing insights into its olfactory sensitivity.

  • Preparation: An insect's antenna is excised and mounted between two electrodes.

  • Stimulation: A puff of air carrying a known concentration of this compound is delivered to the antenna.

  • Recording: The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (EAG response).

  • Data Analysis: The amplitude of the EAG response is measured and compared to the response to a control (solvent) and a standard reference compound. Dose-response curves can be generated by testing a range of concentrations.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signal Transduction Pathway

The detection of this compound by an insect begins with its interaction with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae.[8][9][10] Insect ORs are ligand-gated ion channels, and their activation initiates a signal transduction cascade.[11][12][13][14]

Insect_Olfactory_Signaling cluster_sensillum Sensillum cluster_neuron Neural Processing BGC This compound OBP Odorant Binding Protein (OBP) BGC->OBP Binding OR Olfactory Receptor (ORx + Orco) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation (Ion Channel Opening) AP Action Potential OSN->AP Signal Transduction AL Antennal Lobe AP->AL Signal Transmission Brain Higher Brain Centers AL->Brain Processing Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior Decision Experimental_Workflow cluster_chem Chemical Analysis cluster_behavior Behavioral Assays cluster_physio Electrophysiology cluster_mol Molecular Analysis GCMS GC-MS Analysis of Plant Volatiles Identification Identification of this compound GCMS->Identification Olfactometer Olfactometer Bioassays (Y-tube, 4-arm) Identification->Olfactometer Test Compound DoseResponse Dose-Response Experiments Olfactometer->DoseResponse Comparison Comparison with Alternatives (e.g., Germacrene D, DEET) DoseResponse->Comparison EAG Electroantennography (EAG) Comparison->EAG Validate Olfactory Detection Behavior Behavioral Response (Attraction/Repulsion/No Preference) Comparison->Behavior SSR Single Sensillum Recording (SSR) EAG->SSR Identifies responsive sensilla ReceptorScreening Olfactory Receptor Screening SSR->ReceptorScreening Identify Specific Receptors GeneExpression Gene Expression Analysis of ORs ReceptorScreening->GeneExpression GeneExpression->Behavior Correlate Receptor Expression with Behavioral Response

References

A Comparative Guide to Bicyclogermacrene Synthesis: Benchmarking Chemical and Biological Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex natural products like bicyclogermacrene is a critical challenge. This guide provides an objective comparison of prominent methods for synthesizing this compound, presenting key performance metrics, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable approach for various research and development needs.

This compound, a bicyclic sesquiterpene, is a valuable chiral building block and a key intermediate in the synthesis of a wide array of more complex terpenoids. Its unique strained ring system has made it a compelling target for synthetic chemists, leading to the development of several distinct synthetic strategies. This guide benchmarks three primary approaches: a biomimetic total synthesis, a microbial biosynthesis, and a classical total synthesis.

Performance Benchmark: A Comparative Analysis

The selection of a synthetic route is often a trade-off between factors such as yield, scalability, stereocontrol, and the number of synthetic steps. The following table summarizes the key quantitative data for the different this compound synthesis methods.

Parameter Biomimetic Synthesis (Tran & Cramer, 2014) Biosynthesis in E. coli (Gao et al., 2022) Total Synthesis of (±)-Isobicyclogermacrenal (Related Compound)
Starting Material (+)-2-CareneGlucose (in fermentation media)Piperitenone
Number of Steps 71 (fermentation)14
Overall Yield Described as "good yielding"[1][2]188 mg/L[3]36%
Stereoselectivity EnantioselectiveEnantioselective (+)Racemic (±)
Key Strategy Biomimetic cationic cyclizationMicrobial fermentation with engineered E. coliMulti-step chemical synthesis
Scalability Potentially scalablePotentially highly scalableScalable with process optimization

Experimental Protocols and Methodologies

Biomimetic Synthesis of (+)-Bicyclogermacrene

This elegant seven-step synthesis leverages a biomimetic approach, mimicking the natural cyclization cascade to construct the bicyclic core of this compound from a readily available starting material.

Experimental Workflow:

start (+)-2-Carene step1 Dihydroxylation & Oxidative Cleavage start->step1 step2 Wittig Reaction step1->step2 step3 Hydrolysis step2->step3 step4 Dess-Martin Oxidation step3->step4 step5 Intramolecular Carbonyl Ene Reaction step4->step5 step6 Mesylation & Elimination step5->step6 step7 Final Cyclization step6->step7 end_node (+)-Bicyclogermacrene step7->end_node

Biomimetic synthesis workflow.

Detailed Protocol: The synthesis commences with the oxidative cleavage of (+)-2-carene to generate a key keto-aldehyde intermediate.[4] Subsequent steps involve a Wittig reaction to extend the carbon chain, followed by a series of functional group manipulations including hydrolysis and oxidation. The crucial 10-membered ring is forged through an intramolecular carbonyl ene reaction. The synthesis is completed by mesylation, elimination, and a final cyclization to yield (+)-bicyclogermacrene.[1][2]

Biosynthesis of (+)-Bicyclogermacrene in E. coli

This approach utilizes the power of synthetic biology to produce (+)-bicyclogermacrene through microbial fermentation. By introducing a newly discovered sesquiterpene synthase from Penicillium expansum into an engineered strain of Escherichia coli, this method offers a direct and potentially sustainable route to the target molecule.

Experimental Workflow:

start Engineered E. coli Strain (with PeTS4 gene) step1 Fermentation in Culture Medium (with Glucose) start->step1 step2 Cell Growth and Protein Expression step1->step2 step3 Conversion of Farnesyl Pyrophosphate to (+)-Bicyclogermacrene step2->step3 step4 Extraction and Purification step3->step4 end_node (+)-Bicyclogermacrene step4->end_node

Biosynthesis workflow.

Detailed Protocol: An engineered strain of E. coli harboring the gene for the (+)-bicyclogermacrene synthase (PeTS4) is cultured in a suitable fermentation medium containing glucose as the primary carbon source.[3] The cells are grown under controlled conditions (temperature, pH, aeration) to induce the expression of the synthase. The enzyme then converts the endogenous farnesyl pyrophosphate (FPP) into (+)-bicyclogermacrene. The product is typically extracted from the culture broth and/or the cells using an organic solvent and purified by chromatography. The reported production titer is 188 mg/L after 72 hours of fermentation.[3]

Total Synthesis of (±)-Isobicyclogermacrenal

While this synthesis yields a related aldehyde derivative, it represents a comprehensive, multi-step chemical approach to a this compound-type scaffold. The 14-step synthesis provides a benchmark for a more traditional total synthesis strategy.

Experimental Workflow:

start Piperitenone step1 Multi-step sequence (13 steps) - Stereoselective conjugate additions - Aldol (B89426) reactions - Functional group manipulations start->step1 step2 Introduction of Aldehyde Functionality step1->step2 end_node (±)-Isobicyclogermacrenal step2->end_node

Total synthesis workflow.

Detailed Protocol: The synthesis of (±)-isobicyclogermacrenal begins with the readily available starting material, piperitenone. The core bicyclo[4.4.0]decane structure is constructed through a series of stereoselective conjugate additions and aldol reactions. Further functional group manipulations are carried out over multiple steps to install the necessary substituents. The final stage of the synthesis involves the introduction of the aldehyde functionality to afford (±)-isobicyclogermacrenal in a 36% overall yield over 14 steps.

Conclusion

The synthesis of this compound can be approached through various effective methodologies, each with its own set of advantages and disadvantages.

  • The biomimetic synthesis offers an elegant and relatively short chemical route to the enantiopure product, although the overall yield requires further quantification for a direct comparison.

  • The biosynthesis in E. coli presents a highly promising and sustainable alternative, providing direct access to the desired enantiomer with a quantifiable and scalable production titer.

  • The total synthesis of a related compound highlights the feasibility of a more traditional, albeit lengthy, chemical approach, which can be valuable for the synthesis of analogues and for exploring different chemical space.

The choice of the optimal synthesis strategy will ultimately depend on the specific requirements of the research or development program, including the desired quantity and purity of this compound, the available resources and expertise, and the importance of stereochemical control and sustainability.

References

Unveiling the Dose-Dependent Bioactivity of Bicyclogermacrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bicyclogermacrene's biological activity as a function of its concentration. Supported by experimental data, this document delves into its antimicrobial, anti-inflammatory, and cytotoxic properties, offering a side-by-side analysis with functionally similar sesquiterpenes.

This compound, a naturally occurring bicyclic sesquiterpene found in the essential oils of various plants, has garnered significant scientific interest for its diverse pharmacological potential.[1][2] As a key intermediate in the biosynthesis of other bioactive sesquiterpenoids like spathulenol (B192435) and viridiflorol, its unique chemical structure contributes to a range of biological effects.[1][3] This guide synthesizes available quantitative data to correlate the concentration of this compound with its biological efficacy.

Performance Comparison: this compound and Alternatives

The biological activities of this compound are often evaluated in comparison to its derivatives and other sesquiterpenes that co-occur in essential oils. The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound and its related compounds. It is important to note that the experimental conditions may vary across different studies.

Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismAssayResult (MIC in µg/mL)Reference
This compound Enterococcus faeciumBroth Microdilution500[1]
This compound Lysteria monocytogenesBroth Microdilution500[1]
Essential Oil (containing this compound)Staphylococcus aureusBroth Microdilution250[4]
Essential Oil (containing this compound)Methicillin-resistant S. aureus (MRSA)Broth Microdilution125[4]
SpathulenolStaphylococcus aureusBroth Microdilution-[1]
SpathulenolCryptococcus neoformansBroth MicrodilutionModerate activity at 200[1]
Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by the half-maximal inhibitory concentration (IC50), indicating the concentration of a compound required to inhibit a specific biological process by 50%.

CompoundAssayTargetResult (IC50 in µg/mL)Reference
This compound Chemotaxis AssayHuman Neutrophils24.4[1]
Essential Oil (containing this compound)Nitric Oxide (NO) Production-29.68–33.55[5]
Capgermacrene A (a this compound derivative)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages12.51 ± 0.16[6]
Cytotoxic Activity

Cytotoxicity is also measured by IC50 values, representing the concentration needed to kill 50% of cultured cells.

CompoundCell LineAssayResult (IC50 in µg/mL)Reference
Essential Oil (15.6% this compound)MCF-7 (Breast cancer)Cytotoxicity Assay5.8[7]
Essential Oil (15.6% this compound)HepG2 (Liver cancer)Cytotoxicity Assay10.4[7]
Essential Oil (5.5% this compound)C6 (Rat glioma)MTT Assay24.9[8]
Essential Oil (5.5% this compound)MeWo (Human melanoma)MTT Assay-[8]
Essential Oil (5.5% this compound)CT26.WT (Mouse colon carcinoma)MTT Assay-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. A microbial suspension is then prepared and adjusted to a concentration of approximately 10^5 Colony Forming Units per milliliter (CFU/mL).[1]

  • Preparation of Test Compounds: The test compound, such as this compound, is dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]

  • Assay Procedure: The assay is conducted in 96-well microtiter plates. Serial dilutions of the test compound are prepared in the wells containing the appropriate growth medium. The microbial inoculum is then added to each well.[1]

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]

  • Determination of MIC: The MIC is identified as the lowest concentration of the compound that visibly inhibits microbial growth.[1]

Anti-inflammatory Activity Assay (Chemotaxis Assay)

This assay evaluates the ability of a compound to inhibit the migration of inflammatory cells, such as neutrophils, towards a chemoattractant.[1]

  • Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.[1]

  • Chemotaxis Assay: A multi-well chamber with a filter separating the upper and lower compartments is used. The lower wells are filled with a chemoattractant (e.g., fMLP), and the upper wells contain the neutrophil suspension pre-incubated with different concentrations of the test compound.[1]

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the filter towards the chemoattractant.[1]

  • Calculation of Inhibition: The percentage of chemotaxis inhibition is calculated by comparing the number of migrated cells in the presence and absence of the test compound. The IC50 value is then determined.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.[7][8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 12, 24, or 48 hours).[7][8]

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6]

  • Incubation and Solubilization: The plates are incubated to allow the formazan (B1609692) crystals to form, which are then solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

Visualizing the Molecular Landscape

To better understand the relationships and processes discussed, the following diagrams illustrate the biosynthetic pathway of this compound derivatives and a typical experimental workflow.

biosynthetic_pathway Biosynthetic Relationship of this compound Derivatives FPP Farnesyl Diphosphate This compound This compound FPP->this compound Spathulenol Spathulenol This compound->Spathulenol Viridiflorol Viridiflorol This compound->Viridiflorol

Caption: Biosynthetic origin of Spathulenol and Viridiflorol from this compound.

experimental_workflow General Workflow for In Vitro Bioactivity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation with Varying Concentrations Compound->Incubation Target Target Organism/Cell Line Target->Incubation Measurement Measurement of Biological Effect Incubation->Measurement DoseResponse Dose-Response Curve Measurement->DoseResponse IC50_MIC Determination of IC50 or MIC DoseResponse->IC50_MIC

Caption: A generalized workflow for determining the bioactivity of a test compound.

References

Safety Operating Guide

Proper Disposal of Bicyclogermacrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Bicyclogermacrene, a bicyclic sesquiterpene found in various plants, requires careful disposal due to its chemical properties.[1][2] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance based on the general properties of sesquiterpenoids provides a framework for its safe disposal.[3] this compound should be treated as a hazardous chemical waste.[3]

Key Chemical and Physical Properties

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValueSource
Molecular FormulaC₁₅H₂₄[1][4][5]
Molecular Weight204.35 g/mol [4][5]
Boiling Point267.8 ± 20.0 °C at 760 mmHg
Flash Point104.6 ± 16.6 °C
Density0.9 ± 0.1 g/cm³
LogP (Octanol/Water Partition Coefficient)6.78

Experimental Protocol: Waste Disposal

The following procedures outline the recommended steps for the disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Chemically contaminated materials such as gloves, paper towels, and weighing papers should be considered hazardous solid waste.[3]

    • Place these items in a designated, clearly labeled, and sealed hazardous waste container.[3]

    • Do not mix this waste with non-hazardous laboratory trash.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous liquid waste container.[3]

    • The container must be made of a material compatible with the solvents used.[3]

    • The label should clearly indicate the composition of the waste, including all solvents and the estimated concentration of this compound.[3]

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.[3]

2. Disposal of Unused or Expired this compound:

  • Do not dispose of pure or concentrated this compound down the drain or in regular trash.[3]

  • It must be treated as hazardous chemical waste.[3]

  • Package the material in its original container or a new, properly labeled container.[3]

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[3]

3. Decontamination of Glassware and Equipment:

  • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any this compound residues.[3]

  • Collect the rinse solvent as hazardous liquid waste.[3]

  • Following the initial solvent rinse, wash the glassware with soap and water.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal A This compound Waste Generated B Solid Waste (Gloves, Paper Towels) A->B C Liquid Waste (Solutions, Solvents) A->C D Pure/Expired Chemical A->D E Contaminated Sharps A->E F Place in Labeled Hazardous Solid Waste Container B->F G Collect in Labeled Hazardous Liquid Waste Container C->G H Package and Label for EHS/Hazardous Waste Pickup D->H I Dispose in Designated Sharps Container E->I J Disposal by EHS or Licensed Contractor F->J G->J H->J I->J

This compound Waste Disposal Workflow

References

Essential Safety and Logistical Guidance for Handling Bicyclogermacrene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bicyclogermacrene. The procedural guidance herein is intended to answer specific operational questions and to foster a culture of safety in the laboratory.

Physicochemical and Safety Data

The following table summarizes the available quantitative data for this compound. This information is crucial for understanding its physical behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₅H₂₄--INVALID-LINK--
Molecular Weight 204.35 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow clear liquid (estimated)The Good Scents Company
Boiling Point 267.00 to 268.00 °C @ 760.00 mm HgThe Good Scents Company
Flash Point 220.00 °F TCC (104.44 °C)The Good Scents Company
Density 0.861 g/cm³--INVALID-LINK--
Vapor Pressure 0.013 mmHg @ 25.00 °C (estimated)The Good Scents Company
Solubility Insoluble in water; Soluble in alcoholThe Good Scents Company

Standard Operating Procedure for Handling this compound

Given the absence of a specific SDS, a cautious approach is mandatory. This compound should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE)

Based on the general properties of volatile organic compounds and the potential for skin and eye irritation, the following PPE is required:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contamination is suspected.

  • Body Protection: A flame-retardant laboratory coat worn over personal clothing.

  • Respiratory Protection: While not expected to be necessary for small-scale use in a well-ventilated area, a respirator with an organic vapor cartridge may be required when handling larger quantities or in situations with inadequate ventilation.[1]

Operational Plan: Handling and Storage
  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.

  • Handling Procedures:

    • Conduct a pre-work hazard assessment.

    • Ensure all containers are clearly labeled.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Keep containers tightly sealed when not in use.

    • Ground all equipment to prevent static discharge, which could ignite flammable vapors.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed.

First Aid Measures

In the event of exposure, follow these immediate first aid procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Chemical waste must be managed to prevent harm to individuals and the environment.

  • Waste Segregation and Collection:

    • Solid Waste: Contaminated items such as gloves, paper towels, and weighing papers should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: All solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Disposal of Unused Product: Unused or expired this compound must be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Arrange for disposal through your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[2]

  • Decontamination: Glassware and equipment should be rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste.[2] Following the solvent rinse, wash with soap and water.

Emergency Spill Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Assess the spill size and potential hazard C->D E Small Spill (<100 mL and contained) D->E Small F Large Spill (>100 mL or uncontained) D->F Large/Hazardous G Don appropriate PPE E->G L Contact Emergency Services / EHS F->L H Contain the spill with absorbent material G->H I Collect absorbed material into a sealed waste container H->I J Decontaminate the spill area I->J K Dispose of waste through EHS J->K M Follow instructions from emergency personnel L->M

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclogermacrene
Reactant of Route 2
Bicyclogermacrene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。